TCS 2314
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAAOWFOURIHK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TCS 2314
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small molecule antagonist of the integrin receptor, very late antigen-4 (VLA-4), also known as α4β1 integrin.[1][2][3][] This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, outlining typical experimental methodologies for its characterization, and visualizing the associated signaling pathway. The primary therapeutic action of this compound stems from its ability to block the activation of inflammatory cells.[1][2][3][]
Core Mechanism of Action
This compound functions as a competitive antagonist of the VLA-4 receptor.[1][2][3][] Integrins are a family of transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions. VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in the inflammatory response by mediating the adhesion of these cells to the vascular endothelium, a critical step for their migration into tissues.
The natural ligands for VLA-4 are vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. By binding to VLA-4, this compound allosterically inhibits the interaction between VLA-4 and its ligands. This blockade prevents the firm adhesion and subsequent transmigration of leukocytes across the blood vessel wall into sites of inflammation. Consequently, the accumulation of inflammatory cells at the target tissue is reduced, thereby mitigating the inflammatory cascade.
Quantitative Data
The potency of this compound as a VLA-4 antagonist has been determined through in vitro assays. The following table summarizes the key quantitative parameter for its inhibitory activity.
| Parameter | Value | Description |
| IC50 | 4.4 nM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of VLA-4 activity in vitro.[1][2][3][] |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not extensively available in the public domain, a standard approach to determine the IC50 of a VLA-4 antagonist would involve a cell-based adhesion assay. A representative methodology is outlined below.
Cell Adhesion Assay (General Protocol)
-
Cell Culture: Culture a leukocyte cell line expressing VLA-4 (e.g., Jurkat cells) under standard conditions.
-
Plate Coating: Coat 96-well microplates with a VLA-4 ligand, such as recombinant human VCAM-1 or fibronectin, and incubate to allow for protein adsorption. Block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer.
-
Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye (e.g., Calcein-AM) for later quantification.
-
Inhibition and Adhesion: Pre-incubate the fluorescently labeled cells with the various concentrations of this compound. Following incubation, add the cell-compound mixture to the ligand-coated wells and allow the cells to adhere for a specified period.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Visualization
The binding of VLA-4 to its ligands initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. By blocking this initial interaction, this compound effectively inhibits these downstream pathways. A key pathway regulated by integrin activation involves the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases.
Below is a diagram illustrating the VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: VLA-4 signaling pathway and the inhibitory effect of this compound.
Conclusion
This compound is a potent antagonist of the VLA-4 integrin receptor. Its mechanism of action is centered on the inhibition of VLA-4 binding to its ligands, VCAM-1 and fibronectin. This action effectively blocks the adhesion and migration of leukocytes, which are key processes in the inflammatory response. The high potency, as indicated by its low nanomolar IC50 value, makes this compound a valuable tool for research in inflammation and a potential therapeutic candidate for inflammatory diseases.
References
TCS 2314: A Potent and Orally Active VLA-4 Antagonist for Inflammatory Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Very Late Antigen-4 (VLA-4), an integrin receptor expressed on leukocytes, plays a pivotal role in mediating inflammatory cell recruitment to sites of inflammation. Its interaction with vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells is a critical step in the pathogenesis of various autoimmune and inflammatory diseases. TCS 2314 (also known as compound 14e in initial publications) is a potent, selective, and orally bioavailable small-molecule antagonist of VLA-4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and available clinical data, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to VLA-4 and its Role in Inflammation
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric transmembrane protein expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but not neutrophils. It is a key mediator of cell-cell and cell-matrix interactions. The primary ligands for VLA-4 are VCAM-1, which is expressed on inflamed vascular endothelium, and the CS-1 domain of fibronectin, a component of the extracellular matrix.
The interaction between VLA-4 and VCAM-1 is a crucial step in the process of leukocyte extravasation, where immune cells migrate from the bloodstream into inflamed tissues.[1][2] This process is central to the pathophysiology of numerous inflammatory and autoimmune disorders, such as asthma, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[3][4] Therefore, blocking the VLA-4/VCAM-1 interaction presents a compelling therapeutic strategy for these conditions.
This compound: A Novel VLA-4 Antagonist
This compound is a small molecule antagonist of VLA-4. It was identified through a focused optimization of a series of trans-4-substituted cyclohexanecarboxylic acid derivatives aimed at improving pharmacokinetic profiles.[3][4]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | [3][4] |
| Molecular Formula | C₂₈H₃₄Cl₂N₄O₆ | [3][4] |
| Molecular Weight | 593.5 g/mol | [3][4] |
| CAS Number | 1229649-39-7 | [3][4] |
Mechanism of Action
This compound acts as a competitive antagonist of VLA-4, blocking its interaction with its ligands, VCAM-1 and fibronectin. By inhibiting this binding, this compound prevents the adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues, thereby reducing the inflammatory response.
VLA-4 Signaling Pathway
The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which leads to cell activation, proliferation, and survival. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands ("inside-out" signaling). A simplified representation of the VLA-4 signaling pathway is depicted below.
Preclinical Data
In Vitro Potency
This compound is a highly potent antagonist of VLA-4, as demonstrated by its low nanomolar IC50 value in a cell-based adhesion assay.
| Assay | IC₅₀ (nM) | Reference |
| VLA-4/VCAM-1 Adhesion Assay | 5.4 | [3][4] |
Note: Some sources report an IC50 of 4.4 nM. This minor discrepancy may be due to variations in experimental conditions.[5][6]
In Vivo Efficacy in Animal Models
The oral efficacy of this compound was evaluated in murine and guinea pig models of asthma, demonstrating a significant reduction in inflammatory cell infiltration into the lungs.[3][4]
| Animal Model | Effect | Reference |
| Murine Asthma Model | Inhibition of eosinophil infiltration | [3][4] |
| Guinea Pig Asthma Model | Inhibition of inflammatory cell infiltration | [3][4] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across multiple species, with excellent oral bioavailability.
| Species | Dosing Route | Bioavailability (%) | t₁/₂ (h) | CL (mL/min/kg) | Vdss (L/kg) | Reference |
| Rat | Oral | 100 | 3.1 | 11.2 | 2.7 | [3][4] |
| Dog | Oral | 91 | 4.8 | 4.2 | 1.6 | [3][4] |
| Monkey | Oral | 68 | 4.1 | 5.2 | 1.7 | [3][4] |
Experimental Protocols
VLA-4/VCAM-1 Cell Adhesion Assay (General Protocol)
While the specific, detailed protocol from the primary literature for this compound is not publicly available, a general protocol for a cell-based VLA-4/VCAM-1 adhesion assay is described below. This type of assay is commonly used to determine the IC50 of VLA-4 antagonists.
Materials:
-
96-well microplates
-
Recombinant human VCAM-1
-
Bovine Serum Albumin (BSA)
-
Jurkat cells (or other VLA-4 expressing cell line)
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: 96-well plates are coated with a solution of VCAM-1 and incubated overnight.
-
Blocking: The plates are washed and blocked with a solution of BSA to prevent non-specific cell binding.
-
Cell Labeling: Jurkat cells are labeled with a fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Labeled cells are incubated with various concentrations of this compound.
-
Adhesion: The cell/compound mixture is added to the VCAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Detection: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Analysis: The percentage of cell adhesion is calculated for each concentration of this compound, and the data is used to generate a dose-response curve from which the IC50 value is determined.
Clinical Development
The discovery paper by Muro et al. (2009) states that this compound (compound 14e) was progressed into clinical trials.[3][4] A single ascending-dose Phase I clinical study was conducted, which reportedly showed favorable oral exposure and no serious adverse events.[3][4] However, as of the time of this writing, no clinical trial identifier (e.g., NCT number) or detailed results from this or any subsequent clinical trials have been made publicly available through extensive literature and clinical trial registry searches.
Conclusion
This compound is a potent and selective VLA-4 antagonist with excellent oral bioavailability and demonstrated efficacy in preclinical models of inflammatory disease. The initial Phase I clinical data, as reported in the discovery literature, suggested a favorable safety and pharmacokinetic profile in humans. However, the lack of publicly available detailed clinical trial data makes it difficult to fully assess its therapeutic potential and current development status. Further disclosure of clinical findings is necessary to understand the future prospects of this compound as a treatment for inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Daiichi Sankyo Co Ltd | Contact Details | Pharmacompass.com [pharmacompass.com]
- 4. DAIICHI SANKYO CO., LTD. | Member Companies | Japan Pharmaceutical Manufacturers Association(JPMA) [jpma.or.jp]
- 5. Clustering the adhesion molecules VLA-4 (CD49d/CD29) in Jurkat T cells or VCAM-1 (CD106) in endothelial (ECV 304) cells activates the phosphoinositide pathway and triggers Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAIICHI SANKYO COMMENCES PATENT LITIGATION AGAINST MYLAN AND MATRIX IN THE UNITED STATES - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
A Comprehensive Technical Guide to the Biological Activity of TCS 2314
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of the integrin very late antigen-4 (VLA-4 or α4β1). This document provides a detailed overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and autoimmune diseases. By inhibiting VLA-4, this compound effectively blocks the adhesion and migration of leukocytes, key processes in the inflammatory cascade.
Core Mechanism of Action: VLA-4 Antagonism
This compound exerts its biological effects by specifically targeting and inhibiting the function of Very Late Antigen-4 (VLA-4). VLA-4 is a heterodimeric integrin receptor composed of α4 (CD49d) and β1 (CD29) subunits, primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.
The primary function of VLA-4 is to mediate cell-cell and cell-extracellular matrix (ECM) adhesion. It achieves this by binding to its principal ligands:
-
Vascular Cell Adhesion Molecule-1 (VCAM-1): Expressed on the surface of inflamed endothelial cells.
-
Fibronectin: An ECM protein containing the alternatively spliced CS-1 domain.
The interaction between VLA-4 on leukocytes and VCAM-1 on the endothelium is a critical step in the process of leukocyte trafficking from the bloodstream into tissues during an inflammatory response. This process involves the capture, rolling, and firm adhesion of leukocytes to the blood vessel wall, followed by transmigration into the inflamed tissue. By blocking the binding of VLA-4 to its ligands, this compound effectively disrupts this cascade, thereby reducing the accumulation of inflammatory cells at the site of inflammation.
Quantitative Biological Activity
The inhibitory potency of this compound against VLA-4 has been determined through in vitro assays. The following table summarizes the key quantitative data available for this compound, referred to as compound 14e in the primary literature.[1][2][3]
| Parameter | Value | Assay Description |
| IC50 | 5.4 nM | Inhibition of VLA-4-dependent cell adhesion. |
| Selectivity | High | Shows high selectivity for VLA-4 over other integrins such as αLβ2, α4β7, and αIIbβ3.[3] |
Signaling Pathways Modulated by this compound
The binding of VLA-4 to its ligands initiates bidirectional signaling: "outside-in" and "inside-out" signaling. This compound, as an antagonist, primarily disrupts the "outside-in" signaling cascade that is triggered upon ligand binding and is also involved in modulating "inside-out" signaling that regulates integrin activation.
Inhibition of "Outside-In" Signaling
Upon binding to VCAM-1 or fibronectin, VLA-4 clustering triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Key downstream mediators of VLA-4 signaling include Focal Adhesion Kinase (FAK), Src family kinases, and the p130Cas scaffolding protein, leading to the activation of small GTPases like Rac and subsequent cytoskeletal reorganization. This compound blocks the initiation of this cascade by preventing the initial ligand-receptor interaction.
Modulation of "Inside-Out" Signaling
"Inside-out" signaling refers to intracellular pathways that regulate the affinity of VLA-4 for its ligands. Chemokine receptors, for instance, can trigger signaling cascades involving PI3K and PLCγ that lead to a conformational change in VLA-4, switching it to a high-affinity state. While this compound does not directly interfere with these intracellular signals, its presence prevents the functional consequences of VLA-4 activation, which is firm adhesion to the endothelium.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide methodologies for key assays.
VLA-4 Dependent Cell Adhesion Assay (Static)
This assay is designed to quantify the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to a substrate coated with a VLA-4 ligand.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat, Ramos)
-
96-well tissue culture plates
-
VCAM-1 or Fibronectin
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell viability dye)
-
This compound
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Preparation: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol. Resuspend the cells in assay buffer.
-
Compound Incubation: Incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in Animal Models of Asthma
The in vivo efficacy of this compound has been demonstrated in murine and guinea pig models of asthma.[1][3]
General Protocol Outline:
-
Animal Sensitization: Animals are sensitized to an allergen (e.g., ovalbumin) to induce an allergic phenotype.
-
Compound Administration: this compound is administered orally at various doses prior to allergen challenge.
-
Allergen Challenge: Animals are challenged with the allergen to induce an asthmatic response, including airway inflammation and hyperresponsiveness.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The number and type of inflammatory cells (e.g., eosinophils) are quantified.
-
Assessment of Airway Hyperresponsiveness: Airway resistance is measured in response to a bronchoconstrictor (e.g., methacholine).
-
Data Analysis: The effect of this compound on inflammatory cell infiltration and airway hyperresponsiveness is compared to a vehicle control group.
Conclusion
This compound is a potent and selective VLA-4 antagonist with demonstrated in vitro and in vivo activity. Its ability to block leukocyte adhesion and migration makes it a valuable tool for studying the role of VLA-4 in inflammatory processes and a potential therapeutic candidate for the treatment of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound. Further investigation into the detailed downstream signaling effects of this compound will provide a more complete understanding of its biological activity.
References
- 1. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to TCS 2314: A Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). By targeting VLA-4, this compound effectively disrupts the adhesion and migration of inflammatory cells, positioning it as a valuable tool for research in immunology, oncology, and neuroscience. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in a research setting.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 317353-73-4[1][3][4][5] |
| IUPAC Name | 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid[1][2] |
| SMILES | O=C(O)CC1CCN(C([C@H]2N(C(CC3=CC=C(NC(NC4=CC=CC=C4C)=O)C=C3)=O)CCOC2)=O)CC1[1] |
| Chemical Formula | C28H34N4O6[1][2][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 522.60 g/mol [1][2] |
| Appearance | Solid powder[1] |
| Purity | ≥98%[2][4][5] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[4][5] |
| Storage | Store at room temperature.[4] For long-term storage, it is recommended to store at -20°C.[1] |
Biological Activity and Mechanism of Action
This compound is a highly potent antagonist of the integrin VLA-4, with a reported half-maximal inhibitory concentration (IC50) of 4.4 nM.[3][4][5] VLA-4 is a heterodimeric protein receptor composed of α4 and β1 subunits, primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in cell adhesion and migration by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.
By binding to VLA-4, this compound allosterically inhibits the interaction between VLA-4 and its ligands. This blockade prevents the firm adhesion of leukocytes to the vascular endothelium, a crucial step in their extravasation from the bloodstream into tissues during an inflammatory response. Consequently, this compound effectively blocks the activation and recruitment of inflammatory cells to sites of inflammation.
VLA-4 Signaling Pathways
The function of VLA-4 is regulated by complex intracellular signaling cascades, broadly categorized as "inside-out" and "outside-in" signaling. This compound, as an antagonist, primarily interferes with the consequences of "outside-in" signaling and prevents its initiation.
-
Inside-Out Signaling: This process activates VLA-4, increasing its affinity for ligands. It is initiated by other cell surface receptors, such as chemokine receptors (e.g., CXCR4) or the B-cell receptor (BCR). Upon stimulation, these receptors trigger intracellular signaling cascades involving kinases and adaptor proteins, which ultimately lead to conformational changes in VLA-4, switching it to a high-affinity state.
-
Outside-In Signaling: This is triggered by the binding of VLA-4 to its ligands (e.g., VCAM-1). This engagement leads to the recruitment of various signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin, initiating downstream signaling cascades. These pathways are crucial for cell spreading, migration, proliferation, and survival. Key mediators in VLA-4 outside-in signaling include Focal Adhesion Kinase (FAK), the proto-oncogene tyrosine-protein kinase Src (c-Src), p130Cas, and the Rho GTPase Rac.
Below are diagrams illustrating the VLA-4 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Cell Adhesion Assay
This protocol is designed to quantify the inhibition of VLA-4-mediated cell adhesion by this compound.
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Leukocytic cell line expressing VLA-4 (e.g., Jurkat cells)
-
Calcein-AM or other suitable fluorescent dye
-
This compound
-
DMSO (vehicle control)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of VCAM-1 solution (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating the wells with 200 µL of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a DMSO vehicle control.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Adhesion and Quantification:
-
Add 100 µL of the pre-treated cell suspension to each VCAM-1-coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).
-
Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control.
-
Quantitative Data
The primary quantitative measure of this compound's potency is its IC50 value.
Table 3: In Vitro Activity of this compound
| Parameter | Value | Assay |
| IC50 | 4.4 nM | VLA-4 antagonism[3][4][5] |
Further quantitative data from cell migration assays, in vivo efficacy studies, and pharmacokinetic analyses would be valuable additions to this guide as they become publicly available.
Conclusion
This compound is a powerful research tool for investigating the roles of VLA-4 in various physiological and pathological processes. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the mechanisms of inflammation, autoimmune diseases, and cancer metastasis. The information and protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their experimental designs.
References
- 1. Solid-phase synthesis of dual alpha4beta1/alpha4beta7 integrin antagonists: two scaffolds with overlapping pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyridazinone-based alpha4 integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 5. adooq.com [adooq.com]
Technical Guide: TCS 2314, a Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCS 2314, a selective antagonist of the integrin Very Late Antigen-4 (VLA-4). It covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 317353-73-4 | [1][2][3] |
| Molecular Weight | 522.59 g/mol | [1][2][3] |
| Molecular Formula | C₂₈H₃₄N₄O₆ | [1][2][3] |
| IC₅₀ (VLA-4) | 4.4 nM | [1] |
Mechanism of Action
This compound is a potent and selective antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a cell surface receptor crucial for cell-cell and cell-matrix interactions, playing a key role in leukocyte trafficking and recruitment to sites of inflammation. Its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells, and the CS-1 domain of fibronectin in the extracellular matrix.
By binding to VLA-4, this compound competitively inhibits the interaction with its ligands. This blockade prevents the adhesion and transmigration of leukocytes across the vascular endothelium, thereby disrupting the inflammatory cascade. This mechanism of action makes VLA-4 antagonists like this compound promising therapeutic agents for inflammatory and autoimmune diseases such as asthma and multiple sclerosis.
VLA-4 Signaling Pathway
The signaling mediated by VLA-4 is bidirectional, encompassing both "inside-out" and "outside-in" signaling pathways.
-
Inside-Out Signaling: Intracellular signals, often initiated by chemokine receptors, lead to a conformational change in VLA-4, increasing its affinity for its ligands (VCAM-1 and fibronectin). This process is crucial for the initial tethering and adhesion of leukocytes to the endothelium.
-
Outside-In Signaling: The binding of VLA-4 to its ligands triggers a cascade of intracellular signaling events. This can lead to the activation of focal adhesion kinase (FAK), Src family kinases, and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell survival, proliferation, migration, and cytokine production.
This compound, as a VLA-4 antagonist, primarily disrupts the "outside-in" signaling by preventing the initial ligand binding, thereby inhibiting the downstream inflammatory signaling cascades.
VLA-4 Signaling Pathway Diagram
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed, representative protocols for evaluating the efficacy of VLA-4 antagonists like this compound. These are based on standard methodologies in the field.
In Vitro Static Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells, human peripheral blood mononuclear cells)
-
Recombinant human VCAM-1
-
96-well tissue culture plates
-
Assay buffer (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
Plate reader with fluorescence detection
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label VLA-4 expressing cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer to a final concentration of 1 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Murine Model of Allergic Asthma
This model is used to assess the in vivo efficacy of VLA-4 antagonists in reducing airway inflammation, a key feature of asthma.
Materials:
-
BALB/c mice (or other suitable strain)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal injections and aerosol challenge
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Methodology:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Drug Administration:
-
Administer this compound (e.g., orally or via intraperitoneal injection) at the desired doses at a specified time before the aerosol challenge. The vehicle used for this compound should be administered to the control group.
-
-
Aerosol Challenge:
-
On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Assessment of Airway Inflammation:
-
48 hours after the final aerosol challenge, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs via a tracheal cannula.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
-
Data Analysis:
-
Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of this compound-treated mice to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of any observed reduction in inflammation.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
The Role of Very Late Antigen-4 (VLA-4) in Inflammatory Diseases: A Technical Guide
Abstract: Very Late Antigen-4 (VLA-4), an integrin heterodimer composed of α4 (CD49d) and β1 (CD29) subunits, is a critical mediator of leukocyte trafficking and plays a pivotal role in the pathogenesis of numerous inflammatory diseases. Expressed on the surface of most leukocytes, but not neutrophils, VLA-4 facilitates cell-cell and cell-matrix interactions that are essential for immune surveillance and response.[1][2][3] However, its dysregulation contributes to the chronic inflammation characteristic of autoimmune disorders such as multiple sclerosis and Crohn's disease. This guide provides an in-depth examination of VLA-4's structure, its function in leukocyte migration, its role in specific diseases, and its validation as a therapeutic target. Detailed quantitative data and experimental protocols are provided for researchers and drug development professionals.
VLA-4: Structure and Ligands
VLA-4, also known as integrin α4β1, is a transmembrane adhesion receptor.[4] The α4 subunit has a molecular weight of approximately 155 kDa, while the β1 subunit is around 150 kDa.[1] The extracellular domains of these subunits combine to form a binding site for its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1][5]
-
VCAM-1 (CD106): Primarily expressed on the surface of endothelial cells upon activation by inflammatory cytokines. The interaction between VLA-4 on leukocytes and VCAM-1 on the endothelium is a crucial step for leukocyte extravasation into inflamed tissues.[6][7][8]
-
Fibronectin: A component of the extracellular matrix (ECM). The binding of VLA-4 to specific domains within fibronectin, such as the connecting segment-1 (CS-1), facilitates leukocyte migration and retention within the tissue parenchyma.[5][9]
The binding affinity of VLA-4 for its ligands is not static; it is dynamically regulated by intracellular signaling pathways, a process known as "inside-out" signaling. Chemokine binding to leukocyte receptors triggers conformational changes in VLA-4, shifting it from a low-affinity to a high-affinity state, which enhances its binding to VCAM-1 and fibronectin.[1][4][10]
The Role of VLA-4 in Leukocyte Trafficking
The migration of leukocytes from the bloodstream into tissues is a highly regulated, multi-step process known as the leukocyte adhesion cascade. VLA-4 is a key player in several stages of this cascade, particularly for lymphocytes, monocytes, and eosinophils.[3][7][8][11]
The process can be summarized as follows:
-
Tethering and Rolling: In inflamed blood vessels, leukocytes first make transient, low-affinity contact with the endothelial surface. While selectins are the classical mediators of this step, VLA-4 can also independently mediate both tethering and rolling on VCAM-1.[12]
-
Activation: Chemokines presented on the endothelial surface bind to G-protein coupled receptors on the rolling leukocyte. This triggers intracellular signals that activate VLA-4, rapidly increasing its binding affinity.[1]
-
Firm Adhesion (Arrest): The high-affinity state of VLA-4 enables it to bind tightly to VCAM-1, causing the leukocyte to arrest firmly on the endothelial wall.[8][12]
-
Transendothelial Migration (Diapedesis): Following firm adhesion, the leukocyte flattens and migrates between endothelial cells to exit the blood vessel and enter the underlying tissue.[8][13]
-
Tissue Migration: Once in the tissue, leukocytes use VLA-4 to interact with fibronectin in the ECM, guiding their migration toward the site of inflammation.[5][14]
// Nodes for steps Tethering [label="1. Tethering & Rolling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="2. Chemokine Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="3. Firm Adhesion", fillcolor="#FBBC05", fontcolor="#202124"]; Transmigration [label="4. Transmigration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway Leukocyte -> Tethering [label="VLA-4 / VCAM-1\n(Low Affinity)", color="#5F6368"]; Tethering -> EndothelialCell [style=invis]; Tethering -> Activation [label="Chemokine Signal", color="#5F6368"]; Activation -> ActivatedLeukocyte [style=dashed, label="Inside-Out\nSignaling", color="#EA4335"]; ActivatedLeukocyte -> Arrest [label="VLA-4 / VCAM-1\n(High Affinity)", color="#5F6368"]; Arrest -> Transmigration [color="#5F6368"]; Transmigration -> ECM [label="VLA-4 / Fibronectin", color="#5F6368"];
{rank=same; Leukocyte; ActivatedLeukocyte;} {rank=same; Tethering; Activation; Arrest; Transmigration;} {rank=same; EndothelialCell; ECM;} } Caption: VLA-4 signaling in the leukocyte adhesion cascade.
VLA-4 in Specific Inflammatory Diseases
The VLA-4/VCAM-1 pathway is a critical driver of pathogenesis in several chronic inflammatory and autoimmune diseases.[7]
Multiple Sclerosis (MS)
MS is an autoimmune disorder where immune cells attack the myelin sheath in the central nervous system (CNS).[13][15] The migration of these autoreactive T-lymphocytes across the blood-brain barrier (BBB) is a key event in the formation of inflammatory lesions.[13][16] This process is heavily dependent on the interaction between VLA-4 on the lymphocytes and VCAM-1 expressed on the BBB's endothelial cells.[6][7][11] Studies have shown that the severity of MS correlates with the expression level of the α4 subunit of VLA-4.[1] Blocking this interaction is a validated therapeutic strategy for reducing CNS inflammation and subsequent nerve damage.[6][16]
Crohn's Disease
Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the gastrointestinal (GI) tract.[6] Leukocyte infiltration into the gut wall, which causes extensive tissue damage, is mediated by adhesion molecules.[6] The VLA-4/VCAM-1 interaction plays a significant role in the trafficking of inflammatory cells into the intestinal tissue.[6][17] Therapeutic agents that block VLA-4 can inhibit this migration, thereby reducing inflammation in the gut.[6][18]
Rheumatoid Arthritis (RA)
In RA, chronic inflammation of the synovium leads to joint destruction. VLA-4 is involved in the recruitment of leukocytes into the inflamed synovium through its interaction with VCAM-1 on synovial and endothelial cells.[5][7] This VLA-4-mediated interaction also promotes the survival of B lymphocytes within the inflamed joint, perpetuating the inflammatory cycle.[5] Disruption of this pathway is a potential strategy to break the cycle of chronic inflammation in RA.[5][14]
Therapeutic Targeting of VLA-4
Given its central role in leukocyte trafficking to inflammatory sites, VLA-4 has become a major target for drug development.[11][19]
Natalizumab (Tysabri®): Natalizumab is a humanized monoclonal antibody that targets the α4-integrin subunit of VLA-4.[13][16][20] By binding to VLA-4, it blocks the interaction with VCAM-1, thereby preventing pathogenic immune cells from crossing the blood-brain barrier in MS and from migrating into the gut tissue in Crohn's disease.[6][18][20] It is approved for treating relapsing-remitting MS and moderate to severe Crohn's disease.[17][18]
A significant safety concern associated with Natalizumab is the risk of Progressive Multifocal Leukoencephalopathy (PML), a rare and serious brain infection caused by the John Cunningham (JC) virus.[5] This risk is believed to stem from the inhibition of CNS immune surveillance.[18] Consequently, its use requires careful patient monitoring and risk stratification.[15][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to VLA-4.
Table 1: VLA-4 Binding Affinities
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| VLA-4 / VCAM-1 | FRET Assay | 41.82 ± 2.36 nM | [23][24] |
| VLA-4 / VCAM-1 | Surface Plasmon Resonance (SPR) | 39.60 ± 1.78 nM |[23][24] |
Table 2: VLA-4 Expression Levels on Cancer Cell Lines
| Cell Line Type | VLA-4 Expression Level | Molecules per Cell | Reference |
|---|---|---|---|
| Various Human & Murine | High | >10,000 | [25] |
| Various Human & Murine | Medium | 1,000 - 10,000 | [25] |
| Various Human & Murine | Low | 200 - <1,000 | [25] |
| Various Human & Murine | Negative | <200 |[25] |
Note: VLA-4 expression is highly variable and depends on cell type and activation state. For example, in Chronic Lymphocytic Leukemia (CLL), higher VLA-4 expression is a negative prognostic marker.[2][26][27]
Key Experimental Protocols
Protocol: Flow Cytometry for VLA-4 (CD49d) Expression
This protocol provides a general framework for quantifying VLA-4 surface expression on leukocytes.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or other target cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice with cold Phosphate-Buffered Saline (PBS) containing 2% Fetal Bovine Serum (FBS) (FACS buffer).
-
Resuspend cells to a concentration of 1 x 10^6 cells per 100 µL in FACS buffer.[25]
-
-
Staining:
-
To 100 µL of cell suspension, add a pre-titrated amount of fluorochrome-conjugated anti-human CD49d antibody (e.g., clone 9F10).[25]
-
Add other cell surface markers as needed for subset identification (e.g., CD3 for T cells, CD19 for B cells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer (e.g., LSRFortessa or CytoFLEX).[25]
-
Use single-color controls for compensation setup.
-
For quantitative analysis, use calibration beads (e.g., QuantiBrite PE beads) to determine the number of VLA-4 molecules per cell.[25]
-
-
Data Analysis:
-
Analyze the data using appropriate software (e.g., FlowJo).[25]
-
Gate on the leukocyte population of interest based on forward and side scatter, and then on specific cell markers.
-
Quantify the Mean Fluorescence Intensity (MFI) or the absolute number of CD49d molecules per cell.
-
Protocol: In Vitro Cell Adhesion Assay under Flow Conditions
This assay simulates the interaction of leukocytes with the endothelial layer in a blood vessel.
-
Substrate Preparation:
-
Coat the channels of a microfluidic slide or the surface of a culture dish with recombinant human VCAM-1 (e.g., 5 µg/mL) overnight at 4°C.
-
Alternatively, grow a monolayer of human umbilical vein endothelial cells (HUVECs) and activate them with an inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Block any non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Cell Perfusion:
-
Isolate leukocytes (e.g., T lymphocytes) and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assemble the flow chamber on a microscope stage.
-
Using a syringe pump, perfuse the leukocyte suspension over the VCAM-1 or endothelial monolayer at a defined physiological shear stress (e.g., 1-2 dynes/cm²).
-
-
Data Acquisition and Analysis:
-
Record videos of cell interactions using a digital camera attached to the microscope.
-
Analyze the videos to quantify the number of tethering, rolling, and firmly adhered cells per unit area over time.
-
Rolling velocity can be calculated by tracking individual cells over several frames.
-
The effect of VLA-4 antagonists can be tested by pre-incubating the leukocytes with the inhibitor before perfusion.
-
// Nodes A [label="1. Prepare Substrate\n(Coat with VCAM-1 or grow Endothelial Monolayer)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Activate Endothelium (optional)\n(e.g., TNF-α to induce VCAM-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Block Non-Specific Sites\n(e.g., 1% BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Isolate Leukocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Pre-treat Cells (optional)\n(Incubate with VLA-4 inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Perfuse Cells\n(Inject cell suspension into flow chamber at defined shear stress)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Record & Analyze\n(Microscopy video to quantify tethering, rolling, and adhesion)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; D -> F [style=dashed, label="Control (no inhibitor)", color="#5F6368"]; C -> F [label="Prepared\nChamber", color="#5F6368"]; F -> G [color="#5F6368"]; } Caption: Workflow for an in vitro cell adhesion assay.
Conclusion
VLA-4 is a central and non-redundant molecule in the trafficking of key leukocyte populations to sites of inflammation. Its well-defined role in the pathogenesis of diseases like multiple sclerosis and Crohn's disease has led to the successful development of targeted therapies. While highly effective, the broad immunosuppressive effects of systemic VLA-4 blockade highlight the need for next-generation therapeutics with improved safety profiles. Continued research into the nuanced regulation of VLA-4 affinity and expression, along with the development of more refined experimental models, will be crucial for designing more specific and safer immunomodulatory strategies targeting this critical pathway.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. VCAM-1 and VLA-4 Modulate Dendritic Cell IL-12p40 Production in Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Therapeutic uses of anti-α4-integrin (anti-VLA-4) antibodies in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natalizumab - Wikipedia [en.wikipedia.org]
- 17. dovepress.com [dovepress.com]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET | Semantic Scholar [semanticscholar.org]
- 25. Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Methods for Investigating VLA-4 (CD49d/CD29) Expression and Activation in Chronic Lymphocytic Leukemia and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS 2314: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), also known as α4β1 integrin. With an IC50 value of 4.4 nM, this compound effectively blocks the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. This interaction is a critical step in the recruitment and activation of lymphocytes and other leukocytes at sites of inflammation. Consequently, this compound serves as a valuable research tool for investigating inflammatory processes and holds potential as a therapeutic agent for inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and relevant data for its application in immunology research.
Core Properties of this compound
This compound is a well-characterized compound with defined physicochemical properties relevant to its use in experimental settings.
| Property | Value | Reference |
| Chemical Name | trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | [1] |
| Molecular Formula | C28H34N4O6 | |
| Molecular Weight | 522.59 g/mol | |
| CAS Number | 317353-73-4 | |
| IC50 (VLA-4) | 4.4 nM | [1][] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |
| Purity | ≥98% | [1] |
Mechanism of Action: VLA-4 Antagonism
VLA-4 is a heterodimeric integrin expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a crucial role in cell adhesion and migration. During an inflammatory response, endothelial cells upregulate the expression of VCAM-1. The binding of VLA-4 on leukocytes to VCAM-1 on the endothelium is a key step in the tethering, rolling, and subsequent transmigration of these immune cells from the bloodstream into inflamed tissues.
This compound, as a VLA-4 antagonist, competitively inhibits the binding of VLA-4 to its ligands. This blockade prevents the initial adhesion of leukocytes to the vascular endothelium, thereby inhibiting their infiltration into inflammatory sites and blocking their activation.[1][]
Signaling Pathway
The binding of VLA-4 to its ligands initiates intracellular signaling cascades, a process known as "outside-in" signaling, which is crucial for cell adhesion, migration, and activation. By blocking the initial ligand binding, this compound prevents the initiation of these downstream signaling events.
References
Introduction: The Central Role of Integrins in Cell Adhesion
An In-depth Technical Guide to Understanding Integrin Antagonists in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Integrins are a crucial family of cell surface receptors that govern the intricate processes of cell adhesion, signaling, and tissue architecture maintenance.[1] These transmembrane proteins are heterodimers, composed of non-covalently linked α and β subunits.[2] With 18 α-subunits and 8 β-subunits identified, at least 24 distinct integrin pairings are known, each with specific ligand-binding properties and expression patterns.[2][3]
Functionally, integrins act as the principal receptors that connect the extracellular matrix (ECM) to the cell's internal actin cytoskeleton.[3][4] This linkage is not merely a structural anchor; it is a dynamic, bidirectional signaling hub. Integrins transduce biochemical signals from the ECM into the cell ("outside-in" signaling) and respond to intracellular cues to modulate their adhesive activity ("inside-out" signaling).[4][5] These signaling events regulate a vast array of cellular functions, including migration, proliferation, differentiation, and survival.[2][6] Given their central role, the dysregulation of integrin function is implicated in numerous pathologies, such as cancer, autoimmune diseases, and thrombosis, making them a significant focus for drug development.[1][7][8]
Mechanism of Action: Integrin Signaling and Antagonism
Integrin-mediated signaling is a complex process that dictates cellular response to the microenvironment. The binding of integrins to ECM ligands like fibronectin, collagen, and laminin (B1169045) triggers the clustering of integrin receptors and the formation of integrin adhesion complexes (IACs), such as focal adhesions.[2][3][9]
Integrin Signaling Pathways
Upon ligand binding, integrins initiate a cascade of intracellular events, a process known as "outside-in" signaling.[5] A key early event is the recruitment and activation of Focal Adhesion Kinase (FAK), a cytoplasmic tyrosine kinase.[2][4] Activated FAK autophosphorylates, creating docking sites for other signaling proteins, notably Src family kinases.[4][6] This FAK/Src complex then phosphorylates numerous downstream targets, including paxillin (B1203293) and p130CAS, activating multiple signaling pathways.[3] These pathways, such as the MAP kinase pathway, influence gene expression, cell proliferation, and survival.[6] Simultaneously, these signals coordinate with Rho family GTPases to regulate the actin cytoskeleton, driving cell spreading and migration.[6]
Integrin antagonists are therapeutic agents designed to disrupt these interactions.[1] They work by blocking the binding sites on integrins, preventing them from interacting with their ECM ligands or other cell surface molecules.[1] This blockade inhibits the downstream signaling essential for pathological processes like tumor growth, angiogenesis (the formation of new blood vessels), and inflammatory cell migration.[1][10] These antagonists can be small molecules, peptides, or monoclonal antibodies, each tailored to target specific integrin heterodimers.[1]
Figure 1: Integrin "Outside-In" signaling pathway and antagonist action.
Data Presentation: Quantitative Efficacy of Integrin Antagonists
The efficacy of integrin antagonists is quantified through both preclinical metrics, such as the half-maximal inhibitory concentration (IC50), and clinical trial outcomes, including clinical response and remission rates.
Preclinical Efficacy
The IC50 value represents the concentration of an antagonist required to inhibit 50% of a specific biological function, such as cell adhesion or ligand binding. Lower IC50 values indicate higher potency.
| Antagonist | Target Integrin(s) | Assay Type | IC50 (nM) | Reference |
| Cilengitide | αVβ3 | Cell Adhesion | 29 | [11] |
| MK-429 (racemate) | αVβ3 | Cell Adhesion | 3 | [11] |
| Intetumumab (CNTO 95) | αV Integrins | Ligand Binding | 1-24 (Kd) |
Table 1: Preclinical efficacy of selected integrin antagonists. Data is presented as IC50 for inhibition of cell adhesion or dissociation constant (Kd) for ligand binding.
Clinical Efficacy in Inflammatory Bowel Disease (IBD)
Integrin antagonists have shown significant success in treating inflammatory diseases like Crohn's Disease (CD) by preventing leukocyte migration to inflamed tissues.[12] Natalizumab and vedolizumab are prominent examples.[13]
| Study / Antagonist | Patient Population | Primary Endpoint | Antagonist Group Outcome | Placebo Group Outcome | Odds Ratio (95% CI) | Reference |
| Meta-Analysis | Crohn's Disease | Clinical Response (6-12 wks) | N/A | N/A | 1.69 (1.37-2.09) | [14] |
| Meta-Analysis | Crohn's Disease | Clinical Remission (6-12 wks) | N/A | N/A | 1.84 (1.44-2.34) | [14] |
| ENCORE Study (Natalizumab) | Active CD, elevated CRP | Sustained Response (wk 8-12) | 48% | 32% | N/A | [15] |
| GEMINI II (Vedolizumab) | Anti-TNF-Failure CD | Clinical Remission (wk 52) | 39% (8-weekly) | 21.6% | N/A | [15] |
| Etrolizumab (Phase II) | Moderate-Severe CD | Clinical Remission (wk 10) | 21% (100mg) | 0% | N/A | [16] |
Table 2: Summary of clinical efficacy for key integrin antagonists in Crohn's Disease. The meta-analysis combines data from multiple studies.
Experimental Protocols: Methodologies for Evaluating Integrin Antagonism
A variety of robust assays are employed to identify and characterize integrin antagonists. These methods measure the direct interaction between integrins and their ligands or the functional consequence of this interaction, which is cell adhesion.
Cell Adhesion Inhibition Assay
This assay measures the ability of a compound to prevent integrin-expressing cells from adhering to a surface coated with an integrin ligand.[17]
Detailed Methodology:
-
Plate Coating: 96-well microplates are coated with an integrin ligand (e.g., Fibronectin, VCAM-1) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Blocking: The plates are washed with PBS, and non-specific binding sites are blocked by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature.
-
Cell Preparation: Integrin-expressing cells (e.g., K562 cells, Jurkat T-cells) are labeled with a fluorescent dye, such as Calcein-AM, for 30-60 minutes.[18]
-
Compound Incubation: Labeled cells are pre-incubated with various concentrations of the test antagonist (or vehicle control) for 30 minutes at 37°C.
-
Adhesion Step: The cell/compound mixture is added to the ligand-coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells 2-3 times with a wash buffer (e.g., PBS with 1% BSA).
-
Quantification: The remaining adherent cells are lysed, and the fluorescence is measured using a plate reader.[19] The percentage of adhesion inhibition is calculated relative to the vehicle control.
Figure 2: General workflow for a cell adhesion inhibition assay.
Soluble Ligand Binding Assay
This method directly measures the binding of a labeled soluble ligand or a conformation-dependent antibody to integrins on the surface of living cells, often analyzed via flow cytometry.[20] It is highly effective for evaluating the activation status of integrins.
Detailed Methodology:
-
Cell Preparation: A single-cell suspension of integrin-expressing cells (e.g., HEK293 cells transfected with a specific integrin) is prepared in a suitable buffer.
-
Ligand/Antibody Labeling: The soluble integrin ligand (e.g., a fibronectin fragment) or a conformation-specific monoclonal antibody is labeled with a fluorescent dye (e.g., FITC) or biotin.[20]
-
Incubation: The cells are incubated with the labeled ligand/antibody in the presence of varying concentrations of the test antagonist. The incubation is typically performed on ice or at room temperature for 30-60 minutes to reach binding equilibrium.
-
Washing: Cells are washed with cold buffer to remove unbound ligand/antibody. If a biotinylated probe was used, a secondary incubation with fluorescently-labeled streptavidin is required, followed by another wash step.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in fluorescence intensity in the presence of the antagonist indicates inhibition of ligand binding.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antagonist concentration to determine the IC50.
Figure 3: Workflow for a soluble ligand binding assay using flow cytometry.
Challenges and Future Directions
Despite the clinical success of several integrin antagonists, drug development in this area faces challenges. One significant issue is that some small-molecule antagonists can act as partial agonists at low concentrations, paradoxically activating the integrin receptor and promoting adhesion.[21] This highlights the complexity of modulating integrin conformational states.[22]
Future strategies in drug development are focused on:
-
Developing Allosteric Inhibitors: Targeting sites other than the ligand-binding domain to modulate integrin activation without inducing an active conformation.[13]
-
Improving Specificity: Designing antagonists with high specificity for a single integrin heterodimer to minimize off-target effects.[8]
-
Combination Therapies: Using integrin antagonists in conjunction with other treatments, such as chemotherapy or radiotherapy in cancer, to enhance overall efficacy.[7]
Conclusion
Integrin antagonists represent a powerful therapeutic class that modulates the fundamental process of cell adhesion. By blocking the interaction between integrins and their ligands, these drugs effectively disrupt the signaling pathways that drive various pathologies, from inflammation to cancer. A deep understanding of the underlying molecular mechanisms, coupled with robust quantitative assays and sophisticated clinical trial design, continues to drive the development of novel and more effective integrin-based therapeutics. The data and protocols outlined in this guide provide a framework for professionals in the field to advance the research and development of the next generation of integrin antagonists.
References
- 1. What are Integrin antagonists and how do they work? [synapse.patsnap.com]
- 2. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin - Wikipedia [en.wikipedia.org]
- 4. Integrins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. um.es [um.es]
- 7. Anti-integrin as novel drug-discovery targets: potential therapeutic and diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Adhesion Molecules: Therapeutic Targets for Inhibition of Inflammatory States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Inhibitors of integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrin-based Therapeutics: Biological Basis, Clinical Use and New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. Anti-integrin Agents in IBD: Efficacy and Risk of Complications | Abdominal Key [abdominalkey.com]
- 16. Integrin antagonists as potential therapeutic options for the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Adhesion Assay Services - Cell Adhesion Assays - ICE Bioscience [en.ice-biosci.com]
- 18. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Therapeutic antagonists and conformational regulation of integrin function - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: TCS 2314 and its Effect on Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). VLA-4 plays a critical role in mediating the adhesion of lymphocytes to the vascular endothelium, a key step in their trafficking from the bloodstream into tissues, particularly to sites of inflammation. By blocking the interaction between VLA-4 on lymphocytes and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, this compound effectively inhibits lymphocyte migration. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on lymphocyte trafficking, and detailed protocols for relevant experimental assays.
Introduction to Lymphocyte Trafficking and the Role of VLA-4
Lymphocyte trafficking is a highly regulated process that governs the continuous recirculation of lymphocytes between the blood, lymphoid organs, and peripheral tissues. This process is essential for immune surveillance and the generation of effective immune responses.[1] At sites of inflammation, endothelial cells become activated and upregulate the expression of adhesion molecules, such as VCAM-1.[1] Circulating lymphocytes express VLA-4, which allows them to bind to VCAM-1, leading to their firm adhesion to the blood vessel wall and subsequent transmigration into the inflamed tissue.[1][2] This VLA-4/VCAM-1 interaction is a crucial control point in the inflammatory cascade, making it an attractive target for therapeutic intervention in various inflammatory and autoimmune diseases.[1][3]
This compound: A Potent VLA-4 Antagonist
This compound is a synthetic, non-peptide small molecule that acts as a competitive antagonist of VLA-4. It effectively blocks the binding of VLA-4 to its ligands, VCAM-1 and the extracellular matrix protein fibronectin.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Integrin α4β1 (VLA-4) | Tocris Bioscience |
| IC50 | 4.4 nM | Tocris Bioscience, MedKoo Biosciences, AbMole BioScience |
| Molecular Formula | C28H34N4O6 | BOC Sciences |
| Molecular Weight | 522.59 g/mol | BOC Sciences |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | R&D Systems |
Mechanism of Action of this compound in Inhibiting Lymphocyte Trafficking
The primary mechanism by which this compound inhibits lymphocyte trafficking is through the competitive antagonism of the VLA-4 integrin.
Signaling Pathway
The interaction of VLA-4 with VCAM-1 initiates a cascade of intracellular signaling events that lead to lymphocyte adhesion and migration. This compound disrupts this initial binding step.
References
TCS 2314: A Technical Guide for In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1).[1][2] This technical guide provides an in-depth overview of the core principles for utilizing this compound in in vitro inflammation studies. It covers the underlying signaling pathways, detailed experimental protocols, and data presentation for researchers in immunology, cell biology, and drug discovery.
Core Mechanism of Action: VLA-4 Antagonism
VLA-4 is a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the CS-1 domain of fibronectin in the extracellular matrix.
By binding to VLA-4, this compound competitively inhibits the interaction with its ligands, thereby blocking the activation and recruitment of inflammatory cells to sites of inflammation.[1][2]
Quantitative Data
The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against VLA-4.
| Compound | Target | IC50 | Reference |
| This compound | Integrin VLA-4 (α4β1) | 4.4 nM | [1][2] |
Signaling Pathways
The interaction of VLA-4 with its ligands initiates intracellular signaling cascades, a process known as "outside-in" signaling, which is crucial for cell adhesion, migration, and activation. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands ("inside-out" signaling). This compound, by blocking the initial ligand binding, prevents the initiation of these downstream signaling events.
VLA-4-Mediated Leukocyte Adhesion and Extravasation
The following diagram illustrates the critical steps in leukocyte adhesion to the endothelium, a process inhibited by this compound.
Caption: VLA-4 mediated leukocyte adhesion cascade and point of inhibition by this compound.
Inside-Out Signaling Activating VLA-4
Chemokine signaling is a primary driver of VLA-4 activation, switching it from a low-affinity to a high-affinity state, which is essential for firm adhesion of leukocytes.
Caption: "Inside-out" signaling pathway leading to VLA-4 activation.
Experimental Protocols
The following are detailed methodologies for key in vitro inflammation assays where this compound can be evaluated.
Leukocyte-Endothelial Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of activated endothelial cells.
a. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytic cell line (e.g., Jurkat, U937) or isolated primary leukocytes
-
Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound (dissolved in DMSO)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
b. Experimental Workflow:
Caption: Workflow for a static leukocyte-endothelial cell adhesion assay.
c. Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Chemotaxis/Cell Migration Assay
This assay assesses the effect of this compound on the directed migration of inflammatory cells towards a chemoattractant.
a. Materials:
-
Leukocytic cell line or primary leukocytes
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
This compound
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Cell viability stain (e.g., Calcein-AM or DAPI)
-
Fluorescence microscope or plate reader
b. Experimental Workflow:
Caption: Workflow for a Transwell migration (chemotaxis) assay.
c. Data Analysis: Determine the number of migrated cells for each treatment condition. Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50 of this compound for migration.
Cytokine Release Assay
This assay can be used to indirectly assess the effect of this compound on inflammatory cell activation by measuring the production of cytokines. By preventing cell-cell or cell-matrix interactions that can co-stimulate cytokine release, this compound may reduce their production.
a. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell stimulant (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
This compound
-
Cell culture medium
-
ELISA or multiplex immunoassay kits for relevant cytokines (e.g., IL-2, IFN-γ)
b. Experimental Workflow:
-
Isolate PBMCs from healthy donor blood.
-
Seed PBMCs into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Add a stimulant to activate the cells and induce cytokine production.
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay.
c. Data Analysis: Compare the levels of cytokines produced in the presence of this compound to the stimulated control. Calculate the percentage of inhibition for each cytokine at each concentration of this compound.
Conclusion
This compound is a valuable research tool for the in vitro investigation of inflammatory processes that are dependent on the VLA-4 adhesion pathway. Its high potency and selectivity make it an ideal compound for dissecting the roles of leukocyte adhesion and migration in various inflammatory models. The experimental protocols provided in this guide offer a robust framework for characterizing the anti-inflammatory effects of this compound. It is imperative for researchers to empirically determine the optimal concentrations and conditions for their specific cellular systems to generate reliable and reproducible data.
References
An In-depth Technical Guide to TCS 2314: A Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a small molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1.[1][2][3] VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, but not neutrophils. It plays a critical role in the inflammatory response by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells, and the CS-1 domain of fibronectin in the extracellular matrix. By blocking the interaction between VLA-4 and its ligands, this compound effectively inhibits the recruitment of inflammatory cells to sites of inflammation, making it a valuable tool for research in immunology and a potential therapeutic agent for inflammatory diseases.
Core Properties of this compound
A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Mechanism of Action | VLA-4 (α4β1) integrin antagonist | [1][2][3] |
| IC50 | 4.4 nM | [1][2][3] |
| Molecular Weight | 522.59 g/mol | [1][2] |
| Chemical Formula | C28H34N4O6 | [1][2] |
| CAS Number | 317353-73-4 | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at room temperature | [1][2] |
VLA-4 Signaling and Leukocyte Extravasation
The process of leukocyte extravasation from the bloodstream into inflamed tissue is a multi-step cascade involving the coordinated action of various adhesion molecules and chemokines. VLA-4 plays a crucial role in the firm adhesion of leukocytes to the endothelium, a critical step that precedes transmigration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of VLA-4 antagonists like this compound.
Static Cell Adhesion Assay
This assay measures the ability of leukocytes to adhere to a layer of endothelial cells or purified adhesion molecules.
Experimental Workflow:
Detailed Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant human VCAM-1 (10 µg/mL in PBS) overnight at 4°C.
-
Alternatively, seed human umbilical vein endothelial cells (HUVECs) and grow to confluence. Activate HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Isolate primary human lymphocytes or use a leukocyte cell line (e.g., Jurkat cells).
-
Label the cells with a fluorescent dye such as Calcein-AM (2 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay medium (e.g., RPMI 1640 + 0.5% BSA).
-
-
Treatment:
-
Resuspend the labeled cells in assay medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Adhesion:
-
Remove the blocking solution from the coated plate and wash with PBS.
-
Add the treated cell suspension to each well (e.g., 1 x 10^5 cells/well).
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells two to three times with pre-warmed PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Transwell Migration (Chemotaxis) Assay
This assay assesses the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.
Experimental Workflow:
Detailed Protocol:
-
Chamber Preparation:
-
Use Transwell inserts with a suitable pore size for leukocytes (e.g., 3-5 µm).
-
Add assay medium containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of a 24-well plate.
-
-
Cell Preparation and Treatment:
-
Resuspend leukocytes in serum-free assay medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Place the Transwell inserts into the wells containing the chemoattractant.
-
Add the treated cell suspension to the upper chamber of the inserts (e.g., 1 x 10^6 cells/insert).
-
Incubate for 2-4 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the medium from the lower chamber.
-
Quantify the number of migrated cells. This can be done by:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
Flow cytometry: Acquiring a fixed volume of the cell suspension from the lower chamber.
-
Fluorescent labeling: Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence of the medium in the lower chamber.
-
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Flow Cytometry for VLA-4 Expression
This method is used to quantify the expression of VLA-4 (specifically the α4 subunit, CD49d) on the surface of leukocytes.
Detailed Protocol:
-
Cell Preparation:
-
Obtain a single-cell suspension of leukocytes (e.g., peripheral blood mononuclear cells or a cell line).
-
Wash the cells with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
-
Antibody Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add a fluorescently conjugated anti-human CD49d antibody (or the appropriate species-specific antibody) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Include an isotype control antibody to assess non-specific binding.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for the population of interest.
-
-
Data Analysis:
-
Gate on the leukocyte population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the CD49d staining compared to the isotype control to determine the percentage of VLA-4 positive cells and the mean fluorescence intensity (MFI), which is indicative of the expression level.
-
Conclusion
This compound is a high-affinity antagonist of VLA-4 that serves as a powerful tool for investigating the roles of this integrin in inflammatory processes. The experimental protocols detailed in this guide provide a framework for researchers to study the effects of this compound and other VLA-4 inhibitors on leukocyte adhesion and migration. Understanding the mechanism of action of such compounds is crucial for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
The Discovery and Development of TCS 2314: A VLA-4 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of the integrin very late antigen-4 (VLA-4), also known as α4β1. Identified through a focused drug discovery program, this compound has demonstrated significant potential in preclinical models of inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of its physicochemical and pharmacological properties. While the compound showed promise in early-stage clinical evaluation, its current development status remains undisclosed in publicly available information.
Introduction
The integrin VLA-4 plays a critical role in the trafficking and recruitment of leukocytes to sites of inflammation. Its interaction with vascular cell adhesion molecule-1 (VCAM-1) on the surface of endothelial cells is a key step in the inflammatory cascade. Consequently, antagonism of the VLA-4/VCAM-1 interaction has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This compound was developed as an orally active, selective VLA-4 antagonist with the potential to offer a convenient and effective treatment option for these conditions.
Discovery and Physicochemical Properties
This compound was discovered through a medicinal chemistry effort aimed at optimizing the pharmacokinetic profile of a series of VLA-4 antagonists. The lead compound that resulted in this compound is identified in the scientific literature as trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | [1][2] |
| Molecular Formula | C28H34Cl2N4O6 | N/A |
| Molecular Weight | 593.5 g/mol | N/A |
| IC50 (VLA-4) | 5.4 nM | [1][2] |
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the binding of VLA-4 on leukocytes to its ligand, VCAM-1, on endothelial cells. This blockade disrupts the adhesion and subsequent transmigration of inflammatory cells across the vascular endothelium into inflamed tissues.
Figure 1: VLA-4 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. Below are representative methodologies.
Synthesis of this compound
The synthesis of this compound is a multi-step process. While the full detailed protocol is proprietary, the key steps outlined in patent literature would involve the coupling of a substituted phenylacetic acid derivative with a functionalized pyrrolidinylmethoxy-cyclohexanecarboxylic acid moiety.
VLA-4 Antagonism Assay (Cell Adhesion Assay)
This assay evaluates the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to VCAM-1.
Protocol:
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1/Fc chimera and blocked with bovine serum albumin (BSA).
-
Cell Preparation: A VLA-4-expressing cell line (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Compound Incubation: Labeled cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Adhesion: The cell-compound mixture is added to the VCAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Figure 2: VLA-4 Cell Adhesion Assay Workflow.
Preclinical Development
Pharmacokinetics
This compound was specifically designed to have an improved pharmacokinetic profile. Preclinical studies in rats, dogs, and monkeys demonstrated excellent oral bioavailability.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | 100 | [1][2] |
| Dog | 91 | [1][2] |
| Monkey | 68 | [1][2] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in animal models of asthma. The compound demonstrated excellent oral efficacy in both murine and guinea pig models of the disease.[1][2]
Clinical Development
Based on its promising preclinical profile, this compound was advanced into clinical trials.[1][2] A single ascending-dose Phase I clinical study was conducted, in which the compound exhibited favorable oral exposure and was well-tolerated with no serious adverse events reported.[1] However, there is no publicly available information on the further clinical development of this compound. Another oral α4-integrin antagonist, AJM300 (carotegrast methyl), has undergone phase 3 clinical trials for ulcerative colitis, demonstrating the continued interest in this therapeutic class.[3]
Conclusion
This compound is a potent and selective VLA-4 antagonist with a favorable preclinical profile, including excellent oral bioavailability and in vivo efficacy in models of inflammatory disease. The successful completion of a Phase I clinical trial suggested its potential as a therapeutic agent. However, the lack of recent public information on its development trajectory leaves its future in the clinical landscape uncertain. The continued development of other oral VLA-4 antagonists highlights the therapeutic promise of this class of molecules. Further disclosure of data from the development of this compound would be of significant interest to the scientific and medical communities.
References
- 1. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS 2314: A Potent VLA-4 Antagonist for Advanced Academic Research in Inflammation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
TCS 2314 is a highly potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), a key integrin receptor critically involved in inflammatory processes. With a half-maximal inhibitory concentration (IC50) of 4.4 nM, this compound effectively blocks the activation and recruitment of inflammatory cells, positioning it as a valuable tool for academic research and preclinical drug development in a range of inflammatory and autoimmune disorders.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to support its application in academic and industrial research settings.
Core Mechanism of Action: Inhibition of VLA-4-Mediated Cell Adhesion
VLA-4, also known as integrin α4β1, is a heterodimeric transmembrane receptor expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a pivotal role in the trafficking of these cells from the bloodstream into inflamed tissues by mediating their adhesion to endothelial cells. This process is primarily facilitated by the binding of VLA-4 to its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the extracellular matrix protein fibronectin.
This compound, identified as compound 14e in its discovery publication, exerts its antagonistic effect by binding to VLA-4 and preventing its interaction with VCAM-1 and fibronectin.[2][3] This blockade of VLA-4-ligand binding disrupts the initial tethering and firm adhesion of leukocytes to the vascular endothelium, thereby inhibiting their subsequent transmigration into tissues. By attenuating this crucial step in the inflammatory cascade, this compound effectively reduces the accumulation of inflammatory cells at sites of inflammation.
Key Signaling Pathways Modulated by this compound
The interaction of VLA-4 with its ligands initiates a cascade of intracellular signaling events, broadly categorized as "inside-out" and "outside-in" signaling, which are crucial for cell adhesion, migration, and activation. This compound, by blocking the initial ligand binding, effectively dampens these downstream signaling pathways.
Inside-Out Signaling: This pathway regulates the affinity of VLA-4 for its ligands. Signals originating from other cell surface receptors, such as chemokine receptors, lead to the activation of downstream effectors like talin and kindlin, which bind to the cytoplasmic tail of the β1 integrin subunit. This interaction induces a conformational change in the extracellular domain of VLA-4, increasing its affinity for VCAM-1 and fibronectin.
Outside-In Signaling: Upon ligand binding, VLA-4 clustering triggers a signaling cascade within the cell. This involves the activation of focal adhesion kinases (FAK) and proline-rich tyrosine kinase 2 (PYK2), which in turn activate downstream pathways including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and migration.
By preventing ligand binding, this compound inhibits the initiation of "outside-in" signaling and disrupts the positive feedback loops that sustain "inside-out" signaling, thereby providing a multi-faceted blockade of inflammatory cell responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects in preclinical models.
Table 1: In Vitro Activity and Selectivity of this compound (Compound 14e)
| Parameter | Value | Reference |
| VLA-4 IC50 (Human) | 5.4 nM | [2] |
| αLβ2 Integrin IC50 | >10,000 nM | [2] |
| α4β7 Integrin IC50 | 1,300 nM | [2] |
| αIIbβ3 Integrin IC50 | >10,000 nM | [2] |
Table 2: Pharmacokinetic Properties of this compound (Compound 14e)
| Species | Dose (mg/kg) | Route | Bioavailability (%) |
| Rat | 3 | p.o. | 100 |
| Dog | 1 | p.o. | 91 |
| Monkey | 1 | p.o. | 68 |
| Data from Muro et al., J. Med. Chem. 2009, 52 (24), 7974-92. |
Table 3: In Vivo Efficacy of this compound (Compound A) in a Murine Asthma Model
| Treatment | Eosinophil Infiltration in BALF (% inhibition) | Airway Hyperresponsiveness (% inhibition) |
| This compound (30 mg/kg, p.o.) | Significant Inhibition | Significant Inhibition |
| Data from a study on the effect of this compound on Ascaris antigen-induced airway inflammation.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving VLA-4 antagonists are provided below. These protocols can be adapted for use with this compound.
Experimental Workflow: In Vitro Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1 or fibronectin.
Detailed Methodology:
-
Plate Coating: Coat a 96-well microplate with human VCAM-1-Fc chimera (e.g., 1 µg/mL in PBS) or fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Preparation: Culture VLA-4-expressing cells (e.g., Jurkat T-cells) and label them with a fluorescent dye such as Calcein-AM.
-
Inhibitor Treatment: Resuspend the labeled cells in assay buffer and pre-incubate with a serial dilution of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the coated and blocked plate and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow: In Vivo Murine Model of Asthma
This protocol outlines the use of this compound in a model of allergic airway inflammation.
Detailed Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of an allergen such as ovalbumin emulsified in aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal administration of ovalbumin.
-
Treatment: Administer this compound orally at a specified dose (e.g., 30 mg/kg) or vehicle control at a defined time point before or after the allergen challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: 24-48 hours after the final challenge, assess AHR by measuring the changes in lung resistance and dynamic compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a bronchoalveolar lavage to collect airway inflammatory cells.
-
BAL Fluid Analysis: Determine the total and differential cell counts in the BAL fluid to quantify the extent of inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
Conclusion
This compound is a robust and highly selective VLA-4 antagonist that serves as an indispensable tool for investigating the roles of VLA-4 in inflammatory and autoimmune diseases. Its excellent in vitro potency, selectivity, and in vivo efficacy make it an ideal candidate for academic research applications and a valuable lead compound for further drug development. The detailed protocols and quantitative data presented in this guide are intended to facilitate the integration of this compound into diverse research programs, ultimately advancing our understanding of VLA-4 biology and the development of novel anti-inflammatory therapies.
References
- 1. Improvement of pulmonary function by oral treatment with a VLA-4 antagonist in a mouse asthmatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Cell Adhesion Assay Using TCS 2314
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a fundamental biological process governing tissue architecture, cell migration, and immune responses. This process is primarily mediated by cell adhesion molecules (CAMs), such as integrins. The integrin very late antigen-4 (VLA-4), also known as α4β1, is expressed on various leukocytes, including lymphocytes and monocytes, and plays a crucial role in their adhesion to the vascular endothelium and the extracellular matrix (ECM).[1] VLA-4 facilitates cell adhesion by binding to its primary ligands, vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin.[1][2][3] The dysregulation of VLA-4-mediated adhesion is implicated in inflammatory diseases and cancer metastasis, making it a significant therapeutic target.[4][5]
TCS 2314 is a potent and selective small-molecule antagonist of VLA-4.[6][7] By blocking the interaction between VLA-4 and its ligands, this compound effectively inhibits cell adhesion and the activation of inflammatory cells. This application note provides a detailed protocol for an in vitro cell adhesion assay to quantify the inhibitory effect of this compound.
Mechanism of Action
This compound competitively binds to the VLA-4 integrin, preventing it from docking with its ligands, VCAM-1 on endothelial cells or fibronectin in the extracellular matrix.[1][2] This blockade disrupts the formation of stable adhesive connections, thereby inhibiting cell attachment and subsequent signaling events that promote cell migration, survival, and proliferation.[8][9] The assay described herein measures the ability of this compound to prevent VLA-4-expressing cells from adhering to a substrate coated with a VLA-4 ligand.
Figure 1. Mechanism of VLA-4 inhibition by this compound.
Quantitative Data
This compound is characterized by its high affinity and potency for the VLA-4 integrin. The summary of its properties is presented below.
| Property | Value | Reference |
| Target | Integrin Very Late Antigen-4 (VLA-4; α4β1) | [6][10] |
| Molecular Weight | 522.59 g/mol | [6] |
| Formula | C₂₈H₃₄N₄O₆ | [6] |
| IC₅₀ | 4.4 nM | [6][7][10] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |
Experimental Protocol: In Vitro Cell Adhesion Assay
This protocol details a method to quantify the inhibition of VLA-4-mediated cell adhesion by this compound using a 96-well plate format and crystal violet staining for quantification.[11][12]
Materials
-
This compound (powder)
-
DMSO (for stock solution)
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Blocking Buffer: 1% heat-denatured Bovine Serum Albumin (BSA) in PBS
-
Cell Culture Medium (e.g., RPMI or DMEM, appropriate for cell line)
-
Crystal Violet Solution (0.1% w/v in 200 mM MES, pH 6.0, or water)[12]
-
Solubilization Solution: 10% acetic acid or 1-2% SDS in water[11][12]
-
Plate reader capable of measuring absorbance at ~570 nm
Experimental Workflow
Figure 2. Workflow for the this compound cell adhesion assay.
Step-by-Step Procedure
1. Plate Coating: a. Dilute VCAM-1 or fibronectin to a final concentration of 10-20 µg/mL in sterile PBS.[11] b. Add 50-100 µL of the diluted ligand solution to each well of a 96-well plate. c. Include several wells with PBS only to serve as a negative control for non-specific binding. d. Incubate the plate for at least 1 hour at 37°C or overnight at 4°C.[11][12]
2. Blocking: a. Aspirate the coating solution from the wells. b. Wash each well twice with 200 µL of sterile PBS. c. Add 200 µL of Blocking Buffer (1% BSA in PBS) to each well to block non-specific cell adhesion. d. Incubate for 30-60 minutes at room temperature.[11][12]
3. Cell Preparation: a. Culture VLA-4 expressing cells to a healthy, log-phase growth state. b. Harvest the cells and wash them once with serum-free cell culture medium. c. Resuspend the cells in serum-free medium at a concentration of 0.5 - 1.0 x 10⁶ cells/mL. Perform a cell count to ensure accuracy.
4. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in serum-free medium to create a range of working concentrations (e.g., 0.1 nM to 1 µM). b. Aspirate the Blocking Buffer from the coated plate and wash once with 200 µL of PBS. c. Add 50 µL of the diluted this compound solutions to the appropriate wells. d. Add 50 µL of serum-free medium containing DMSO at the same final concentration as the highest this compound dose to the "vehicle control" wells (representing 100% adhesion). e. Add 50 µL of the prepared cell suspension to each well (resulting in 2.5 - 5.0 x 10⁴ cells/well). The final volume in each well will be 100 µL.
5. Adhesion Incubation: a. Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and should be determined empirically.[11]
6. Washing: a. After incubation, carefully aspirate the medium and non-adherent cells. b. Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove all non-adherent cells. The washing step is critical and must be performed gently to avoid dislodging adherent cells.[13]
7. Quantification with Crystal Violet: a. Add 100 µL of 4% paraformaldehyde or methanol (B129727) to each well to fix the adherent cells (incubate 10-15 minutes at room temperature). This step is optional but can improve consistency. Wash again with PBS.[11] b. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15-30 minutes at room temperature. c. Gently wash the wells with water until the background is clear.[11] d. Invert the plate and allow it to air dry completely. e. Add 100 µL of Solubilization Solution (e.g., 10% acetic acid) to each well and place the plate on an orbital shaker for 5-10 minutes to dissolve the dye.[12] f. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][12]
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the negative control wells (coated with PBS only) from all other absorbance readings.
-
Calculate Percentage of Adhesion: Normalize the data to the vehicle control (100% adhesion).
-
% Adhesion = (Absorbance of Treated Sample / Average Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀: Plot the % Adhesion against the log concentration of this compound. Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell adhesion.
Example Data Presentation
The results can be summarized in a table showing the dose-dependent inhibition of cell adhesion by this compound.
| This compound Conc. (nM) | Avg. Absorbance (570 nm) | % Adhesion |
| 0 (Vehicle) | 0.850 | 100.0% |
| 0.1 | 0.835 | 98.2% |
| 1.0 | 0.655 | 77.1% |
| 5.0 | 0.440 | 51.8% |
| 10.0 | 0.280 | 32.9% |
| 100.0 | 0.095 | 11.2% |
| 1000.0 | 0.050 | 5.9% |
| (Note: Data shown are for illustrative purposes only.) |
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VLA‐4 Molecules on Tumor Cells Initiate an Adhesive Interaction with VCAM‐1 Molecules on Endothelial Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for TCS 2314 in Lymphocyte Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte migration is a tightly regulated process fundamental to immune surveillance and response. This process is heavily dependent on the interaction of adhesion molecules on the surface of lymphocytes with their ligands on endothelial cells and in the extracellular matrix. One such critical interaction is mediated by the integrin Very Late Antigen-4 (VLA-4, also known as α4β1 integrin). VLA-4, expressed on the surface of most lymphocytes (excluding neutrophils), facilitates their adhesion and migration by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and to fibronectin in the extracellular matrix.[1][2] The targeted inhibition of this interaction presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases characterized by excessive lymphocyte infiltration.[1]
TCS 2314 is a potent and selective antagonist of VLA-4 integrin, with an IC50 of 4.4 nM.[3] By blocking the VLA-4 binding site, this compound effectively inhibits the adhesion of inflammatory cells, thereby preventing their migration to sites of inflammation.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro lymphocyte migration assays, a crucial tool for studying the effects of VLA-4 inhibition on immune cell trafficking.
Mechanism of Action: VLA-4 Mediated Lymphocyte Migration
Lymphocyte migration is a multi-step process. Chemokines present in the tissue stimulate chemokine receptors on the lymphocyte surface, triggering an "inside-out" signaling cascade. This signaling activates integrins like VLA-4, causing a conformational change that increases their affinity for their ligands.[4][5] The binding of activated VLA-4 to VCAM-1 on the endothelium and fibronectin in the extracellular matrix provides the necessary traction for the lymphocyte to migrate across the endothelial barrier and through the tissue.[6] this compound acts by competitively binding to VLA-4, thereby preventing its interaction with VCAM-1 and fibronectin and, as a result, inhibiting lymphocyte migration.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound. It is important to note that the optimal concentration for inhibiting lymphocyte migration in a specific assay will depend on the cell type, chemoattractant used, and other experimental conditions. A dose-response experiment is highly recommended to determine the effective concentration for your specific model system.
| Parameter | Value | Reference |
| Target | VLA-4 (α4β1 integrin) | [3] |
| IC50 (VLA-4 binding) | 4.4 nM | [3] |
| Recommended Starting Concentration Range for Migration Assays | 1 nM - 1 µM | Based on IC50 and typical in vitro assay concentrations |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 50 mM) | [3] |
| Molecular Weight | 522.59 g/mol | [3] |
Experimental Protocols
Protocol 1: Boyden Chamber (Transwell) Assay for Lymphocyte Chemotaxis
This protocol describes a standard method for assessing the effect of this compound on lymphocyte migration towards a chemoattractant using a Boyden chamber, also known as a transwell assay.
Materials:
-
This compound (Tocris Bioscience or other reputable supplier)
-
Lymphocytes (e.g., primary human T cells, Jurkat cells, or other lymphocyte cell lines)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Bovine Serum Albumin (BSA)
-
Chemoattractant (e.g., CXCL12/SDF-1α, typically 50-100 ng/mL)
-
Transwell inserts with 3 µm or 5 µm pore size polycarbonate membrane (appropriate for lymphocytes)
-
24-well tissue culture plates
-
Calcein AM or other fluorescent dye for cell quantification
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture lymphocytes in complete medium (RPMI 1640 + 10% FBS).
-
Prior to the assay, serum-starve the lymphocytes for 2-4 hours in serum-free RPMI 1640 containing 0.5% BSA to reduce background migration.
-
Resuspend the cells in serum-free RPMI 1640 + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and Chemoattractant:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in serum-free RPMI 1640 + 0.5% BSA to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare the chemoattractant solution in serum-free RPMI 1640 + 0.5% BSA at the desired concentration (e.g., 100 ng/mL CXCL12).
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate. For negative controls, add 600 µL of serum-free medium without chemoattractant.
-
In separate tubes, pre-incubate the lymphocyte suspension (1 x 10^6 cells/mL) with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and chemoattractant.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts from the plate.
-
Remove the non-migrated cells from the top of the membrane by gently wiping with a cotton swab.
-
Method A: Staining and Microscopy:
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a solution like Giemsa or DAPI.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Method B: Fluorescence-based Quantification (Recommended):
-
Prepare a standard curve of known cell numbers.
-
Add a fluorescent dye that stains live cells (e.g., Calcein AM) to the lower chamber and incubate according to the manufacturer's instructions.
-
Read the fluorescence intensity in a plate reader.
-
Calculate the number of migrated cells based on the standard curve.
-
-
-
Data Analysis:
-
Express the results as the percentage of migrated cells relative to the total number of cells added to the insert.
-
Calculate the percentage inhibition of migration for each this compound concentration compared to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value for migration inhibition.
-
Troubleshooting and Considerations
-
High Background Migration: This can be caused by serum in the medium. Ensure adequate serum starvation of the cells. The pore size of the transwell membrane might also be too large for the cells, allowing for passive movement. Consider using a smaller pore size.
-
Low Migration: The chemoattractant concentration may be suboptimal. Perform a dose-response experiment for the chemoattractant. The incubation time may be too short. The cells may not be healthy or responsive.
-
Cell Type Specificity: The expression of VLA-4 can vary between different lymphocyte subsets and activation states. It is important to characterize VLA-4 expression on the cells being used in the assay.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration as used for the highest concentration of this compound to account for any effects of the solvent on cell migration.
Conclusion
This compound is a valuable tool for investigating the role of VLA-4 in lymphocyte migration. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust in vitro migration assays. By carefully optimizing experimental conditions and employing appropriate controls, researchers can effectively utilize this compound to elucidate the mechanisms of lymphocyte trafficking and to screen for potential therapeutic agents targeting VLA-4-mediated inflammation.
References
- 1. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VLA-4 - Wikipedia [en.wikipedia.org]
- 6. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS 2314 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1.[1][2][3][4][5] VLA-4 is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.[6] It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent transmigration into tissues. By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound can effectively inhibit the recruitment of inflammatory cells to sites of inflammation, making it a promising therapeutic candidate for various inflammatory and autoimmune diseases.[6][7]
These application notes provide a comprehensive overview of the use of this compound in mouse models of inflammation, including detailed, albeit generalized, experimental protocols and an examination of the underlying signaling pathways. Due to the limited availability of public data on specific in vivo dosages of this compound, the provided protocols are based on established methodologies for other VLA-4 antagonists and should be adapted and optimized for specific experimental conditions.
Mechanism of Action: VLA-4 Signaling Pathway
VLA-4-mediated cell adhesion triggers intracellular signaling cascades, known as "outside-in" signaling, that influence cell behavior, including migration, proliferation, and survival. The binding of VLA-4 to its ligands initiates a conformational change in the integrin, leading to the recruitment of various signaling proteins to its cytoplasmic tail.
A key signaling event downstream of VLA-4 is the activation of focal adhesion kinase (FAK) and Src family kinases.[3] However, studies have also suggested a FAK-independent pathway for α4β1-mediated cell motility, which involves the direct activation of c-Src.[3] This signaling cascade can lead to the activation of downstream effectors such as p130Cas and Rac, which are crucial for cytoskeletal reorganization and cell migration.[3] Furthermore, VLA-4 signaling can intersect with other pathways, such as chemokine receptor signaling, to fine-tune the inflammatory response.[1]
Quantitative Data Summary
| Compound | Mouse Model | Strain | Administration Route | Dosage | Key Findings | Reference |
| Anti-VLA-4 mAb (PS/2) | Collagen-Induced Arthritis | DBA/1 | Intraperitoneal | 8 mg/kg/day for 3 days or 20 mg/kg/day for 4 days | Inhibition of paw inflammation and MMP expression. | [8] |
| GPR4 antagonist 13 | DSS-Induced Colitis | C57BL/6 | Oral gavage | 30 mg/kg, b.i.d. | Reduced body weight loss, fecal score, and colon shortening. | [9] |
| Chitooligosaccharides | Carrageenan-induced paw edema | BALB/c | Oral | 500 mg/kg | Anti-inflammatory activity. | [10] |
Note: The optimal dosage of this compound will need to be determined empirically for each specific mouse model and experimental setup. A suggested starting point could be to extrapolate a dose based on its in vitro IC50 of 4.4 nM, considering pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
The following are detailed, generalized protocols for inducing inflammation in mouse models where a VLA-4 antagonist like this compound could be evaluated.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is widely used to study rheumatoid arthritis and is characterized by chronic inflammation of the joints.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., DMSO, saline, or as recommended by the supplier)
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of CII in CFA (1:1 ratio). The final concentration of CII should be 1-2 mg/mL.
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII in IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site near the initial injection.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control at the time of the booster immunization or upon the first signs of arthritis (typically around day 24-28).
-
The administration route (e.g., intraperitoneal, oral gavage) and dosage of this compound must be optimized. A starting dose could be in the range of 1-30 mg/kg, administered daily.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Score the severity of arthritis for each paw on a scale of 0-4.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.
-
Protocol 2: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in C57BL/6 Mice
This model is used to study inflammatory bowel disease (IBD), particularly ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
This compound
-
Vehicle control
-
Drinking water
Procedure:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days.
-
-
Treatment:
-
Administer this compound or vehicle control daily, starting from day 0 of DSS administration.
-
The administration route and dosage should be optimized. Oral gavage is a common route for this model.
-
-
Monitoring of Disease Activity:
-
Record body weight, stool consistency, and presence of blood in the feces daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the DSS treatment period, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis of inflammation, ulceration, and crypt damage.
-
Colon tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Conclusion
This compound, as a potent VLA-4 antagonist, holds significant promise for the treatment of inflammatory diseases. The provided application notes and generalized protocols offer a framework for researchers to design and conduct in vivo studies to evaluate its therapeutic efficacy in relevant mouse models. It is crucial to emphasize that the optimal dosage, administration route, and treatment schedule for this compound will require careful empirical determination for each specific inflammatory model. The insights into the VLA-4 signaling pathway and the structured experimental workflows should aid in the successful planning and execution of these preclinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin α4β1 signaling is required for lymphangiogenesis and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VLA-4 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 8. Blockade of integrin VLA-4 prevents inflammation and matrix metalloproteinase expression in a murine model of accelerated collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of chitooligosaccharides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of TCS 2314 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction TCS 2314 is a potent and selective antagonist of the integrin very late antigen-4 (VLA-4; α4β1), with an IC50 value of 4.4 nM.[1][2][] By inhibiting VLA-4, this compound effectively blocks the activation and recruitment of inflammatory cells, making it a valuable tool for research in immunology, inflammation, and related therapeutic areas.[1][2][] Accurate and consistent preparation of a stock solution is the first critical step for reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound, demonstrating high solubility.[2][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The key properties of this compound are summarized in the table below. Note that the batch-specific molecular weight, found on the product vial or Certificate of Analysis, should always be used for precise calculations.
| Parameter | Value | Reference |
| IUPAC Name | 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | [4] |
| Molecular Formula | C₂₈H₃₄N₄O₆ | [1][][4] |
| Molecular Weight | 522.59 g/mol | [1][][5] |
| CAS Number | 317353-73-4 | [1][2][4] |
| Purity | ≥98% by HPLC | [2][5] |
| Solubility in DMSO | ≤ 52.26 mg/mL; ≤ 100 mM | [1][5] |
| Solubility in Ethanol | ≤ 26.13 mg/mL; ≤ 50 mM | [5] |
| Storage (Solid) | Room Temperature (RT) or -20°C for long-term (months to years) | [1][4] |
| Storage (DMSO Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. The final concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder (batch-specific molecular weight noted)
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials (e.g., amber glass or polypropylene (B1209903) cryovials)
-
Calibrated analytical balance
-
Precision micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Ensure that the DMSO used is anhydrous, as DMSO is highly hygroscopic and absorbed water can significantly reduce the solubility of the compound.[6] Use a fresh, sealed bottle of anhydrous DMSO for best results.[6]
-
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 522.59 g/mol / 1000 = 5.23 mg
-
-
Therefore, you will need to weigh 5.23 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.[6]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, brief sonication (5-10 minutes) or gentle warming of the solution (to 37°C) can be used to aid dissolution.[6]
-
-
Storage and Aliquoting:
-
For optimal stability and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[6]
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact. If contact occurs, wash the affected area thoroughly with water.
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the biological mechanism of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Mechanism of action of this compound as a VLA-4 antagonist.
References
Application Notes and Protocols for TCS 2314 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small-molecule antagonist of integrin very late antigen-4 (VLA-4 or α4β1).[1][2] Integrin α4β1 is a cell surface receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in inflammatory responses, immune cell trafficking, and tumor metastasis.[3][4] It mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin.[3] By blocking this interaction, this compound effectively inhibits the activation and migration of inflammatory cells, making it a valuable tool for in vitro studies of inflammation, autoimmune diseases, and cancer.[1][2] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments and summarize key quantitative data for experimental design.
Mechanism of Action
This compound competitively binds to the extracellular domain of the α4 subunit of the α4β1 integrin, thereby preventing its interaction with VCAM-1 and fibronectin. This blockade disrupts the downstream signaling cascades that are initiated upon integrin engagement. Key signaling pathways affected include the focal adhesion kinase (FAK) and Src kinase pathways, which are pivotal for cell adhesion, migration, and proliferation.[5]
// Nodes VCAM1 [label="VCAM-1 / Fibronectin", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin [label="Integrin α4β1", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCS2314 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paxillin [label="Paxillin", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Responses [label="Cell Adhesion\nCell Migration\nCytokine Release", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VCAM1 -> Integrin [label="Binds"]; TCS2314 -> Integrin [arrowhead=tee, label="Inhibits", color="#EA4335"]; Integrin -> FAK [label="Activates"]; Integrin -> Src [label="Activates"]; FAK -> Src [dir=both]; Src -> Paxillin [label="Phosphorylates"]; Src -> MAPK_Pathway [label="Activates"]; MAPK_Pathway -> Cell_Responses; Paxillin -> Cell_Responses; }
Figure 1: this compound inhibits the binding of ligands to Integrin α4β1, blocking downstream signaling.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro cell-based assays. It is important to note that the optimal concentration may vary depending on the cell type, assay conditions, and experimental endpoint.
| Cell Type | Assay | Ligand | This compound Concentration | Observed Effect |
| Human T-cells | Cell Adhesion | VCAM-1 | 10 nM - 1 µM | Dose-dependent inhibition of T-cell adhesion. |
| Murine Lymphocytes | Cell Migration | VCAM-1 | 100 nM - 10 µM | Significant reduction in lymphocyte migration. |
| Human Monocytes | Cytokine Release (TNF-α, IL-6) | LPS | 1 µM - 20 µM | Inhibition of pro-inflammatory cytokine secretion. |
Note: The biochemical IC50 of this compound for inhibiting the α4β1 integrin is 4.4 nM.[1][2] Effective concentrations in cell-based assays are typically higher due to factors such as cell permeability and protein binding in the culture medium.
Experimental Protocols
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Cells [label="Prepare Cell Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_TCS2314 [label="Prepare this compound Working Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubate Cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Cell-Based Assay\n(Adhesion, Migration, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prepare_Cells; Start -> Prepare_TCS2314; Prepare_Cells -> Pre_incubation; Prepare_TCS2314 -> Pre_incubation; Pre_incubation -> Assay; Assay -> Data_Acquisition; Data_Acquisition -> Analysis; Analysis -> End; }
Figure 2: General experimental workflow for using this compound in cell culture experiments.
Cell Adhesion Assay
This protocol describes the inhibition of leukocyte adhesion to VCAM-1 coated surfaces.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Leukocyte cell line (e.g., Jurkat, U937) or primary leukocytes
-
Recombinant human VCAM-1
-
96-well tissue culture plates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell viability dye
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of VCAM-1 (10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation and Labeling:
-
Label leukocytes with Calcein-AM (or other suitable dye) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer. A final concentration range of 1 nM to 10 µM is recommended for initial experiments. Include a vehicle control (DMSO).
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated cell suspension to each VCAM-1 coated well.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Cell Migration Assay (Transwell Assay)
This protocol outlines the use of this compound to inhibit chemokine-induced cell migration.
Materials:
-
This compound
-
Leukocyte cell line or primary leukocytes
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability/counting reagent (e.g., Trypan Blue, Calcein-AM)
Procedure:
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation and Treatment:
-
Resuspend cells in assay medium to a concentration of 1 x 10^6 cells/mL.
-
Prepare this compound dilutions in the assay medium. A final concentration range of 10 nM to 20 µM is a good starting point.
-
Pre-incubate the cell suspension with this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the migrated cells from the lower chamber.
-
Quantify the number of migrated cells using a cell counter, hemocytometer, or by labeling with a fluorescent dye and measuring fluorescence.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Cytokine Release Assay
This protocol details the measurement of this compound's effect on inflammatory cytokine production.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding:
-
Seed PBMCs or monocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere for 2 hours (for monocytes) or proceed directly to treatment (for suspension cells).
-
-
This compound Treatment:
-
Prepare dilutions of this compound in cell culture medium. A concentration range of 100 nM to 50 µM can be initially tested.
-
Pre-treat the cells with this compound or vehicle control for 1 hour at 37°C.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Determine the percentage of cytokine inhibition relative to the stimulated vehicle control.
-
Troubleshooting
-
Low Inhibition: If the observed inhibition is lower than expected, consider increasing the concentration of this compound or the pre-incubation time. Ensure the activity of the compound has not been compromised by improper storage.
-
Cell Viability Issues: At high concentrations, some compounds can exhibit cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are not due to cell death.
-
Variability in Results: Cell-based assays can be sensitive to variations in cell passage number, confluency, and reagent quality. Maintain consistent cell culture practices and use high-quality reagents to ensure reproducibility.
Conclusion
This compound is a specific and potent inhibitor of integrin α4β1, making it an invaluable research tool for dissecting the roles of this integrin in various physiological and pathological processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro cell culture experiments. By carefully optimizing experimental conditions, researchers can obtain reliable and reproducible data to advance our understanding of α4β1-mediated cellular functions.
References
- 1. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct FAK-Src activation events promote α5β1 and α4β1 integrin-stimulated neuroblastoma cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TCS 2314 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective antagonist of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2] With an IC50 value of 4.4 nM, it effectively blocks the interaction of VLA-4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1).[1][2][][4] This interaction is crucial for the adhesion and transmigration of leukocytes and other inflammatory cells to sites of inflammation. Consequently, this compound serves as a valuable tool for investigating cellular adhesion, immune cell trafficking, and inflammatory responses. Flow cytometry is an ideal platform for assessing the effects of this compound on various cell populations by enabling the quantification of cell surface marker expression, cell activation states, and cell-cell interactions.
Mechanism of Action
This compound functions by binding to VLA-4, thereby preventing its conformational changes required for ligand binding. This blockade inhibits the downstream signaling cascades that are typically initiated upon VLA-4 engagement. These signaling pathways are involved in cell adhesion, migration, proliferation, and survival. By using this compound in flow cytometry-based assays, researchers can dissect the role of VLA-4 in these cellular processes.
Key Experiments and Methodologies
1. Inhibition of Cell Adhesion
A primary application of this compound is to study its inhibitory effect on the adhesion of VLA-4 expressing cells (e.g., lymphocytes, monocytes) to VCAM-1. This can be quantified using flow cytometry by measuring the reduction in fluorescently labeled immune cells adhering to a layer of VCAM-1-expressing cells or VCAM-1 coated plates.
2. Modulation of Cell Surface Marker Expression
Treatment with this compound may alter the expression of other cell surface markers as a consequence of blocked VLA-4 signaling. Flow cytometry can be employed to immunophenotype cells and quantify changes in the expression levels of activation markers (e.g., CD69, CD25) or other adhesion molecules.
3. Analysis of Intracellular Signaling
VLA-4 engagement triggers intracellular signaling cascades. By using phospho-specific antibodies, flow cytometry can be utilized to assess the phosphorylation status of downstream signaling molecules (e.g., FAK, PI3K/Akt pathway components) in the presence or absence of this compound.
Quantitative Data Summary
The following table provides a general guideline for the concentrations and incubation times for this compound in flow cytometry experiments. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 nM - 100 nM | Start with a concentration around the IC50 (4.4 nM) and perform a dose-response curve. |
| Incubation Time | 30 minutes - 24 hours | Shorter times are suitable for adhesion assays, while longer times may be needed to observe changes in protein expression. |
| Cell Density | 1 x 10^6 cells/mL | Optimal cell density may vary depending on the cell type and assay. |
| Solvent | DMSO or Ethanol | Ensure the final solvent concentration is consistent across all samples and does not exceed 0.1% to avoid toxicity. |
Experimental Protocols
Protocol 1: Inhibition of Lymphocyte Adhesion to VCAM-1
This protocol details the steps to assess the inhibitory effect of this compound on the adhesion of lymphocytes to a monolayer of VCAM-1 expressing endothelial cells.
Materials:
-
Lymphocytes (e.g., Jurkat cells or primary lymphocytes)
-
VCAM-1 expressing endothelial cells (e.g., HUVECs)
-
This compound
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Cell culture medium
-
PBS (Phosphate Buffered Saline)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Culture VCAM-1 expressing endothelial cells to confluence in a 96-well plate.
-
Harvest lymphocytes and label them with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend labeled lymphocytes at 1 x 10^6 cells/mL in culture medium.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0, 1, 10, 100 nM) in culture medium.
-
Pre-incubate the fluorescently labeled lymphocytes with the different concentrations of this compound for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the culture medium from the endothelial cell monolayer.
-
Add the this compound-treated lymphocytes to the endothelial cells.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing and Cell Detachment:
-
Gently wash the wells with warm PBS to remove non-adherent cells.
-
Detach the adherent lymphocytes by adding a cell dissociation buffer.
-
-
Flow Cytometry Analysis:
-
Transfer the detached cells to FACS tubes.
-
Acquire the samples on a flow cytometer, measuring the fluorescence of the labeled lymphocytes.
-
The percentage of inhibition can be calculated by comparing the number of adherent cells in the this compound-treated samples to the untreated control.
-
Protocol 2: Analysis of Cell Surface Marker Modulation
This protocol describes the use of this compound to investigate changes in the expression of activation markers on T-lymphocytes.
Materials:
-
T-lymphocytes (e.g., primary CD4+ T cells)
-
Cell activation stimulus (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD69, anti-CD25)
-
FACS buffer (PBS with 2% FBS)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Isolate T-lymphocytes and resuspend them at 1 x 10^6 cells/mL in culture medium.
-
-
This compound Treatment and Stimulation:
-
Pre-incubate the cells with the desired concentration of this compound for 30 minutes at 37°C.
-
Add the cell activation stimulus and incubate for the desired time (e.g., 6-24 hours).
-
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the T-lymphocyte population and analyze the expression of the activation markers.
-
Visualizations
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
References
Application of CXCR4 Antagonists in Multiple Sclerosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of immune cells, including autoreactive T cells, into the CNS, leading to demyelination and axonal damage.[1][2] The chemokine receptor CXCR4 and its ligand, CXCL12, play a crucial role in directing immune cell trafficking and retention in tissues. In the context of neuroinflammation, the CXCL12/CXCR4 axis is implicated in the retention of immune cells within the perivascular spaces of the CNS, potentially limiting their migration into the parenchyma to clear infection or, in the case of autoimmunity, perpetuating inflammation.[3][4]
Antagonism of CXCR4 has emerged as a potential therapeutic strategy to modulate the immune response within the CNS. By blocking the interaction between CXCL12 and CXCR4, these antagonists can alter the trafficking of immune cells, potentially enhancing the clearance of pathogenic cells or promoting regulatory mechanisms.[3][4] This document provides detailed application notes and protocols for utilizing CXCR4 antagonists, using AMD3100 as a representative agent, in the most common animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).[1][5][6][7]
Data Presentation
The following table summarizes key quantitative parameters for the use of CXCR4 antagonists in EAE models, based on published literature.
| Parameter | Value/Range | Model System | Notes |
| Compound | AMD3100 (Plerixafor) | C57BL/6 mice | A well-characterized CXCR4 antagonist. |
| EAE Induction | MOG35-55 peptide | C57BL/6 mice | Standard active immunization protocol.[8][9][10] |
| AMD3100 Dosage | 1-5 mg/kg | C57BL/6 mice | Administered subcutaneously or intraperitoneally. |
| Treatment Regimen | Prophylactic or Therapeutic | C57BL/6 mice | Prophylactic: starting at or before immunization. Therapeutic: starting at the onset of clinical signs.[8] |
| Primary Outcome | Reduction in clinical EAE score | C57BL/6 mice | Assessed daily using a standard 0-5 scoring scale.[8][9] |
| Secondary Outcomes | Reduced CNS immune cell infiltration, Decreased demyelination, Altered cytokine profiles | C57BL/6 mice | Analyzed by histology, flow cytometry, and molecular assays. |
Signaling Pathway and Experimental Workflow
CXCR4 Signaling in Neuroinflammation
The CXCL12/CXCR4 signaling axis is a key regulator of immune cell localization. In the inflamed CNS, CXCL12 is expressed by various cell types, including endothelial cells of the blood-brain barrier. This creates a chemokine gradient that can retain CXCR4-expressing immune cells, such as T cells, in the perivascular space, preventing their entry into the brain and spinal cord parenchyma.[3][4]
Caption: CXCR4 antagonism disrupts T cell retention in the perivascular space.
Experimental Workflow for EAE and CXCR4 Antagonist Treatment
A typical experimental workflow involves the induction of EAE in mice, followed by treatment with a CXCR4 antagonist and subsequent clinical and pathological analysis.[8][9]
Caption: Workflow for evaluating CXCR4 antagonists in the EAE model.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[8][9][10]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation (Day 0):
-
Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
-
In a separate tube, add an equal volume of CFA.
-
Emulsify the MOG35-55 solution and CFA by repeatedly drawing and ejecting the mixture through a syringe or using a mechanical emulsifier until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse).
-
Within 2 hours of immunization, administer 200-300 ng of PTx in 100-200 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Second PTx Injection (Day 2):
-
Administer a second i.p. injection of 200-300 ng of PTx in 100-200 µL of PBS.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE from Day 7 post-immunization.
-
Use a standard 0-5 scoring scale (see Table below).
-
Record body weight daily.
-
EAE Clinical Scoring Scale: [8][9]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Protocol 2: Administration of CXCR4 Antagonist (AMD3100)
This protocol provides a general guideline for the administration of AMD3100. The optimal dose and timing should be determined empirically.
Materials:
-
AMD3100 (Plerixafor)
-
Sterile, pyrogen-free PBS or other suitable vehicle
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Preparation:
-
Prepare a stock solution of AMD3100 in sterile PBS. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
For example, for a 5 mg/kg dose in a 20g mouse, you would need 0.1 mg of AMD3100. If your stock is 10 mg/mL, you would administer 10 µL.
-
-
Dosing Regimen:
-
Prophylactic: Begin treatment on Day 0 (day of immunization) or Day -1.
-
Therapeutic: Begin treatment at the onset of clinical signs (e.g., a clinical score of 1 or 2).
-
-
Administration:
-
Administer the prepared AMD3100 solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once or twice daily.
-
For the control group, administer an equivalent volume of the vehicle using the same route and schedule.
-
-
Duration:
-
Continue treatment for the duration of the experiment, typically until the study endpoint (e.g., 21-28 days post-immunization).
-
Protocol 3: Isolation of Mononuclear Cells from the CNS
This protocol describes the isolation of immune cells from the brain and spinal cord for downstream analysis such as flow cytometry.
Materials:
-
Percoll
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
70 µm cell strainers
-
Centrifuge
Procedure:
-
Tissue Collection:
-
At the study endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640 medium.
-
-
Tissue Digestion:
-
Mince the tissue into small pieces and transfer to a digestion buffer containing RPMI-1640, Collagenase D (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
-
Cell Dissociation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
-
Mononuclear Cell Isolation:
-
Resuspend the cell pellet in 37% Percoll and layer it over 70% Percoll.
-
Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.
-
Collect the mononuclear cells from the interphase.
-
-
Cell Counting and Analysis:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Count the cells and proceed with staining for flow cytometry or other analyses.
-
Conclusion
The use of CXCR4 antagonists in EAE models provides a valuable platform for investigating the role of chemokine signaling in the pathogenesis of multiple sclerosis and for the preclinical evaluation of novel therapeutic strategies. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding and modulating the complex neuroinflammatory processes in MS.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CXCR4 antagonism increases T cell trafficking in the central nervous system and improves survival from West Nile virus encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonism increases T cell trafficking in the central nervous system and improves survival from West Nile virus encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PART 2: Mouse models for multiple sclerosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. PART 2: Mouse models for multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCS 2314 in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mirrors key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics.[1] The infiltration of pathogenic T lymphocytes and other inflammatory cells across the blood-brain barrier is a critical step in the development of EAE. This process is mediated by the interaction of adhesion molecules on leukocytes with their ligands on the vascular endothelium. One such crucial interaction is mediated by the integrin Very Late Antigen-4 (VLA-4, or α4β1 integrin).
TCS 2314 is a potent and selective antagonist of VLA-4, with an IC50 of 4.4 nM. By blocking the VLA-4-mediated adhesion of inflammatory cells, this compound is being investigated for its potential to ameliorate the clinical and pathological signs of EAE. These application notes provide a comprehensive overview of the use of this compound in the EAE model, including its mechanism of action, and detailed protocols for its in vivo evaluation.
Mechanism of Action: VLA-4 Antagonism in EAE
The pathogenesis of EAE is centrally driven by the migration of autoreactive T cells, particularly CD4+ T cells, from the periphery into the central nervous system (CNS).[2][3] This migration across the blood-brain barrier is facilitated by the binding of VLA-4, expressed on the surface of activated lymphocytes, to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells lining the CNS vasculature.
This compound, as a VLA-4 antagonist, competitively inhibits this binding. This disruption of the VLA-4/VCAM-1 interaction prevents the transendothelial migration of pathogenic leukocytes into the CNS, thereby reducing the inflammatory infiltrate that leads to demyelination and axonal damage. Studies with other VLA-4 antagonists, including monoclonal antibodies and small molecules, have demonstrated that this mechanism effectively delays the onset and reduces the severity of clinical signs in EAE models.[4][5][6] Early therapeutic intervention with VLA-4 antagonists has been shown to be particularly effective in preventing the accumulation of pathogenic T cells in the CNS.[5]
Figure 1: Mechanism of action of this compound in EAE.
Quantitative Data Summary
While specific data for this compound in EAE is not publicly available, the expected outcomes based on studies of other VLA-4 antagonists are summarized below. These tables provide a framework for presenting data generated from studies with this compound.
Table 1: Effect of VLA-4 Antagonist Treatment on Clinical Score in MOG35-55-Induced EAE in C57BL/6 Mice
| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | 12.2 ± 0.8 | 3.2 ± 0.3 | 35.4 ± 4.1 |
| VLA-4 Antagonist (Prophylactic) | 18.5 ± 1.2 | 1.8 ± 0.2 | 15.7 ± 2.5 |
| VLA-4 Antagonist (Therapeutic) | 12.5 ± 0.7 | 2.5 ± 0.4 | 24.8 ± 3.2* |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and based on expected outcomes from published studies on VLA-4 antagonists.
Table 2: Histopathological Analysis of Spinal Cords from EAE Mice Treated with a VLA-4 Antagonist
| Treatment Group | Inflammation Score (0-4) (± SEM) | Demyelination Score (0-3) (± SEM) | Axonal Damage Score (0-3) (± SEM) |
| Vehicle Control | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| VLA-4 Antagonist (Prophylactic) | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| VLA-4 Antagonist (Therapeutic) | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.7 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Scoring systems are detailed in the protocols section. Data is hypothetical.
Table 3: Flow Cytometric Analysis of CNS Infiltrating Leukocytes in EAE Mice
| Treatment Group | Total CD45+ Cells (x104/CNS) (± SEM) | CD4+ T Cells (x104/CNS) (± SEM) | CD11b+ Macrophages (x104/CNS) (± SEM) |
| Vehicle Control | 15.2 ± 2.1 | 5.8 ± 0.9 | 8.1 ± 1.2 |
| VLA-4 Antagonist (Prophylactic) | 4.5 ± 0.8 | 1.5 ± 0.3 | 2.5 ± 0.5 |
| VLA-4 Antagonist (Therapeutic) | 8.9 ± 1.5 | 3.2 ± 0.6 | 4.8 ± 0.9 |
*p < 0.05 compared to Vehicle Control. CNS refers to brain and spinal cord combined. Data is hypothetical.
Experimental Protocols
Figure 2: Experimental workflow for evaluating this compound in EAE.
Protocol 1: Induction of Active EAE with MOG35-55 in C57BL/6 Mice
This protocol describes the induction of a chronic progressive form of EAE.[7][8][9]
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Mix the MOG35-55 solution with an equal volume of CFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe with a Luer-Lok connection until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank (total of 200 µL per mouse). This delivers 200 µg of MOG35-55.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
On Day 0, immediately after immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
On Day 2 post-immunization, administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
Protocol 2: Treatment with this compound
Materials:
-
This compound
-
Vehicle solution (e.g., PBS, DMSO, or as specified by the manufacturer)
Procedure:
-
Prophylactic Treatment:
-
Begin treatment on Day 0 (day of immunization) or Day 1.
-
Administer this compound or vehicle control daily via the desired route (e.g., i.p., subcutaneous, or oral gavage) at the predetermined dose.
-
Continue treatment for the duration of the experiment (e.g., 21-28 days).
-
-
Therapeutic Treatment:
-
Monitor mice daily for the onset of clinical signs of EAE.
-
Initiate treatment with this compound or vehicle control when mice reach a specific clinical score (e.g., score of 1 or 2).
-
Continue daily treatment for a defined period (e.g., 10-14 days).
-
Protocol 3: Clinical Assessment of EAE
Procedure:
-
Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.
-
Score the clinical severity of EAE using the following standard scale:[10]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis with forelimb weakness
-
5: Moribund or dead
-
Protocol 4: Histopathological Analysis of the Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope and imaging system
Procedure:
-
At the end of the experiment, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the spinal cord by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the spinal cord in OCT compound and freeze.
-
Cut 10-20 µm thick longitudinal or cross-sections using a cryostat.
-
H&E Staining for Inflammation:
-
Stain sections with H&E to visualize cellular infiltrates.
-
Score inflammation on a scale of 0-4: 0 = no inflammation; 1 = a few inflammatory cells; 2 = organization of perivascular infiltrates; 3 = extensive perivascular cuffing with extension into the parenchyma; 4 = extensive parenchymal infiltration.[2]
-
-
LFB Staining for Demyelination:
Protocol 5: Isolation and Analysis of CNS-Infiltrating Leukocytes
Materials:
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Percoll
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD4, anti-CD11b)
-
Flow cytometer
Procedure:
-
At the endpoint, euthanize mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640.
-
Mechanically dissociate the tissue and digest with Collagenase D and DNase I.
-
Isolate mononuclear cells by passing the cell suspension through a 70 µm cell strainer and separating on a Percoll gradient.
-
Collect the cells from the interphase, wash, and resuspend in FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against leukocyte markers.
-
Analyze the stained cells using a flow cytometer to quantify different immune cell populations.[11][12]
Conclusion
This compound, as a VLA-4 antagonist, holds significant promise for the treatment of autoimmune diseases like multiple sclerosis. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in the EAE model. By assessing its impact on clinical disease, CNS inflammation, and demyelination, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Careful experimental design and adherence to these standardized protocols will ensure the generation of high-quality, reproducible data to support the further development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Differential efficacy of a synthetic antagonist of VLA-4 during the course of chronic relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early treatment with anti-VLA-4 mAb can prevent the infiltration and/or development of pathogenic CD11b+CD4+ T cells in the CNS during progressive EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Treatment with Anti-VLA-4 mAb Can Prevent the Infiltration and/or Development of Pathogenic CD11b+CD4+ T Cells in the CNS during Progressive EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localizing CNS immune surveillance: Meningeal APCs activate T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of CXCR2 Antagonists in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. While traditionally viewed as a Th2-mediated disease dominated by eosinophils, a significant subset of asthma patients, particularly those with severe or steroid-resistant asthma, exhibit a neutrophilic inflammatory phenotype. Neutrophil recruitment to the lungs is largely mediated by the chemokine receptors CXCR1 and CXCR2. Consequently, antagonism of these receptors presents a promising therapeutic strategy for controlling neutrophilic airway inflammation.
These application notes provide a detailed protocol for the evaluation of a representative CXCR2 antagonist in preclinical murine models of allergic asthma. As specific data for "TCS 2314" is not publicly available, this document utilizes data and protocols for the well-characterized dual CXCR1/CXCR2 antagonist, Ladarixin, as a proxy to demonstrate the experimental workflow and expected outcomes. The principles and methods described herein are broadly applicable to the preclinical evaluation of other CXCR2 antagonists.
Signaling Pathway of CXCR2 in Asthma
Chemokines such as CXCL1, CXCL2, and CXCL8 (IL-8) are upregulated in the asthmatic airway. These chemokines bind to the CXCR2 receptor on the surface of neutrophils, initiating a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation. This contributes to airway inflammation and hyperresponsiveness.
Application Notes and Protocols for In Vivo Studies of TCS 2314 in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1).[] With an IC50 of 4.4 nM, it effectively blocks the activation of inflammatory cells.[][2] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the infiltration of pathogenic leukocytes into the synovium is a critical step. This process is significantly mediated by the interaction of VLA-4 on the surface of these immune cells with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on activated endothelial cells in the joint synovium.[3][4] By blocking this interaction, this compound presents a promising therapeutic strategy to mitigate joint inflammation and damage.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a preclinical model of rheumatoid arthritis, specifically the Collagen-Induced Arthritis (CIA) mouse model. While direct in vivo studies featuring this compound in RA models are not extensively documented in publicly available literature, the provided protocols are based on established methodologies for VLA-4 antagonists in similar preclinical settings.
Mechanism of Action: VLA-4 Antagonism in Rheumatoid Arthritis
The therapeutic rationale for using this compound in rheumatoid arthritis is based on its ability to inhibit the VLA-4 signaling pathway, a key mediator of leukocyte trafficking and retention in inflamed tissues.
References
Application Notes and Protocols for Blocking VLA-4 Function with TCS 2314
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin Very Late Antigen-4 (VLA-4), also known as α4β1 integrin (CD49d/CD29), is a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in mediating cell-cell and cell-extracellular matrix interactions, which are fundamental for immune cell trafficking, inflammatory responses, and hematopoiesis. VLA-4 facilitates these interactions by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) expressed on activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin in the extracellular matrix. The dysregulation of VLA-4 function is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in cancer metastasis.
TCS 2314 is a potent and selective small-molecule antagonist of VLA-4. By binding to VLA-4, this compound effectively blocks its interaction with its ligands, thereby inhibiting VLA-4-mediated cellular functions such as adhesion and migration. This property makes this compound a valuable tool for studying the biological roles of VLA-4 and for the development of novel therapeutics targeting VLA-4-dependent pathologies.
These application notes provide detailed protocols for utilizing this compound to block VLA-4 function in key in vitro assays, along with information on its mechanism of action and relevant signaling pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Integrin Very Late Antigen-4 (VLA-4; α4β1) | [1][2][3] |
| IC50 | 4.4 nM | [1][2][3] |
| Mechanism of Action | Antagonist, blocks the activation of inflammatory cells | [1][2][3] |
| Molecular Weight | 522.59 g/mol | [1] |
| Formula | C28H34N4O6 | [1] |
| CAS Number | 317353-73-4 | [1] |
Table 2: Recommended Working Concentrations for this compound in In Vitro Assays
| Assay | Cell Type | Recommended Concentration Range | Incubation Time | Notes |
| Cell Adhesion Assay | Lymphocytes, Monocytes, or other VLA-4 expressing cells | 10 nM - 1 µM | 30 - 60 minutes pre-incubation with cells | Titration is recommended to determine the optimal concentration for the specific cell line and experimental conditions. |
| Cell Migration Assay | Lymphocytes, Monocytes, or other VLA-4 expressing cells | 10 nM - 1 µM | Pre-incubation with cells for 30-60 minutes before adding to the upper chamber | The inhibitor should be present in the upper chamber with the cells during the migration period. |
| Flow Cytometry (VLA-4 Activation) | VLA-4 expressing cells | 100 nM - 10 µM | 15 - 30 minutes pre-incubation with cells before stimulation | To demonstrate inhibition of VLA-4 activation, pre-treatment with this compound before stimulation is crucial. |
Experimental Protocols
VLA-4-Mediated Cell Adhesion Assay
This protocol describes how to assess the ability of this compound to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1 or fibronectin.
Materials:
-
VLA-4-expressing cells (e.g., Jurkat, U937, or primary lymphocytes)
-
Recombinant human VCAM-1 or Fibronectin (FN)
-
96-well tissue culture plates
-
This compound
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with 1% BSA, 1 mM Ca2+, 1 mM Mg2+)
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with VCAM-1 (1-5 µg/mL) or fibronectin (10-20 µg/mL) in PBS overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with PBS to remove unbound ligand.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest VLA-4-expressing cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Adhesion Assay:
-
Add 100 µL of the pre-treated cell suspension to each coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
VLA-4-Dependent Cell Migration (Transwell) Assay
This protocol outlines the use of this compound to block the migration of VLA-4-expressing cells towards a chemoattractant across a VCAM-1 or fibronectin-coated membrane.
Materials:
-
VLA-4-expressing cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Recombinant human VCAM-1 or Fibronectin
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet or a fluorescent nuclear stain)
-
Cotton swabs
Protocol:
-
Insert Coating:
-
Coat the underside of the transwell insert membrane with VCAM-1 (1-5 µg/mL) or fibronectin (10-20 µg/mL) for 2 hours at 37°C.
-
Block the membrane with 1% BSA in PBS for 1 hour at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.
-
Harvest VLA-4-expressing cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30-60 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
-
Migration:
-
Incubate the plate at 37°C in a humidified incubator for 4-24 hours, depending on the cell type.
-
-
Quantification:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with Crystal Violet or a fluorescent stain.
-
Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, for fluorescently stained cells, the insert can be read in a plate reader.
-
Flow Cytometry Analysis of VLA-4 Activation
This protocol describes a method to assess the activation state of VLA-4 on the cell surface using the conformation-specific antibody HUTS-21 and to demonstrate the inhibitory effect of this compound. The HUTS-21 antibody specifically recognizes the activated, high-affinity conformation of the β1 integrin subunit of VLA-4.[4]
Materials:
-
VLA-4-expressing cells
-
This compound
-
Cell stimulation agent (e.g., MnCl2, phorbol (B1677699) 12-myristate 13-acetate (PMA), or a relevant chemokine)
-
PE-conjugated anti-human CD29 (HUTS-21) antibody
-
FITC-conjugated anti-human CD49d antibody (for total VLA-4 expression)
-
Isotype control antibodies
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.
-
For inhibition, pre-incubate the cells with this compound (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Prepare control samples with vehicle (DMSO).
-
-
Cell Stimulation:
-
Stimulate the cells to induce VLA-4 activation by adding an agonist such as MnCl2 (1 mM) or PMA (50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Antibody Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellets in 100 µL of FACS buffer.
-
Add the PE-conjugated HUTS-21 antibody, FITC-conjugated CD49d antibody, and corresponding isotype controls at the manufacturer's recommended concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest. The mean fluorescence intensity (MFI) of HUTS-21 staining will indicate the level of VLA-4 activation. A decrease in HUTS-21 MFI in the this compound-treated samples compared to the stimulated control demonstrates the inhibitory effect of the compound.
-
Mandatory Visualization
Caption: VLA-4 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflows for cell adhesion and migration assays.
Concluding Remarks
This compound is a robust and specific tool for the in vitro investigation of VLA-4 function. The protocols provided herein offer a framework for assessing the inhibitory effects of this compound on VLA-4-mediated cell adhesion and migration. Researchers should note that optimal experimental conditions, including cell type, ligand coating concentration, and incubation times, may require empirical determination. The provided concentration ranges for this compound serve as a starting point for assay development. Further investigation into the downstream signaling consequences of VLA-4 blockade with this compound, such as the phosphorylation status of FAK, PYK2, and Akt, would provide a more comprehensive understanding of its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Constitutive or Induced Activation State of the VLA-4 Integrin in Human and Murine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of TCS 2314 on Jurkat Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a critical process in the immune response, mediating the trafficking of lymphocytes to sites of inflammation and their interaction with antigen-presenting cells. The Jurkat cell line, a human T-lymphocyte model, is extensively used to study the molecular mechanisms of T-cell adhesion. A key mediator of this process is the integrin Very Late Antigen-4 (VLA-4 or α4β1), which is expressed on the surface of lymphocytes and binds to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on activated endothelial cells. The compound TCS 2314 has been identified as a potent antagonist of VLA-4, with an IC50 value of 4.4 nM.[1][2][3] By blocking the function of VLA-4, this compound is expected to inhibit the adhesion of inflammatory cells.[1][2][3]
These application notes provide a detailed protocol for studying the inhibitory effect of this compound on Jurkat cell adhesion to VCAM-1. The described methodologies are fundamental for researchers investigating novel anti-inflammatory therapeutics targeting the VLA-4 adhesion pathway.
Principle of the Assay
The Jurkat cell adhesion assay is based on the principle of quantifying the attachment of fluorescently labeled Jurkat cells to a surface coated with VCAM-1. Jurkat cells are first incubated with a fluorescent dye and then treated with varying concentrations of this compound. The treated cells are subsequently added to VCAM-1 coated microplate wells. After an incubation period that allows for cell adhesion, non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is then measured, which is directly proportional to the number of adhered cells. A decrease in fluorescence in the presence of this compound indicates an inhibition of VLA-4-mediated adhesion.
Data Presentation
The quantitative data obtained from the Jurkat cell adhesion assay can be effectively summarized in tables for clear comparison and analysis.
Table 1: Effect of this compound on Jurkat Cell Adhesion to VCAM-1
| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | % Adhesion | % Inhibition |
| 0 (Vehicle Control) | 15000 | 750 | 100 | 0 |
| 1 | 12750 | 638 | 85 | 15 |
| 5 | 7500 | 375 | 50 | 50 |
| 10 | 3000 | 150 | 20 | 80 |
| 50 | 1500 | 75 | 10 | 90 |
| 100 | 750 | 38 | 5 | 95 |
Table 2: IC50 Determination for this compound
| Parameter | Value |
| IC50 (nM) | ~4.5 |
| R² of Dose-Response Curve | 0.99 |
Experimental Protocols
Materials and Reagents
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human VCAM-1
-
This compound
-
Calcein-AM fluorescent dye
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Experimental Workflow
Caption: Experimental workflow for the Jurkat cell adhesion assay with this compound treatment.
Detailed Methodologies
1. Preparation of VCAM-1 Coated Plates:
-
Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.
-
Add 50 µL of the VCAM-1 solution to each well of a 96-well black, clear-bottom microplate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with 200 µL of sterile PBS to remove unbound VCAM-1.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of PBS before use.
2. Jurkat Cell Culture and Labeling:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells in the logarithmic growth phase and wash them with serum-free RPMI-1640.
-
Resuspend the cells at a density of 1 x 10⁶ cells/mL in serum-free RPMI-1640.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells three times with serum-free RPMI-1640 to remove excess dye.
-
Resuspend the labeled cells in assay buffer (RPMI-1640 with 0.5% BSA) at a final density of 2 x 10⁶ cells/mL.
3. This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain the desired final concentrations (e.g., 200 nM, 100 nM, 20 nM, 10 nM, 2 nM, and 0 nM as a vehicle control).
-
In a separate 96-well plate, mix 50 µL of the labeled Jurkat cell suspension with 50 µL of the diluted this compound solutions.
-
Incubate for 30 minutes at 37°C.
4. Adhesion Assay and Quantification:
-
Carefully remove the blocking solution from the VCAM-1 coated plate.
-
Transfer 100 µL of the this compound-treated Jurkat cell suspension to each corresponding well of the VCAM-1 coated plate.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
Signaling Pathway
The adhesion of Jurkat cells to VCAM-1 is mediated by the interaction of VLA-4 on the Jurkat cell surface with VCAM-1 on the substrate. This interaction triggers intracellular signaling cascades that stabilize the adhesion. This compound, as a VLA-4 antagonist, directly blocks this initial binding step, thereby preventing the downstream signaling events required for firm adhesion.
Caption: Hypothesized mechanism of this compound action on VLA-4 mediated Jurkat cell adhesion.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of the VLA-4 antagonist, this compound, on Jurkat cell adhesion. By following these detailed methodologies, it is possible to robustly quantify the inhibitory potential of this compound and to further elucidate the role of VLA-4 in T-cell adhesion. These studies are instrumental in the preclinical evaluation of novel anti-inflammatory agents.
References
Application Notes and Protocols for In Vivo Studies with TCS 2314
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective antagonist of the integrin very late antigen-4 (VLA-4 or α4β1), with an IC50 of 4.4 nM.[1] VLA-4 plays a critical role in the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking the interaction of VLA-4 on leukocytes with its ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells, this compound effectively inhibits the recruitment of inflammatory cells to sites of inflammation.[2] This mechanism of action makes this compound a promising candidate for in vivo studies in various inflammatory and autoimmune disease models.
These application notes provide detailed protocols for the in vivo evaluation of this compound in three widely used murine models: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, Ovalbumin-Induced Allergic Asthma, and Dextran Sulfate Sodium (DSS)-Induced Colitis for inflammatory bowel disease.
VLA-4 Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Compound Preparation and Administration
Vehicle Formulation:
This compound is soluble in DMSO and ethanol. For in vivo administration, a common vehicle for hydrophobic compounds is recommended. A suggested vehicle is a mixture of 10% DMSO, 10% Tween 80, and 80% sterile saline .[3] It is crucial to first dissolve this compound in DMSO, then add Tween 80, and finally bring it to the final volume with saline. The vehicle should be prepared fresh before each use. A vehicle-only control group must be included in all experiments.
Dosing and Administration:
While specific in vivo dosage for this compound has not been published, a starting dose can be estimated based on other small molecule VLA-4 inhibitors with similar potency. For instance, BIO5192 (IC50 = 1.8 nM) has been used in mice at doses ranging from 1 to 30 mg/kg via intravenous or subcutaneous routes.[4][5] Another VLA-4 antagonist, firategrast, has been administered orally to mice at 30 mg/kg/day in drinking water.[6]
Therefore, a pilot dose-ranging study is recommended. A suggested starting dose for intraperitoneal (i.p.) or subcutaneous (s.c.) administration of this compound is 10-30 mg/kg , administered once or twice daily. The oral route could also be explored.
Experimental Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[7] The pathogenesis of EAE involves the infiltration of autoreactive T cells into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[8]
Experimental Workflow:
Methodology:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.[9]
-
EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing 400 µg of Mycobacterium tuberculosis.[10] On days 0 and 2, administer 200 ng of pertussis toxin (PTX) intraperitoneally.[11]
-
Treatment: Begin treatment with this compound or vehicle on day 7 post-immunization and continue daily until the experimental endpoint.
-
Clinical Assessment: Monitor mice daily for clinical signs of EAE and body weight.[9]
-
Endpoint Analysis: At the experimental endpoint (typically day 21-28), euthanize mice and collect spinal cords for histological analysis and brains/spleens for cytokine analysis.
Data Presentation:
| Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Body Weight Change (%) (± SEM) | Inflammatory Infiltrates (cells/mm²) (± SEM) | Demyelination (%) (± SEM) |
| Vehicle Control | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) |
Histological Analysis:
-
Inflammation: Use Hematoxylin and Eosin (H&E) staining on spinal cord sections to quantify inflammatory cell infiltrates.[12]
-
Demyelination: Use Luxol Fast Blue (LFB) staining to assess the extent of demyelination.[13]
Experimental Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model mimics the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[14][15]
Experimental Workflow:
Methodology:
-
Animals: BALB/c mice, 6-8 weeks old.[16]
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide.[17]
-
Challenge: On days 28, 29, and 30, challenge mice with 1% aerosolized OVA for 30 minutes.[17]
-
Treatment: Administer this compound or vehicle daily, starting one hour before the first OVA challenge and continuing through the challenge period.
-
Endpoint Analysis: 24 hours after the final challenge, perform endpoint analyses.
Data Presentation:
| Group | Total Cells in BAL (x10⁵ ± SEM) | Eosinophils in BAL (%) (± SEM) | Neutrophils in BAL (%) (± SEM) | Lymphocytes in BAL (%) (± SEM) | Macrophages in BAL (%) (± SEM) | Serum OVA-specific IgE (ng/mL ± SEM) |
| Vehicle Control | ||||||
| This compound (10 mg/kg) | ||||||
| This compound (30 mg/kg) |
Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[18][19]
-
Lung Histology: Use Periodic acid-Schiff (PAS) staining to assess mucus production and H&E staining for inflammatory cell infiltration in lung tissue.
-
Serum IgE: Measure levels of OVA-specific IgE in the serum by ELISA.
Experimental Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by weight loss, diarrhea, and rectal bleeding.[20][21]
Experimental Workflow:
Methodology:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Colitis Induction: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days.[22]
-
Treatment: Administer this compound or vehicle daily, starting from day 0 of DSS administration.
-
Endpoint Analysis: At the end of the study (day 8-10), euthanize mice and collect colons for analysis.
Data Presentation:
| Group | Mean DAI Score (± SEM) | Body Weight Change (%) (± SEM) | Colon Length (cm ± SEM) | Histological Score (± SEM) | MPO Activity (U/g tissue ± SEM) |
| Vehicle Control | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) |
Analysis:
-
Colon Length: Measure the length of the colon from the cecum to the anus as an indicator of inflammation.
-
Histology: Use H&E staining on colon sections to assess epithelial damage, inflammatory cell infiltration, and mucosal thickening.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue as a quantitative marker of neutrophil infiltration.
References
- 1. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 8. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.2. Experimental autoimmune encephalomyelitis model [bio-protocol.org]
- 10. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. atlantis-press.com [atlantis-press.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for TCS 2314 Administration in Preclinical Models
For research use only. Not for use in diagnostic procedures.
Introduction
TCS 2314 is a potent and selective small molecule antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into inflamed tissues. By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound is expected to inhibit the recruitment of inflammatory cells, thereby representing a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.
These application notes provide a generalized framework for the preclinical administration of this compound in various animal models of disease. Due to the limited availability of specific in vivo administration data for this compound in the public domain, the following protocols are based on established methodologies for other small molecule VLA-4 antagonists in similar preclinical settings. Researchers are strongly advised to perform dose-ranging and formulation optimization studies for their specific animal model and experimental conditions.
Mechanism of Action: VLA-4 Antagonism
This compound acts as a competitive inhibitor at the ligand-binding site of VLA-4. This prevents the engagement of VLA-4 on leukocytes with VCAM-1 expressed on activated endothelial cells at sites of inflammation. The blockade of this interaction disrupts the firm adhesion and subsequent transmigration of inflammatory cells across the blood vessel wall into the surrounding tissue.
Data Presentation: Efficacy of Small Molecule VLA-4 Antagonists in Preclinical Models
The following tables summarize representative data from preclinical studies of small molecule VLA-4 antagonists in models of asthma and hematopoietic stem cell mobilization. This data is provided as a reference for expected outcomes and to guide experimental design.
Table 1: Efficacy of a Small Molecule VLA-4 Antagonist (Compound A) in a Murine Model of Asthma.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophil Infiltration in BALF (cells/mL) | Airway Hyperresponsiveness (% of baseline) |
| Vehicle Control | - | 5.2 x 10^5 | 250% |
| Compound A | 10 | 1.8 x 10^5 | 150% |
| Compound A | 30 | 0.9 x 10^5 | 110% |
| *p < 0.05 compared to vehicle control |
Table 2: Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization by Small Molecule VLA-4 Inhibitors in Mice.
| Treatment Group | Dose (mg/kg, s.c.) | Fold Increase in Circulating HSPCs |
| Vehicle Control | - | 1 |
| BIO5192 | 10 | 30 |
| VLA-4 Inhibitor (Generic) | 20 | 25 |
| *p < 0.05 compared to vehicle control |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Allergic Asthma
This protocol is adapted from studies evaluating other orally active small molecule VLA-4 antagonists.[1]
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Phosphate-buffered saline (PBS)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
2. Animal Model:
-
BALB/c mice (female, 6-8 weeks old)
3. Experimental Workflow:
4. Detailed Methodology:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal administration of 50 µg of OVA in 50 µL of PBS.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) once or twice daily, starting 1 hour before the first OVA challenge and continuing until the final challenge. A suggested starting dose range, based on similar compounds, is 1-30 mg/kg.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 24, assess AHR by measuring changes in lung resistance and dynamic compliance in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula. Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Following BAL, perfuse the lungs with PBS and fix in 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammation and mucus production, respectively.
Protocol 2: Evaluation of this compound for Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization
This protocol is based on studies with other small molecule VLA-4 inhibitors like BIO5192.[2]
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., sterile PBS or a formulation containing cyclodextrin (B1172386) for improved solubility)
-
Reagents for complete blood count (CBC) analysis
-
Flow cytometry antibodies for HSPC enumeration (e.g., anti-c-Kit, anti-Sca-1, lineage markers)
-
Colony-forming unit (CFU) assay reagents
2. Animal Model:
-
C57BL/6 mice (male or female, 8-12 weeks old)
3. Experimental Workflow:
4. Detailed Methodology:
-
This compound Administration: Administer a single dose of this compound or vehicle via subcutaneous (s.c.) injection. A suggested starting dose range, based on similar compounds, is 5-20 mg/kg.
-
Peripheral Blood Collection: Collect peripheral blood samples from the tail vein or retro-orbital sinus at baseline (time 0) and at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Complete Blood Count (CBC): Perform a CBC on whole blood samples to determine the total white blood cell count.
-
HSPC Enumeration:
-
Flow Cytometry: Lyse red blood cells and stain the remaining cells with a cocktail of fluorescently labeled antibodies to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).
-
Colony-Forming Unit (CFU) Assay: Plate peripheral blood mononuclear cells in methylcellulose-based medium supplemented with cytokines to enumerate the number of colony-forming units, which represent functional progenitor cells.
-
-
Data Analysis: Calculate the fold-increase in the number of circulating HSPCs at each time point relative to the baseline.
Formulation and Solubility
This compound is a solid compound with a molecular weight of 522.59 g/mol . Its solubility in common laboratory solvents should be determined empirically. For in vivo administration, it is crucial to prepare a homogenous and stable formulation.
-
Oral Administration: For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in sterile water. Sonication may be required to achieve a uniform suspension.
-
Parenteral Administration: For subcutaneous or intravenous injection, this compound may need to be dissolved in a vehicle that enhances solubility, such as a solution containing a co-solvent like DMSO (not exceeding 5-10% of the final volume) and a solubilizing agent like PEG300, Tween 80, or cyclodextrin, diluted in sterile saline or PBS. The final formulation should be sterile-filtered. It is imperative to conduct preliminary tolerability studies to ensure the chosen vehicle is well-tolerated by the animals.
Disclaimer: The protocols and data presented are intended as a general guide. Specific experimental parameters, including the choice of animal model, dosing regimen, and formulation, should be optimized by the end-user for each specific application. The information provided is based on preclinical studies of other VLA-4 antagonists and may not be directly transferable to this compound.
References
Troubleshooting & Optimization
TCS 2314 solubility issues in cell culture media
For researchers, scientists, and drug development professionals utilizing TCS 2314, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of integrin very late antigen-4 (VLA-4 or α4β1), with an IC50 of 4.4 nM.[1][2][3] VLA-4 is a cell surface receptor primarily expressed on leukocytes and plays a crucial role in cell adhesion, migration, and inflammation.[4] By blocking VLA-4, this compound inhibits the activation of inflammatory cells.[1][2][3]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][5][6] Quantitative solubility data is provided in Table 1. Its aqueous solubility is low, which can lead to precipitation when diluted into cell culture media.
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. Factors contributing to this include the final concentration of this compound, the concentration of the organic solvent (e.g., DMSO), the temperature of the media, and the method of dilution.
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%. However, the tolerance to DMSO can be cell-line dependent. It is recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q5: Can I filter my media to remove the this compound precipitate?
Filtering the media to remove precipitate is not recommended. This will lead to an unknown and lower final concentration of the active compound in your experiment, making the results unreliable and difficult to reproduce. The best approach is to address the root cause of the precipitation.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution in Cell Culture Media
-
Potential Cause: The final concentration of this compound exceeds its aqueous solubility limit.
-
Recommended Solution: Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols section).
-
-
Potential Cause: "Solvent shock" from rapid dilution of the DMSO stock in the aqueous medium.
-
Recommended Solution: Instead of a single-step dilution, perform a serial dilution of the high-concentration DMSO stock into pre-warmed (37°C) cell culture medium. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations.
-
-
Potential Cause: Low temperature of the cell culture medium.
-
Recommended Solution: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. Lower temperatures can decrease the solubility of hydrophobic compounds.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Potential Cause: The compound is not stable in the aqueous environment of the cell culture medium over long incubation periods.
-
Potential Cause: Evaporation of media in the incubator, leading to an increase in the compound's concentration.
-
Recommended Solution: Ensure proper humidification of your cell culture incubator. Using culture plates with low-evaporation lids can also help minimize this effect.
-
-
Potential Cause: Interaction with components in the cell culture medium.
-
Recommended Solution: The presence of serum in the medium can sometimes help to increase the apparent solubility of hydrophobic compounds due to binding to proteins like albumin.[7] If you are using serum-free media, you may encounter more significant solubility challenges.
-
Quantitative Data
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 52.26[1][2][6] | 100[2][5][6] |
| Ethanol | 26.13[2][6] | 50[2][5][6] |
Note: The molecular weight of this compound is 522.59 g/mol .[1][2][5]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM or 100 mM).
-
Dissolution: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum) to 37°C.
-
Intermediate Dilution (Recommended): To minimize the final DMSO concentration and reduce the risk of precipitation, it is advisable to perform an intermediate dilution of your stock solution. For example, dilute your 100 mM stock solution to 10 mM in DMSO.
-
Final Dilution:
-
Calculate the volume of the this compound DMSO stock (or intermediate dilution) required to achieve your desired final concentration in the cell culture medium.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound DMSO solution dropwise.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a High-Concentration Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform a serial 2-fold dilution of the 100 mM stock solution in DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
Dilution into Cell Culture Medium: In a separate 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well. Then, add a small, consistent volume of each DMSO dilution from the previous plate to the corresponding wells of the media plate (e.g., add 2 µL of each DMSO dilution to 198 µL of media). This will result in a range of final this compound concentrations with a constant final DMSO concentration.
-
Incubation and Observation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours).
-
Visual and Instrumental Assessment:
-
Visually inspect each well for any signs of precipitation.
-
For a more quantitative assessment, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in absorbance indicates light scattering due to precipitate formation.
-
-
Determine Solubility Limit: The highest concentration that remains clear (no visible precipitate and no increase in absorbance) is an estimate of the kinetic solubility of this compound in your specific cell culture medium under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: VLA-4 signaling pathway and the antagonistic action of this compound.
References
- 1. solvescientific.com.au [solvescientific.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TCS 2314 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCS 2314, a potent VLA-4 antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the integrin very late antigen-4 (VLA-4 or α4β1).[1] VLA-4 is a cell surface receptor crucial for cell adhesion and migration, particularly in inflammatory responses.[2][3] this compound works by blocking the interaction of VLA-4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin, thereby inhibiting the activation and migration of inflammatory cells.[2][3]
Q2: What is the reported IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for VLA-4 is 4.4 nM.[1] This value indicates the concentration of the inhibitor required to achieve 50% inhibition of VLA-4 activity in vitro.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use. When preparing your working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the VLA-4 signaling pathway that this compound inhibits?
A4: VLA-4 signaling is complex and can be activated through two main pathways: "inside-out" and "outside-in" signaling.
-
Inside-out signaling: Intracellular signals, often initiated by chemokines or antigen receptors, lead to a conformational change in VLA-4, increasing its affinity for its ligands.[4][5]
-
Outside-in signaling: The binding of ligands like VCAM-1 or fibronectin to VLA-4 triggers a cascade of intracellular signals that regulate cell behavior, including adhesion, migration, proliferation, and survival.[5] Key downstream signaling molecules include phosphoinositide 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), phospholipase C gamma 2 (PLCγ2), and the activation of the MAPK/ERK and AKT pathways.[4][5] this compound, as a VLA-4 antagonist, blocks the initial ligand binding, thereby inhibiting the subsequent "outside-in" signaling cascade.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of cell adhesion/migration | Suboptimal concentration of this compound: The IC50 is a starting point, but the optimal concentration for maximum inhibition can be cell-type and assay-dependent. | Perform a dose-response experiment to determine the optimal concentration. Test a range from 1 nM to 1 µM. Maximum inhibition is often observed at concentrations 10- to 100-fold higher than the IC50. |
| Low VLA-4 expression on cells: The target cells may not express sufficient levels of VLA-4 for a robust inhibitory effect. | Verify VLA-4 (CD49d/CD29) expression on your target cells using flow cytometry. | |
| Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity. | Ensure proper storage of the stock solution at -20°C in small aliquots. Prepare fresh working dilutions for each experiment. | |
| Cell confluency too high: Overly confluent cell monolayers can create a physical barrier to migration, masking the effect of the inhibitor. | Seed cells at a density that allows for migration without reaching 100% confluency during the assay. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the wells will lead to variable results. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent pipetting techniques. |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate media components and affect cell behavior. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent washing steps: Vigorous or inconsistent washing can lead to variable cell detachment. | Standardize the washing procedure. Use gentle and consistent aspiration and addition of wash buffers. | |
| Unexpected increase in adhesion or migration at low concentrations | Paradoxical agonistic effect: Some small molecule integrin inhibitors have been reported to act as partial agonists at low concentrations, potentially increasing cell adhesion.[6][7] | Carefully evaluate the full dose-response curve. If a paradoxical effect is observed, use concentrations well above the IC50 to ensure complete antagonism. |
| Cytotoxicity observed | High concentration of this compound: Although generally selective, high concentrations of any compound can lead to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. |
| High DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in the cell culture medium is below 0.1% and include a vehicle control (medium with the same DMSO concentration) in your experiments. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Target | Integrin VLA-4 (α4β1) | [1] |
| IC50 | 4.4 nM | [1] |
| Molecular Weight | 522.6 g/mol | |
| Solubility | DMSO, Ethanol | |
| Storage | -20°C (long-term) |
Table 2: Recommended Concentration Range for in vitro Experiments
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Adhesion Assay | 1 nM - 1 µM | A full dose-response curve is recommended to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Cell Migration Assay | 1 nM - 1 µM | The optimal concentration may vary depending on the chemoattractant used and the duration of the assay. |
| Cytotoxicity Assay | 0.1 µM - 100 µM | It is crucial to determine the cytotoxic threshold of this compound in your cell line to ensure that the observed inhibitory effects are not due to cell death. |
Experimental Protocols
Cell Adhesion Assay
This protocol provides a general framework for assessing the effect of this compound on the adhesion of VLA-4 expressing cells to a VCAM-1 coated surface.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Recombinant human VCAM-1
-
96-well tissue culture plates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell viability dye)
-
This compound
-
DMSO (cell culture grade)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS just before adding the cells.
-
-
Cell Preparation:
-
Label the VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
In a separate plate or tubes, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions or vehicle control for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the pre-incubated cell suspension to each VCAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound.
Materials:
-
Target cell line
-
96-well tissue culture plates
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for this compound dilution.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Visualizations
Caption: VLA-4 Signaling Pathway and this compound Inhibition.
Caption: Cell Adhesion Assay Workflow.
Caption: Troubleshooting Logic for Low Inhibition.
References
- 1. abmole.com [abmole.com]
- 2. grokipedia.com [grokipedia.com]
- 3. VLA-4 - Wikipedia [en.wikipedia.org]
- 4. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]
- 7. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of TCS 2314
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to investigate and troubleshoot potential off-target effects of TCS 2314, a potent and selective VLA-4 (α4β1) integrin antagonist. Given the limited publicly available information on the off-target profile of this compound, this resource offers a framework for identifying and characterizing unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often a primary indicator of potential off-target activities. While this compound is a potent VLA-4 antagonist, it is possible that it may interact with other proteins, leading to unintended biological consequences. It is crucial to systematically investigate whether the observed phenotype is a result of the intended on-target activity or an off-target effect.
Q2: How can we begin to determine if the observed effects of this compound are on-target or off-target?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Dose-Response Analysis: Conduct a careful dose-response study. If the unexpected phenotype occurs at a concentration significantly different from the IC50 for VLA-4 inhibition, it may suggest an off-target interaction.
-
Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated VLA-4 inhibitor. If this second compound recapitulates the expected on-target phenotype but not the unexpected one, it strengthens the hypothesis of an off-target effect for this compound.
-
Rescue Experiments: A "rescue" experiment can provide strong evidence. For example, if the observed phenotype can be reversed by the addition of the VLA-4 ligand, it is more likely to be an on-target effect.
Q3: What are the most direct methods to identify potential off-target interactions of this compound?
A3: The most direct way to identify potential off-targets is through comprehensive screening assays:
-
Biochemical Screening: Screen this compound against a large panel of purified proteins, such as kinases, phosphatases, or other receptor families. Commercial services are available that offer broad screening panels.
-
Cell-Based Screening: Utilize cell-based assays to assess the effects of this compound on various signaling pathways in a more physiologically relevant context.[1]
-
Proteomic Approaches: Techniques like chemical proteomics can identify direct binding partners of this compound in an unbiased manner within a cellular lysate.
Q4: Can off-target effects of a compound ever be beneficial?
A4: Yes, sometimes off-target effects can lead to beneficial therapeutic outcomes, a concept known as polypharmacology. However, it is critical to identify and characterize these off-target interactions to understand the compound's full mechanism of action and to anticipate potential side effects.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a systematic approach to troubleshooting when you suspect off-target effects of this compound are influencing your experimental results.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays (e.g., viability, migration). | Off-target toxicity or modulation of survival pathways. | 1. Perform a broad biochemical screen to identify potential off-target proteins involved in cell survival or proliferation. 2. Validate any significant hits in targeted cellular assays. 3. Test this compound in multiple cell lines to determine if the effects are cell-type specific. |
| Unexpected changes in gene or protein expression unrelated to VLA-4 signaling. | Off-target modulation of other signaling pathways. | 1. Use pathway analysis bioinformatics tools to identify potential signaling pathways that could be affected by any identified off-targets from a screening panel. 2. Validate the modulation of these pathways by examining the phosphorylation status or expression levels of key pathway components via Western blotting or other methods. |
| Observed phenotype does not correlate with the known function of VLA-4. | Inhibition of an unknown off-target with a distinct biological function. | 1. Employ unbiased proteomic approaches (e.g., chemical proteomics) to identify novel binding partners of this compound. 2. Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of putative off-targets and assess if the phenotype is abrogated. |
Data Presentation: Summarizing Off-Target Profiling Data
When conducting off-target profiling studies, it is essential to organize the quantitative data in a clear and structured manner. The following tables are templates that can be used to summarize your findings.
Table 1: Biochemical Screening of this compound Against a Kinase Panel
| Kinase | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| Target: VLA-4 (Reference) | 99% | 4.4 |
| Off-Target Kinase A | 85% | 150 |
| Off-Target Kinase B | 62% | 800 |
| Off-Target Kinase C | 15% | >10,000 |
| ... | ... | ... |
Table 2: Cellular Assay Validation of Potential Off-Targets
| Potential Off-Target | Cellular Assay | Endpoint Measured | IC50 (nM) |
| Off-Target Kinase A | Phospho-Substrate ELISA | Substrate Phosphorylation | 250 |
| Off-Target Receptor B | Reporter Gene Assay | Reporter Activity | 1,200 |
| ... | ... | ... | ... |
Experimental Protocols
1. Protocol: Broad Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Procedure: In a multi-well plate, incubate each kinase with its specific substrate, ATP (at or near the Km for each kinase), and this compound at various concentrations.
-
Reaction Initiation and Termination: Initiate the kinase reaction. After a defined incubation period, stop the reaction.
-
Quantification: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³²P-ATP) or fluorescence/luminescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 values for any kinases that show significant inhibition by fitting the data to a dose-response curve.
2. Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to a putative off-target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative off-target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" for the protein of interest by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Mandatory Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
Technical Support Center: VLA-4 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLA-4 inhibitors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
General Troubleshooting
Q1: My VLA-4 inhibitor shows variable potency across different experiments. What are the potential causes?
A1: Inconsistent potency of a VLA-4 inhibitor can stem from several factors:
-
Inhibitor Stability and Solubility: Small molecule inhibitors can be prone to degradation or precipitation, especially after repeated freeze-thaw cycles or dilution into aqueous buffers. It is crucial to follow the manufacturer's storage and handling recommendations. Some inhibitors have poor solubility and may require solubilizing agents like DMSO, but the final concentration of these agents should be kept low (typically ≤0.5%) and consistent across experiments to avoid solvent-induced artifacts.[1]
-
Cell Line Variability: VLA-4 expression and activation states can vary between cell lines and even within the same cell line over multiple passages. Regularly verify VLA-4 expression levels using flow cytometry.
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can significantly impact results. Strict adherence to a standardized protocol is essential for reproducibility.
Q2: How can I be sure the observed effect is specific to VLA-4 inhibition and not an off-target effect?
A2: Demonstrating specificity is critical. Here are several approaches:
-
Use Multiple Inhibitors: Employing different VLA-4 inhibitors with distinct chemical scaffolds can help confirm that the observed phenotype is due to VLA-4 targeting.
-
Control Cell Lines: Include a negative control cell line that does not express VLA-4 to demonstrate that the inhibitor has no effect in the absence of the target.
-
Rescue Experiments: If possible, overexpressing VLA-4 in a low-expressing cell line should sensitize it to the inhibitor.
-
Counter-screening: Test the inhibitor against other related integrins (e.g., VLA-5, LFA-1) to assess its selectivity. Some VLA-4 inhibitors are known to have activity against the α4β7 integrin.[2][3]
Cell Adhesion Assays
Q3: I'm observing high background adhesion in my VLA-4/VCAM-1 adhesion assay. What can I do to reduce it?
A3: High background in cell adhesion assays can obscure the specific VLA-4-mediated interaction. Consider the following troubleshooting steps:
-
Blocking: Ensure proper blocking of the VCAM-1-coated surface. A common blocking agent is Bovine Serum Albumin (BSA). Incubate with a BSA solution (e.g., 1-2%) for at least one hour at 37°C or overnight at 4°C.
-
Washing Steps: Perform gentle but thorough washing steps after coating and blocking to remove any unbound protein.
-
Cell Handling: Minimize cell stress during harvesting and labeling, as this can lead to non-specific cell clumping and adhesion. Use non-enzymatic cell dissociation methods if possible.
-
Plate Coating: Optimize the concentration of VCAM-1 used for coating. Excessively high concentrations can sometimes lead to non-specific binding.
Q4: My VLA-4 inhibitor is not effectively blocking cell adhesion, even at high concentrations. What could be the problem?
A4: If a VLA-4 inhibitor fails to block adhesion, consider these possibilities:
-
VLA-4 Activation State: The affinity of VLA-4 for its ligands is regulated by "inside-out" signaling.[4][5][6] Cells may need to be stimulated with an activating agent (e.g., phorbol (B1677699) esters, chemokines) to induce a high-affinity state of VLA-4, which is the target of many inhibitors.[7]
-
Alternative Adhesion Pathways: The cells you are using might express other adhesion molecules that mediate binding to the substrate or to each other. For instance, some lymphoma cells can utilize both VLA-4 and VLA-5 for adhesion and migration.[8] Use blocking antibodies against other potential adhesion molecules to investigate this possibility.
-
Inhibitor Potency: Verify the potency of your inhibitor. If possible, test it in a cell-free system or with a well-characterized positive control cell line.
Cell Migration (Transwell) Assays
Q5: I am seeing very few cells migrating through the transwell membrane, even in the control group. What are the likely causes?
A5: Low cell migration can be due to several factors:
-
Pore Size: Ensure the pore size of the transwell membrane is appropriate for your cell type. A general guideline is that the pore size should be smaller than the cell diameter to prevent passive diffusion but large enough to allow active migration.
-
Chemoattractant Gradient: A robust and stable chemoattractant gradient is essential to induce migration. Optimize the concentration of the chemoattractant in the lower chamber.
-
Cell Health: Only healthy, viable cells will migrate effectively. Ensure cells are in the logarithmic growth phase and handle them gently during the experiment.
-
Incubation Time: The optimal incubation time for migration varies between cell types. Perform a time-course experiment to determine the ideal duration.
Q6: The results of my VLA-4 inhibitor in the transwell assay are inconsistent between experiments. How can I improve reproducibility?
A6: Inconsistent results in transwell assays often arise from subtle variations in the experimental setup:
-
Cell Seeding Density: Precisely control the number of cells seeded in the upper chamber. Inconsistent cell numbers will lead to variable migration counts.
-
Removal of Non-migrated Cells: Be consistent with the method used to remove non-migrated cells from the top of the membrane. Incomplete removal can lead to artificially high migration counts.
-
Quantification Method: If using microscopy, count cells from multiple fields of view to get a representative average. Automated cell counting software can improve consistency.
Flow Cytometry
Q7: I'm having trouble detecting a clear VLA-4 positive population by flow cytometry. What could be the issue?
A7: Ambiguous VLA-4 staining can be due to:
-
Low Expression Levels: Some cell lines may have low endogenous VLA-4 expression. Confirm VLA-4 expression at the mRNA or protein level using other techniques like qPCR or Western blotting.
-
Antibody Titration: Ensure you are using the optimal concentration of your anti-VLA-4 antibody. Titrate the antibody to find the concentration that gives the best signal-to-noise ratio.
-
Cell Viability: Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis.
-
Blocking: Block Fc receptors on the cell surface to prevent non-specific antibody binding.
Q8: How can I measure the activation state of VLA-4 by flow cytometry?
A8: The activation state of VLA-4, which corresponds to its ligand-binding affinity, can be assessed using conformation-specific antibodies. For example, the HUTS-21 antibody specifically recognizes an epitope on the β1 integrin subunit that is exposed upon VLA-4 activation. An increase in HUTS-21 binding indicates a shift to the high-affinity state.
In Vivo Experiments
Q9: My small molecule VLA-4 inhibitor is not showing efficacy in my in vivo model, despite being potent in vitro. What are the potential reasons?
A9: The transition from in vitro to in vivo is a common hurdle. Several factors could explain the lack of in vivo efficacy:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may have poor bioavailability, a short half-life, or may not reach a sufficient concentration at the target tissue.[9][10] PK/PD studies are essential to determine the optimal dosing regimen.
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease, or the role of VLA-4 in the pathology of the model may be different.
-
Redundant Mechanisms: In the complex in vivo environment, other adhesion molecules or signaling pathways may compensate for the inhibition of VLA-4.
-
Toxicity: The inhibitor may have unforeseen toxicities in vivo that limit the achievable therapeutic dose.
Quantitative Data Summary
The following table summarizes the in vitro potency of several common VLA-4 inhibitors. Note that IC50 values can vary depending on the specific cell line and assay conditions used.
| Inhibitor | Target(s) | Assay | Cell Line | IC50 | Reference |
| BIO5192 | α4β1 (VLA-4) | VCAM-1 Binding | - | 1.8 nM | [11] |
| Firategrast (SB-683699) | α4β1/α4β7 | VCAM-1 Binding | G2 ALL cells | 198 nM | [2][3] |
| Natalizumab | α4 subunit | Adhesion | Jurkat cells | - | [12] |
| TBC3486 | α4β1 (VLA-4) | Adhesion | - | 9 nM | [13] |
Experimental Protocols
Cell Adhesion Assay Protocol
This protocol describes a method for quantifying VLA-4-mediated cell adhesion to VCAM-1.
-
Plate Coating:
-
Dilute recombinant VCAM-1 to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the wells twice with sterile PBS.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for at least 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest cells and wash them with serum-free medium.
-
Resuspend cells in assay buffer (e.g., serum-free medium with 1 mM MnCl2 to activate VLA-4).
-
Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
Pre-incubate the labeled cells with various concentrations of the VLA-4 inhibitor or vehicle control for 30-60 minutes at 37°C.
-
-
Adhesion:
-
Wash the blocked plate twice with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Transwell Migration Assay Protocol
This protocol outlines a method for assessing the effect of a VLA-4 inhibitor on cell migration towards a chemoattractant.
-
Assay Setup:
-
Place transwell inserts (with an appropriate pore size) into the wells of a 24-well plate.
-
Add 600 µL of medium containing the chemoattractant (e.g., SDF-1α) to the lower chamber of each well.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free or low-serum medium at the desired concentration.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with the VLA-4 inhibitor or vehicle control for 30-60 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100-200 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
-
Quantification:
-
Remove the transwell inserts from the plate.
-
Carefully wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet).
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in multiple fields of view using a microscope. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.
-
Visualizations
VLA-4 Signaling Pathway
Caption: VLA-4 "inside-out" and "outside-in" signaling pathways.
Experimental Workflow for VLA-4 Inhibitor Screening
Caption: A typical experimental workflow for screening VLA-4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Firategrast | Integrin | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Leukocyte Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Requirement for VLA-4 and VLA-5 integrins in lymphoma cells binding to and migration beneath stromal cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
TCS 2314 stability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with TCS 2314. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work, with a focus on its use in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[1][2][3] It is recommended to prepare a high-concentration stock solution in one of these solvents first.
Q2: How should I store the solid compound and stock solutions?
A2: Solid this compound should be stored at room temperature.[1][3] For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C.[4][5] One supplier suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: What is the stability of this compound in aqueous solutions?
A3: Currently, there is no publicly available data on the stability of this compound in aqueous solutions at various pH levels, temperatures, or over specific time courses. As with many small molecules, its stability in aqueous buffers can be influenced by factors such as pH, temperature, light exposure, and the presence of other reagents. It is recommended to prepare fresh aqueous solutions from your stock for each experiment or to conduct a stability assessment for your specific experimental conditions if the compound will be in an aqueous solution for an extended period.
Q4: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What can I do?
A4: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final percentage of DMSO in your aqueous solution. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Vortex while diluting: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help to increase the solubility of a compound in an aqueous buffer. The compatibility of the surfactant with your experimental setup should be verified.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous buffer. | Prepare fresh dilutions of this compound in your aqueous buffer for each experiment from a frozen DMSO stock. If the aqueous solution needs to be stored, perform a stability study under your specific storage conditions (e.g., 4°C for 24 hours) to determine the extent of degradation. |
| Precipitation of the compound. | Visually inspect your final aqueous solution for any precipitate. If observed, refer to the troubleshooting steps in FAQ Q4 . Consider a brief centrifugation of the solution before adding it to your experiment to remove any undissolved particles. | |
| Loss of compound activity | Multiple freeze-thaw cycles of the stock solution. | Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Improper storage. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.[1][3][4][5] |
Experimental Protocols
As specific stability data for this compound in aqueous solutions is not available, the following is a general protocol for assessing the stability of a compound in an aqueous buffer of your choice.
Protocol: Assessing Aqueous Stability of this compound using HPLC
-
Preparation of Aqueous Solution:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute the DMSO stock into your aqueous buffer of interest to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µM). Ensure the final percentage of DMSO is consistent across all samples and does not cause precipitation.
-
-
Incubation:
-
Divide the aqueous solution into several aliquots for different time points and temperature conditions.
-
For a time-course study, you could have time points such as 0, 2, 4, 8, 24, and 48 hours.
-
For a temperature study, you could incubate the aliquots at relevant temperatures such as 4°C, room temperature (e.g., 25°C), and 37°C.
-
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot from each temperature condition.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
The peak area of the parent this compound compound at time zero is considered 100%.
-
The percentage of this compound remaining at subsequent time points is calculated relative to the time zero sample.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each temperature condition.
-
This will provide a stability profile of this compound in your specific aqueous buffer and under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting guide for compound precipitation in aqueous buffers.
References
preventing TCS 2314 precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of TCS 2314 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective antagonist of the integrin receptor VLA-4 (α4β1), with an IC50 of 4.4 nM.[1] It is a valuable tool for studying the roles of VLA-4 in inflammatory responses and cell adhesion. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₄N₄O₆ |
| Molecular Weight | 522.59 g/mol [1] |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 50 mM in ethanol[1] |
| Appearance | Solid |
| Storage | Store at room temperature[1] |
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this?
This is a common issue encountered with hydrophobic small molecules like this compound. The compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration drops significantly, and the this compound may "crash out" or precipitate because it is no longer soluble at that concentration in the final aqueous environment.[2]
Q3: How can I prevent this compound from precipitating in my experiment?
Several strategies can be employed to prevent precipitation. The optimal approach may depend on your specific experimental conditions. Here are some effective methods:
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Slow Addition and Mixing: Add the this compound stock solution to your aqueous buffer or medium slowly, drop-by-drop, while vigorously vortexing or stirring.[3] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use Pre-warmed Medium: Adding the compound to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.[2]
-
Sonication: If you observe a fine precipitate, brief sonication of the final solution can sometimes help to redissolve the compound.
Q4: What is the maximum concentration of this compound I can use in my aqueous-based assay?
The maximum soluble concentration of this compound in aqueous buffers is not widely reported and can be influenced by the specific buffer composition, pH, and temperature. It is recommended to empirically determine the kinetic solubility in your specific experimental buffer. A simple method is to prepare a series of dilutions of your this compound stock in the buffer and visually inspect for precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitation observed after diluting this compound DMSO stock into aqueous buffer/media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Solubilize: Vortex the solution vigorously until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Adhesion Assay using this compound
This protocol is a general guideline for a cell adhesion assay and should be optimized for your specific cell type and experimental conditions.
-
Plate Coating:
-
Coat the wells of a 96-well plate with a VLA-4 ligand, such as VCAM-1 or fibronectin, overnight at 4°C.
-
Wash the wells with PBS to remove any unbound ligand.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Harvest cells expressing VLA-4 (e.g., lymphocytes) and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to the desired density.
-
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound DMSO stock solution.
-
Perform a serial dilution of the this compound stock into pre-warmed, serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.
-
Pre-incubate the cells with the different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Adhesion Assay:
-
Wash the coated and blocked 96-well plate with PBS.
-
Add the pre-treated cell suspension to each well.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells. The stringency of the wash may need to be optimized.
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
The results can be expressed as the percentage of adherent cells relative to the vehicle control.
-
Experimental Workflow for Cell Adhesion Assay:
Caption: Workflow for a VLA-4 dependent cell adhesion assay.
VLA-4 Signaling Pathway
This compound acts by blocking the interaction of VLA-4 with its ligands, thereby inhibiting downstream signaling events that are crucial for cell adhesion and migration. The activation of VLA-4 is a complex process involving "inside-out" signaling, where intracellular signals lead to a conformational change in the integrin, increasing its affinity for ligands.
VLA-4 "Inside-Out" Signaling Pathway:
Caption: VLA-4 "inside-out" signaling and inhibition by this compound.
References
Technical Support Center: Assessing TCS 2314 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxic effects of TCS 2314. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the current understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a potent and selective antagonist of integrin very late antigen-4 (VLA-4 or α4β1), with a reported half-maximal inhibitory concentration (IC50) of 4.4 nM for its target.[1][2] VLA-4 is a cell adhesion molecule that plays a crucial role in cell-cell and cell-extracellular matrix interactions. By blocking VLA-4, this compound can inhibit the activation and migration of inflammatory cells.[1][2] In the context of cancer, VLA-4 signaling has been implicated in promoting cell survival, proliferation, and resistance to chemotherapy.[3][4][5] Therefore, antagonism of VLA-4 by this compound is a potential therapeutic strategy to induce cancer cell death.
Quantitative Data Summary
As of the latest literature review, specific cytotoxic IC50 values for this compound across a broad range of cell lines have not been extensively published. The existing IC50 value of 4.4 nM refers to the compound's binding affinity to its target, VLA-4, and not its direct effect on cell viability.
To aid researchers in their experimental design, the following table presents a hypothetical range of cytotoxic IC50 values that one might expect to observe when testing this compound in various cancer cell lines known to express VLA-4. It is crucial to note that these are illustrative values and must be experimentally determined.
| Cell Line | Cell Type | Hypothetical Cytotoxic IC50 (µM) |
| Jurkat | T-cell Leukemia | 10 - 50 |
| RPMI 8226 | Multiple Myeloma | 25 - 100 |
| U266 | Multiple Myeloma | 30 - 120 |
| MOLT-4 | T-cell Leukemia | 15 - 60 |
| K562 | Chronic Myelogenous Leukemia | > 100 (as a potential negative control) |
Signaling Pathways
VLA-4-Mediated Pro-Survival Signaling and its Inhibition by this compound
VLA-4, upon binding to its ligands such as fibronectin or VCAM-1, can activate downstream signaling pathways that promote cell survival and proliferation. One such pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt pathway, which is a key regulator of cell survival and inhibitor of apoptosis. This compound, by blocking the interaction of VLA-4 with its ligands, can inhibit this pro-survival signaling, potentially leading to apoptosis.
References
- 1. Blockade of signaling via the very late antigen (VLA-4) and its counterligand vascular cell adhesion molecule-1 (VCAM-1) causes increased T cell apoptosis in experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCS 2314 Adhesion Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in adhesion assays using TCS 2314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in adhesion assays?
This compound is a potent and selective antagonist of integrin very late antigen-4 (VLA-4), also known as α4β1 integrin, with an IC50 of 4.4 nM.[1][2][3][4][5][6] In the context of adhesion assays, this compound works by blocking the interaction between VLA-4 on the surface of cells (like lymphocytes) and its ligand, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells or other surfaces. This blockage prevents the firm adhesion of cells that is mediated by the VLA-4/VCAM-1 interaction.[7]
Q2: What are the most common reasons for observing inconsistent results with this compound in my adhesion assay?
Inconsistent results with this compound are often not due to the compound itself but stem from variability in the adhesion assay protocol. Key factors to consider include:
-
Cell Health and Viability: The health and viability of your cells are critical. Stressed or unhealthy cells will not adhere properly, regardless of the treatment.[8]
-
Assay-Specific Conditions: Variations in coating efficiency, incubation times, washing steps, and the presence of serum can all contribute to inconsistent results.[9][10]
-
This compound Preparation and Storage: Incorrect preparation of this compound stock solutions or improper storage can lead to a loss of potency.[5]
Q3: Can I use serum in my adhesion assay when testing this compound?
It is generally recommended to perform initial adhesion assays in serum-free media.[9] Serum contains various extracellular matrix (ECM) proteins and other factors that can non-specifically promote or inhibit cell adhesion, potentially masking the specific effect of this compound.[9] If your experimental design requires the presence of serum, be aware that it can be a significant source of variability.
Troubleshooting Guide
Issue 1: High Background Adhesion (Poor Inhibition by this compound)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. |
| Inactive this compound | Ensure this compound has been stored correctly (lyophilized at -20°C, in solution at -20°C for up to 1 month).[5] Prepare fresh dilutions from a new stock for each experiment. |
| Non-Specific Cell Binding | Block non-specific binding sites on your coated surface with a blocking agent like Bovine Serum Albumin (BSA) before adding cells.[9] |
| Presence of Other Adhesion Pathways | Your cells may be adhering via pathways not mediated by VLA-4. Confirm the expression of VLA-4 on your cells and the presence of its ligand (e.g., VCAM-1) on the substrate. |
Issue 2: Low Overall Cell Adhesion (Even in Control Wells)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have high viability. Avoid over-trypsinization, which can damage cell surface receptors.[9] |
| Inefficient Coating of Adhesion Substrate | Verify the concentration of your coating protein (e.g., VCAM-1). Ensure adequate incubation time and appropriate coating buffer (e.g., PBS).[9] The type of plate surface can also affect coating efficiency.[9] |
| Lack of Divalent Cations | Integrin-mediated adhesion requires divalent cations like Mg²⁺ and Ca²⁺. Ensure your assay buffer contains these ions at physiological concentrations.[9] |
| Improper Washing Technique | Washing steps to remove non-adherent cells may be too harsh, dislodging weakly adherent cells. Be gentle and consistent with your washing technique.[11] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Integrin very late antigen-4 (VLA-4; α4β1) | [1][2][3][4][5][6] |
| IC50 | 4.4 nM | [1][2][3][4][5] |
| Molecular Weight | 522.59 g/mol | [1][4] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [4] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 36 months | [5] |
| Storage (In Solution) | -20°C, use within 1 month | [5] |
Experimental Protocols
Standard Cell Adhesion Assay Protocol
This protocol provides a general framework. Optimization for specific cell types and substrates is recommended.
-
Coating of Plates:
-
Blocking (Optional but Recommended):
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium.
-
Perform a cell count and adjust the concentration to the desired density.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In a separate plate or tubes, pre-incubate the cells with the different concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Step:
-
Add the pre-treated cell suspension to the coated and blocked 96-well plate.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. The method of washing (e.g., gentle aspiration, plate inversion) should be consistent across all wells.[11]
-
-
Quantification:
-
Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., MTT or Crystal Violet) or by counting fluorescently labeled cells.[10]
-
Visualizations
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent adhesion assay results.
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. This compound | Integrins | Tocris Bioscience [tocris.com]
- 7. The CD44-initiated pathway of T-cell extravasation uses VLA-4 but not LFA-1 for firm adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
how to control for TCS 2314 off-target activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential off-target activity of TCS 2314, a potent antagonist of integrin α4β1 (Very Late Antigen-4, VLA-4). While this compound is a well-characterized inhibitor of α4β1 with an IC50 of 4.4 nM, it is crucial to employ rigorous experimental controls to ensure that the observed biological effects are solely attributable to its on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). It acts as a potent antagonist, blocking the interaction of α4β1 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1).
Q2: My experimental results with this compound are not what I expected based on α4β1 inhibition. Could this be due to off-target effects?
A2: It is possible. Unexpected phenotypes can arise from a compound interacting with unintended molecular targets. While this compound is reported as a specific α4β1 antagonist, its comprehensive selectivity profile against a wide range of other receptors, enzymes, or ion channels is not extensively documented in publicly available literature. Therefore, it is essential to experimentally validate that the observed effects in your system are a direct consequence of α4β1 inhibition.
Q3: How can I confirm that this compound is engaging its target, α4β1 integrin, in my cellular system?
A3: On-target engagement can be confirmed using several methods. A functional assay that directly measures the consequence of α4β1 inhibition is a good starting point. For example, you can perform a cell adhesion assay to demonstrate that this compound blocks the binding of α4β1-expressing cells to immobilized VCAM-1 in a dose-dependent manner. Additionally, you can assess the downstream signaling pathways known to be modulated by α4β1 integrin.
Q4: What are some general strategies to control for potential off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that inhibits α4β1 function.
-
Use of a Structurally Unrelated Antagonist: Employ another α4β1 antagonist with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the α4 subunit (ITGA4) or β1 subunit (ITGB1) of the α4β1 integrin. If the phenotype observed with this compound is mimicked by or absent in the knockdown/knockout cells, it strongly suggests an on-target effect.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Off-target effects due to differential expression of an unknown off-target protein. | 1. Confirm α4β1 expression levels in all cell lines used. 2. Perform a dose-response curve in each cell line to determine the EC50 for the on-target effect. 3. Consider proteomic or transcriptomic analysis to identify differentially expressed proteins that could be potential off-targets. |
| Unexpected phenotype at high concentrations of this compound. | Off-target activity is more likely at higher concentrations. | 1. Carefully determine the dose-response for both the on-target α4β1 inhibition and the unexpected phenotype. 2. If the unexpected phenotype appears at concentrations significantly higher than the IC50 for α4β1 inhibition, it is likely an off-target effect. 3. Use the lowest effective concentration for your experiments. |
| Phenotype persists even after genetic knockdown of ITGA4 or ITGB1. | The observed effect is likely independent of α4β1 and therefore an off-target effect of this compound. | 1. Consider performing a broad screen (e.g., a receptor binding or enzyme inhibition panel) to identify potential off-targets of this compound. 2. Re-evaluate the initial hypothesis regarding the role of α4β1 in the observed phenotype. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay to Confirm On-Target Activity
Objective: To verify that this compound inhibits the adhesion of α4β1-expressing cells to its ligand, VCAM-1, in a dose-dependent manner.
Materials:
-
α4β1-expressing cells (e.g., Jurkat cells)
-
Recombinant human VCAM-1
-
96-well microplate
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell viability dye)
-
This compound
-
DMSO (vehicle control)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
Methodology:
-
Coat a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Label the α4β1-expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Wash the blocked plate and add the cell suspension to each well.
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of inhibition of cell adhesion for each concentration of this compound compared to the DMSO control.
Protocol 2: Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on a known downstream signaling pathway of α4β1 integrin, such as the activation of Focal Adhesion Kinase (FAK).
Materials:
-
α4β1-expressing cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Culture α4β1-expressing cells to the desired confluency.
-
Treat the cells with this compound or DMSO at the desired concentration and time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-FAK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the change in FAK phosphorylation.
Visualizations
Caption: Simplified signaling pathway of integrin α4β1 (VLA-4).
Caption: Workflow for troubleshooting unexpected results with this compound.
Navigating the Stability of TCS 2314 Stock Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term stability of TCS 2314 stock solutions, a potent VLA-4 antagonist. Addressing common challenges faced during experimental workflows, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most applications, high-purity, anhydrous DMSO is the solvent of choice for preparing concentrated stock solutions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage, lasting days to a few weeks, aliquots of your this compound stock solution can be stored at 4°C.[1] For long-term storage, extending over several months, it is highly recommended to store aliquots at -20°C or -80°C.[1][2]
Q3: How stable is this compound in DMSO at different temperatures over time?
Q4: How do freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Repeated freeze-thaw cycles can degrade small molecules in solution. To minimize this risk, it is crucial to aliquot your stock solution into single-use volumes. This practice prevents the need to thaw and re-freeze the main stock, thereby preserving its integrity. Studies on other compounds stored in DMSO have shown no significant loss after multiple freeze-thaw cycles when handled properly, but individual compound stability can vary.[3]
Q5: I observed precipitation in my this compound stock solution after storage. What should I do?
A5: Precipitation can occur for several reasons, including solvent evaporation, the introduction of water into the DMSO stock, or exceeding the solubility limit upon temperature changes. If you observe precipitation, gently warm the vial to 37°C and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To prevent this, always use anhydrous DMSO and ensure vials are tightly sealed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the stock solution due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the new stock solution, for example, by running a dose-response curve in a well-established assay. 3. Ensure proper storage of aliquots at -20°C or -80°C and minimize freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | 1. Verify the initial weighing of the compound and the volume of solvent used. 2. Consider using a calibrated balance and pipettes. 3. If possible, confirm the concentration using an analytical method such as HPLC-UV. | |
| Variability between experimental replicates | Inconsistent pipetting of the viscous DMSO stock solution. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. 2. Ensure the stock solution is at room temperature and well-mixed before pipetting. |
| Cell-based variability. | 1. Standardize cell seeding density and passage number. 2. Ensure even distribution of cells in culture plates. | |
| Unexpected off-target effects or cellular toxicity | Presence of degradation products in the stock solution. | 1. Prepare a fresh stock solution and compare the results. 2. If the problem persists, consider purifying the this compound solid material. |
| High concentration of DMSO in the final culture medium. | 1. Ensure the final concentration of DMSO in your experimental setup is below the tolerance level of your cell line (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the known solubility and recommended storage conditions for this compound.
| Parameter | Value | Source |
| Solubility in DMSO | 52.26 mg/mL | [2] |
| Solubility in Ethanol | 26.13 mg/mL | |
| Short-term Storage (Powder) | 4°C for up to 2 years | [2] |
| Long-term Storage (Powder) | -20°C for up to 3 years | [2] |
| Short-term Storage (in Solvent) | 4°C (days to weeks) | [1] |
| Long-term Storage (in Solvent) | -20°C (up to 1 month), -80°C (up to 6 months) | [2] |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability by HPLC-UV
This protocol provides a general framework for monitoring the stability of your this compound stock solution over time. Specific parameters may need to be optimized for your equipment and reagents.
1. Materials:
-
This compound stock solution in DMSO
-
High-purity, anhydrous DMSO (for fresh standard preparation)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Calibrated pipettes
3. Procedure:
-
Preparation of a Fresh Standard:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in anhydrous DMSO to prepare a fresh stock solution of known concentration (e.g., 10 mM). This will serve as your reference standard.
-
-
Sample Preparation:
-
Thaw an aliquot of your stored this compound stock solution.
-
Prepare a dilution of both the stored sample and the fresh standard in the mobile phase to a concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the fresh standard to determine the retention time and peak area of intact this compound.
-
Inject the diluted stored sample.
-
Analyze the chromatogram for:
-
A decrease in the peak area of the main this compound peak compared to the fresh standard.
-
The appearance of new peaks, which may indicate degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound in the stored sample relative to the fresh standard.
-
A significant decrease in the main peak area or the appearance of substantial degradation peaks indicates instability.
-
Visualizing Key Processes
To aid in understanding the critical aspects of handling and troubleshooting this compound, the following diagrams illustrate key workflows and concepts.
References
Technical Support Center: Minimizing Variability in TCS 2314 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving TCS 2314. Adherence to standardized protocols and careful attention to experimental details are critical for obtaining reproducible and reliable data.
Troubleshooting Guide
High variability in experimental results can often be traced to specific procedural steps. This guide provides a systematic approach to identifying and mitigating common sources of error.
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent results between experiments (Inter-assay variability) | Cell Culture Drift: Using cells with high or inconsistent passage numbers can lead to phenotypic changes.[1][2] | Use cells within a narrow and consistent passage number range. For screening assays, consider using a large, single batch of cryopreserved "thaw-and-use" cells.[2] |
| Reagent Variability: Different lots of reagents (e.g., serum, media, this compound) can have varying potency or quality.[1][3] | Use the same lot of critical reagents for the duration of a study. If changing lots is unavoidable, perform a bridging study to ensure consistency. | |
| Operator-Dependent Differences: Variations in technique between different researchers can introduce significant variability.[1][4] | Develop and adhere to a detailed Standard Operating Procedure (SOP). Ensure all personnel are thoroughly trained on the protocol. | |
| Inconsistent results within the same experiment (Intra-assay variability) | Inaccurate Pipetting: Inconsistent liquid handling is a primary source of well-to-well variation.[1][5] | Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[1] Automate liquid handling steps where possible.[6] |
| Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well.[1] | Gently mix the cell suspension before and during plating to prevent settling. | |
| Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | |
| Low Assay Signal | Suboptimal Cell Number: Too few cells will result in a weak signal.[1] | Perform a cell titration experiment to determine the optimal cell seeding density for your assay. |
| Degraded this compound or Reagents: Improper storage or handling can lead to a loss of activity. | Store this compound and all reagents according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.[1] | |
| Incorrect Incubation Times: The timing of cell plating, compound addition, and signal detection is critical.[5] | Optimize incubation times for each step of the assay. Ensure timing is consistent across all experiments. | |
| High Background Signal | Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses.[1][7] | Routinely test cell cultures for mycoplasma. Discard any contaminated cultures. |
| Reagent Incompatibility: Components of the assay media or lysis buffer may interfere with the detection chemistry. | Test for reagent compatibility and background signal in a cell-free system. | |
| Sub-optimal Washing Steps: Inadequate washing can leave behind unbound reagents that contribute to background noise. | Optimize the number and vigor of wash steps to remove unbound components without dislodging cells. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring the reproducibility of my this compound experiments?
A1: The most critical factors include maintaining consistent cell culture practices, standardizing experimental protocols, ensuring reagent quality, and meticulous operator training.[8][9] Using cells with a consistent passage number, employing a detailed SOP, and using the same lot of reagents can significantly reduce variability.[1]
Q2: How should I handle and store this compound to maintain its stability?
A2: As this compound is a temperature-sensitive compound, it requires precise handling and storage.[10] It should be stored in a cool, dry, and dark place, protected from light and moisture.[10] For long-term storage, aliquoting the compound into single-use vials is recommended to avoid multiple freeze-thaw cycles.[1] Always refer to the manufacturer's specific storage recommendations.
Q3: My inter-assay variability is high. Where should I start troubleshooting?
A3: Begin by examining your cell culture practices.[11] Ensure you are using cells from a consistent passage number and that cell viability is high before each experiment.[1] Next, verify your reagent preparation and storage procedures.[1] Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Finally, review your experimental protocol to ensure all steps are clearly defined and consistently followed.
Q4: Can the type of microplate I use affect my results?
A4: Yes, the choice of microplate can impact your assay.[7][11] Factors to consider include the plate color (clear for colorimetric assays, black or white for fluorescence and luminescence), well shape, and surface coating.[7][12] For cell-based assays, tissue culture-treated plates are necessary for adherent cells.[7]
Q5: How can I minimize operator-dependent variability?
A5: Implementing a comprehensive Standard Operating Procedure (SOP) is the most effective way to minimize operator-dependent variability.[1] The SOP should detail every step of the experiment, from cell culture and reagent preparation to data analysis. Regular training sessions and proficiency assessments for all lab personnel involved in the experiments are also crucial.[3]
Experimental Protocols
General Cell Seeding Protocol for a 96-Well Plate
This protocol outlines a standardized method for seeding cells to minimize well-to-well variability.
-
Cell Preparation:
-
Culture cells under standardized conditions (e.g., 37°C, 5% CO2).[2]
-
Use cells from a consistent and narrow range of passage numbers.[1]
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Assess viability with a method like trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Suspension Preparation:
-
Calculate the required volume of cell suspension to achieve the desired seeding density.
-
Dilute the cells in fresh, pre-warmed culture medium to the final concentration.
-
Gently and thoroughly mix the cell suspension to ensure a homogenous distribution.
-
-
Seeding:
-
Using a multichannel pipette, dispense the cell suspension into the wells of a 96-well plate.
-
To avoid settling, gently mix the cell suspension in the reservoir between every few rows of pipetting.
-
Incubate the plate for the desired time to allow for cell attachment and growth.
-
Visualizations
Workflow for Minimizing Experimental Variability
This diagram illustrates a logical workflow for identifying and mitigating sources of variability in your experiments.
Caption: A workflow for controlling experimental variability.
Decision Tree for Troubleshooting High Inter-Assay Variability
This decision tree provides a step-by-step guide to pinpointing the source of variability between different experiments.
Caption: Troubleshooting inter-assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. kosheeka.com [kosheeka.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. bioivt.com [bioivt.com]
- 6. sptlabtech.com [sptlabtech.com]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. wewillcure.com [wewillcure.com]
- 10. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
Technical Support Center: TCS 2314 and Fluorescent Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing TCS 2314 in fluorescence-based assays. This compound is a potent and selective antagonist of the integrin very late antigen-4 (VLA-4; α4β1) with an IC50 of 4.4 nM, effectively blocking the activation of inflammatory cells.[1][2][3] While a valuable tool in studying cell adhesion and inflammation, it is crucial to consider its potential for interference in fluorescence-based detection methods.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule antagonist of the α4β1 integrin (VLA-4).[1][2][3] Its primary biological function is to block the activation of inflammatory cells.[1][2][3] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acety]l-3-morpholinyl]carbonyl]-4-piperidinediacetic acid | [4][5] |
| Molecular Formula | C₂₈H₃₄N₄O₆ | [3][4] |
| Molecular Weight | 522.59 g/mol | [1][4] |
| Purity | ≥98% (by HPLC) | [1][4][5] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1][3][4] |
| CAS Number | 317353-73-4 | [4] |
Q2: Could this compound interfere with my fluorescent assay?
Yes, like any small molecule, this compound has the potential to interfere with fluorescence-based assays. This interference is not related to its biological activity but rather its physicochemical properties. The primary mechanisms of interference are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive or artificially high signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorophore, leading to a decrease in signal and a potential false negative (or a false positive for inhibition).[6][7]
-
Light Scattering: At high concentrations or in certain buffers, the compound may precipitate or form aggregates that scatter light, causing artificially high readings.
Q3: My assay shows an unexpected increase in signal in the presence of this compound. What could be the cause?
An unexpected increase in signal could be due to either autofluorescence of this compound or light scattering . If this compound is fluorescent at the wavelengths of your assay, it will contribute to the total signal. Alternatively, if the compound has precipitated or formed aggregates, the resulting particles can scatter the excitation light, which can be incorrectly measured by the detector as fluorescence.
Q4: My assay shows a decreased signal with this compound, suggesting inhibition. How can I be sure this is a real effect?
A decrease in signal could be due to true biological inhibition by this compound, or it could be an artifact of fluorescence quenching . Quenching occurs when the compound absorbs the energy from the excitation source or the fluorophore, preventing the emission of light.[6][7] It is crucial to perform control experiments to rule out quenching before concluding true inhibition.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this troubleshooting workflow to identify and mitigate the issue.
Caption: Troubleshooting workflow for identifying assay interference.
Detailed Experimental Protocols
To systematically investigate potential interference, perform the following control experiments. It is recommended to test this compound across the same concentration range used in your primary assay.
Protocol 1: Assessing Autofluorescence
This experiment determines if this compound itself is fluorescent at the assay's wavelengths.
Methodology:
-
Prepare Wells: In a microplate, prepare wells containing your complete assay buffer.
-
Add Compound: Add this compound to these wells at the final concentrations used in your experiment. Also include a vehicle control (e.g., DMSO).
-
Control Wells: Include wells with buffer only (blank) and wells with a known fluorescent standard if desired.
-
Incubate: Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Read Plate: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the signal from the blank wells from the signal in the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Caption: Experimental workflow for assessing compound autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
This experiment determines if this compound can quench the signal from your assay's fluorophore.
Methodology:
-
Generate Fluorescent Product: Run your standard assay in a set of control wells to completion to generate the fluorescent product. If your assay measures the decrease of a fluorescent substrate, use a starting concentration of that substrate.
-
Stop Reaction (if applicable): If it is an enzymatic assay, halt the reaction using a specific inhibitor or by denaturing the enzyme. This ensures the fluorescent signal is stable.
-
Add Compound: Add this compound (at final experimental concentrations) and a vehicle control to separate wells containing the pre-formed fluorescent product.
-
Read Fluorescence: Read the fluorescence intensity immediately after compound addition and compare it to the control wells with no added compound.
-
Data Analysis: A concentration-dependent decrease in fluorescence upon the addition of this compound indicates a quenching effect.
Caption: Experimental workflow for identifying fluorescence quenching.
Protocol 3: Assessing Light Scattering and Aggregation
This protocol helps determine if this compound is precipitating or forming aggregates in your assay buffer.
Methodology:
-
Visual Inspection: Prepare solutions of this compound in your assay buffer at the highest concentration used. Visually inspect the wells or tubes against a dark background for any signs of turbidity or precipitation after the standard incubation period.
-
Solubility Assessment: If precipitation is suspected, centrifuge the solution and measure the concentration of this compound remaining in the supernatant (e.g., by HPLC).
-
Dynamic Light Scattering (DLS): For a more quantitative measure, use DLS to detect the formation of aggregates.[8][9][10]
-
Prepare this compound in the assay buffer (without detergent, as this can interfere with DLS readings).
-
Analyze samples at various concentrations.
-
An increase in particle size or scattering intensity with increasing compound concentration is indicative of aggregation.[9]
-
-
Detergent Test: Run your primary assay in parallel with two buffer conditions: one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.
Mitigation Strategies
If interference is detected, consider the following strategies:
| Interference Type | Mitigation Strategy |
| Autofluorescence | 1. Background Subtraction: If the signal is low and consistent, subtract the signal from the autofluorescence control wells. 2. Change Fluorophore: Switch to a fluorophore with excitation/emission wavelengths that do not overlap with this compound's fluorescent profile. Red-shifted dyes are often less prone to interference. |
| Quenching | 1. Confirm with Orthogonal Assay: Validate any hits using a non-fluorescence-based method (e.g., absorbance, luminescence, or a label-free technology like SPR). 2. Adjust Concentrations: In some cases, increasing the fluorophore concentration may overcome minor quenching effects. |
| Light Scattering | 1. Lower Concentration: Reduce the concentration of this compound to below its critical aggregation concentration (CAC). 2. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation. 3. Modify Buffer: Assess if changes in pH or salt concentration can improve solubility. |
References
- 1. bio-techne.com [bio-techne.com]
- 2. abmole.com [abmole.com]
- 3. rndsystems.com [rndsystems.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. This compound | Integrins | Tocris Bioscience [tocris.com]
- 6. ossila.com [ossila.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cache-challenge.org [cache-challenge.org]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete VLA-4 Blockade with TCS 2314
Welcome to the technical support center for researchers utilizing TCS 2314 to investigate Very Late Antigen-4 (VLA-4) mediated processes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful and complete blockade of VLA-4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule antagonist of the integrin VLA-4 (α4β1).[1][2][3] It functions by blocking the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 fragment of fibronectin.[4][5] This inhibition prevents the adhesion and migration of VLA-4 expressing cells, such as lymphocytes and monocytes.[6]
Q2: What is the IC50 of this compound for VLA-4?
The half-maximal inhibitory concentration (IC50) of this compound for VLA-4 is approximately 4.4 nM.[1][2][3] This indicates high potency, allowing for effective blockade at low nanomolar concentrations in in vitro assays.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
Based on its low nanomolar IC50, a starting concentration range of 10-100 nM is recommended for most in vitro cell culture experiments. However, the optimal concentration can vary depending on the cell type, cell density, and the specific assay being performed.[7] It is always advisable to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: How can I be sure that VLA-4 is completely blocked in my experiment?
Complete blockade can be confirmed through a combination of functional assays and molecular readouts. A cell adhesion assay (see detailed protocol below) showing maximal inhibition of cell binding to VCAM-1 or fibronectin is a direct functional confirmation. Additionally, downstream signaling events of VLA-4 engagement can be assessed by techniques like Western blotting for specific phosphorylated proteins in the signaling cascade.
Q5: Are there any known off-target effects of this compound?
While this compound is reported to be a selective VLA-4 antagonist, it is good practice to consider potential off-target effects, especially at higher concentrations. To investigate this, researchers can include control experiments using cell lines that do not express VLA-4 or by assessing the effect of this compound on the function of other related integrins. A broad-panel screening against other receptors and kinases can also help identify potential off-target interactions.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Compound | This compound | [1][2][3] |
| Target | Very Late Antigen-4 (VLA-4; α4β1 integrin) | [1][2][3] |
| Mechanism of Action | Antagonist, blocks VLA-4/VCAM-1 and VLA-4/fibronectin interaction | [4][5][6] |
| IC50 | 4.4 nM | [1][2][3] |
| Recommended In Vitro Starting Concentration | 10 - 100 nM | [7] |
Experimental Protocols
Protocol 1: Assessing VLA-4 Surface Expression by Flow Cytometry
This protocol details the steps to quantify the surface expression of VLA-4 (CD49d/CD29) on your cells of interest.
Materials:
-
Cells of interest
-
This compound (or vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated anti-CD49d antibody (e.g., clone 9F10)
-
Fluorochrome-conjugated anti-CD29 antibody (e.g., clone HUTS-21 for activated VLA-4)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation with this compound (Optional): If assessing the effect of this compound on VLA-4 expression, pre-incubate cells with the desired concentration of this compound or vehicle control for the desired time at 37°C.
-
Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the primary anti-CD49d and/or anti-CD29 antibodies at the manufacturer's recommended concentration. Include an isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties.
-
Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for VLA-4 expression.
Protocol 2: VLA-4-Mediated Cell Adhesion Assay
This protocol allows for the functional assessment of VLA-4 blockade by this compound.
Materials:
-
VLA-4 expressing cells
-
This compound
-
96-well tissue culture plates
-
Recombinant VCAM-1 or Fibronectin
-
PBS
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay Buffer (e.g., serum-free media)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 1-5 µg/mL) or fibronectin (e.g., 10-20 µg/mL) in PBS overnight at 4°C.
-
Washing and Blocking: The next day, wash the wells three times with PBS. Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Cell Preparation and Labeling: Harvest VLA-4 expressing cells and label them with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in Assay Buffer.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Wash the coated wells once with Assay Buffer. Seed the pre-treated cells (e.g., 5 x 10^4 cells/well) onto the coated plate.
-
Adhesion: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed Assay Buffer to remove non-adherent cells.
-
Quantification: Add 100 µL of Assay Buffer to each well and measure the fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each condition relative to the total number of cells seeded (determined from a set of wells with no washing).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete VLA-4 blockade in adhesion assay | 1. Insufficient concentration of this compound. 2. Short incubation time with the inhibitor. 3. High cell density leading to rapid inhibitor depletion. 4. VLA-4 independent adhesion mechanisms. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Increase the pre-incubation time with this compound. 3. Reduce the number of cells seeded per well. 4. Use blocking antibodies against other potential adhesion molecules as controls. Include wells coated with a non-specific protein (e.g., BSA) to assess background adhesion. |
| Low VLA-4 signal in flow cytometry | 1. Low intrinsic expression of VLA-4 on the cell type. 2. Poor antibody quality or incorrect antibody concentration. 3. VLA-4 internalization. | 1. Use a positive control cell line known to express high levels of VLA-4. 2. Titrate the antibody to find the optimal concentration. Use a new vial of antibody if degradation is suspected. 3. Perform all steps on ice or at 4°C to prevent receptor internalization. |
| High background in cell adhesion assay | 1. Non-specific binding of cells to the plate. 2. Incomplete washing of non-adherent cells. 3. Cell clumping. | 1. Ensure proper blocking of the plate with BSA or another suitable blocking agent. 2. Optimize the washing procedure; increase the number of washes or the stringency of washing. 3. Ensure a single-cell suspension before seeding. |
| Variability between replicate wells | 1. Uneven coating of the plate. 2. Inconsistent cell seeding. 3. Edge effects in the 96-well plate. | 1. Ensure the coating solution is evenly distributed in the wells. 2. Mix the cell suspension thoroughly before seeding each well. 3. Avoid using the outer wells of the plate, which are more prone to evaporation. |
Visualizations
VLA-4 Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Investigating VLA-4 (CD49d/CD29) Expression and Activation in Chronic Lymphocytic Leukemia and Its Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VLA-4 - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Efficacy of TCS 2314 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with the in vivo efficacy of TCS 2314, a potent antagonist of integrin very late antigen-4 (VLA-4; α4β1).[1][2][3][] The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of integrin very late antigen-4 (VLA-4; α4β1) with an IC50 of 4.4 nM.[1][2][] By blocking VLA-4, this compound inhibits the activation and adhesion of inflammatory cells, which is a critical process in various inflammatory diseases.
Q2: My this compound compound is showing low efficacy in my animal model. What are the common initial troubleshooting steps?
A2: Low in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors. The most common initial areas to investigate are:
-
Compound Formulation and Solubility: this compound has limited aqueous solubility.[1][2] An improper formulation can lead to poor bioavailability.
-
Dose and Administration Route: The dose may be too low to achieve therapeutic concentrations at the target site, or the administration route may not be optimal.
-
Animal Model and Experimental Design: The chosen animal model may not be appropriate, or there may be flaws in the experimental design, such as a small sample size or lack of proper controls.
Q3: How can I improve the formulation of this compound for in vivo studies?
A3: Given that many small molecule inhibitors are poorly soluble in aqueous solutions, optimizing the formulation is a critical step.[5][6][7][8][9][10] For this compound, which is soluble in DMSO and ethanol[2], a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for in vivo administration. It is crucial to keep the final concentration of organic solvents low (typically <10% for DMSO) to minimize toxicity.[11] Exploring co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or lipid-based formulations can also enhance solubility and bioavailability.[5][6][7]
Troubleshooting Guide
Issue 1: Suboptimal Compound Formulation and Delivery
Question: I am observing precipitation of this compound in my dosing solution or inconsistent results between animals. What should I do?
Answer: This often points to a formulation issue. Poor solubility is a common challenge for novel small molecules.[6]
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different vehicle compositions to improve the solubility of this compound. A summary of potential starting formulations is provided in Table 1.
-
Standardize Preparation: Follow a strict and consistent protocol for preparing the dosing solution for every experiment to ensure uniformity.[11]
-
Visual Inspection: Always visually inspect the final formulation for any precipitate before administration. A clear solution is generally preferred.[11]
-
Vehicle Control: Always include a vehicle-only control group in your studies to ensure the formulation itself is not causing any adverse effects.[6]
Table 1: Example Formulations for Poorly Soluble Compounds
| Formulation Component | Purpose | Example Vehicle Composition (Hypothetical for this compound) |
| Primary Solvent | To initially dissolve the compound | DMSO (up to 10% of final volume) |
| Co-solvent | To improve solubility and stability | PEG400 (30-40% of final volume) |
| Surfactant | To enhance solubility and prevent precipitation | Tween 80 (5-10% of final volume) |
| Aqueous Component | To bring the solution to the final volume | Saline or PBS (to 100% of final volume) |
Issue 2: Inadequate Dose or Suboptimal Administration Route
Question: My in vivo results are not showing the expected efficacy, even with an optimized formulation. How do I determine the correct dose and administration route?
Answer: The administered dose may not be sufficient to achieve the necessary therapeutic concentration at the target tissue.
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: An MTD study is essential to determine the highest dose of this compound that can be administered without unacceptable toxicity.[6] This establishes a safe dose range for subsequent efficacy studies.
-
Pharmacokinetic (PK) Analysis: If resources permit, conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will provide valuable data on drug exposure and help in selecting an appropriate dosing regimen.
-
Evaluate Different Administration Routes: The route of administration significantly impacts bioavailability.[12][13][14][15] For preclinical studies in rodents, common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The IP route is often preferred for its ease of administration and ability to bypass first-pass metabolism, often resulting in higher bioavailability compared to the oral route.[12] A comparison of common administration routes is provided in Table 2.
Table 2: Comparison of Common In Vivo Administration Routes
| Route of Administration | Advantages | Disadvantages |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Can be technically challenging for repeated dosing in small animals. |
| Intraperitoneal (IP) | Easier than IV, bypasses first-pass metabolism, allows for larger volumes.[12] | Potential for injection into organs, may cause local irritation. |
| Subcutaneous (SC) | Simple to perform, allows for slow and sustained absorption. | Slower onset of action, potential for local tissue reactions. |
| Oral (PO) | Clinically relevant for many drugs, easy to administer. | Subject to first-pass metabolism, variable absorption depending on formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
This protocol provides a general method for preparing a formulation of a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
PEG400, sterile filtered
-
Tween 80, sterile filtered
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Vortex until the compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG400, Tween 80, and saline. For example, for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline formulation, mix the corresponding proportions of each component.
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Store the formulation protected from light and use it within the recommended stability window.
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a basic MTD study to determine a safe dose range for this compound.
Materials:
-
Healthy, age- and sex-matched mice (e.g., C57BL/6)
-
This compound formulation and vehicle control
-
Appropriate syringes and needles for the chosen administration route
-
Animal scale
Procedure:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign animals to dose groups (e.g., n=3-5 per group), including a vehicle control group.
-
Select a starting dose, often extrapolated from in vitro IC50 values (e.g., a dose expected to achieve a plasma concentration several-fold higher than the IC50).[6]
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., IP injection).
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Continue dosing for a predetermined period (e.g., 7-14 days).
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
Visualizations
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. abmole.com [abmole.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. virscio.com [virscio.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Validation & Comparative
Validating VLA-4 Inhibition by TCS 2314: A Comparative Guide Using Flow Cytometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the VLA-4 inhibitor TCS 2314 with other alternatives, supported by experimental data. Detailed methodologies for validating VLA-4 inhibition using flow cytometry are presented to facilitate experimental design and data interpretation.
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of leukocytes. It plays a critical role in mediating leukocyte trafficking and infiltration into tissues during inflammatory responses by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1] Consequently, VLA-4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. This guide focuses on the validation of VLA-4 inhibition by the small molecule antagonist this compound and compares its performance with other notable inhibitors, BIO5192 and the monoclonal antibody Natalizumab.
Comparative Analysis of VLA-4 Inhibitors
The efficacy of a VLA-4 inhibitor is primarily determined by its binding affinity and inhibitory concentration. The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Type | Target | IC50 / Affinity |
| This compound | Small Molecule | VLA-4 (α4β1) | 4.4 nM |
| BIO5192 | Small Molecule | VLA-4 (α4β1) | 1.8 nM[1][2][3][4] |
| Natalizumab | Monoclonal Antibody | VLA-4 (α4 subunit) | EC50: 0.11-0.16 µg/mL (~0.7-1.3 nM)[5] |
Table 1: Quantitative Comparison of VLA-4 Inhibitors. This table provides a summary of the inhibitory potency of this compound, BIO5192, and Natalizumab. Lower IC50/affinity values indicate higher potency.
Experimental Validation of VLA-4 Inhibition by Flow Cytometry
Flow cytometry is a powerful technique to validate the inhibition of VLA-4. The principle of the assay is based on the competition between a fluorescently labeled ligand or antibody that binds to VLA-4 and the unlabeled inhibitor (e.g., this compound). A reduction in the fluorescence signal from the labeled ligand in the presence of the inhibitor indicates successful competition and, therefore, inhibition of VLA-4.
Experimental Protocol: Competitive Binding Assay for VLA-4 Inhibition
This protocol outlines a competitive binding assay using a fluorescently labeled anti-VLA-4 antibody to quantify the inhibitory activity of small molecules like this compound.
Materials:
-
Cells: A cell line expressing high levels of VLA-4 (e.g., Jurkat T-cells, U937 monocytes).
-
VLA-4 Inhibitors: this compound, BIO5192 (as a comparator).
-
Fluorescently Labeled Anti-VLA-4 Antibody: e.g., PE-conjugated anti-human CD49d (clone 9F10).
-
Assay Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Flow Cytometer.
Procedure:
-
Cell Preparation:
-
Culture VLA-4 expressing cells to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells and wash twice with cold Assay Buffer.
-
Resuspend cells in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the VLA-4 inhibitors (this compound and BIO5192) in Assay Buffer. A typical concentration range would be from 0.01 nM to 1 µM.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted inhibitors to the respective wells. For the control (no inhibition), add 50 µL of Assay Buffer.
-
Incubate the plate for 30 minutes at 4°C.
-
-
Competitive Binding:
-
Prepare the fluorescently labeled anti-VLA-4 antibody at its predetermined optimal concentration in Assay Buffer.
-
Add 50 µL of the labeled antibody solution to each well.
-
Incubate the plate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 200 µL of cold Assay Buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the final cell pellet in 200 µL of Assay Buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Determine the median fluorescence intensity (MFI) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (MFI with inhibitor - MFI of unstained cells) / (MFI without inhibitor - MFI of unstained cells)] x 100
-
Plot the percentage of inhibition against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
VLA-4 Signaling and Inhibition Workflow
The interaction of VLA-4 with its ligands initiates intracellular signaling cascades, known as "inside-out" and "outside-in" signaling, which are crucial for leukocyte adhesion and migration. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like this compound.
Caption: VLA-4 signaling and inhibition workflow.
The diagram above illustrates the "inside-out" signaling pathway that leads to the activation of VLA-4. Chemokine or B-cell receptor (BCR) stimulation activates intracellular signaling molecules like PI3K and PLCγ.[6][7] This cascade culminates in the binding of proteins like talin and kindlin to the cytoplasmic tail of VLA-4, inducing a conformational change from a low-affinity to a high-affinity state.[8][9] The activated VLA-4 can then bind to its ligands, VCAM-1 and fibronectin, leading to cell adhesion and migration.[10][11] Small molecule inhibitors like this compound act by binding to the active form of VLA-4, thereby blocking its interaction with its ligands and preventing the downstream cellular responses.
Caption: Flow cytometry workflow for VLA-4 inhibition.
This workflow diagram provides a simplified overview of the key steps involved in the flow cytometry-based competitive binding assay for validating VLA-4 inhibition.
By following the provided protocols and understanding the underlying signaling pathways, researchers can effectively validate and compare the performance of VLA-4 inhibitors like this compound, contributing to the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIO 5192 | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. BIO5192 hydrate - Immunomart [immunomart.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TCS 2314 and Natalizumab: A Tale of Two VLA-4 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the small molecule VLA-4 antagonist, TCS 2314, and the clinically-approved monoclonal antibody, natalizumab. While both agents target the same cell adhesion molecule, they represent vastly different stages of development and possess distinct molecular characteristics, precluding a direct comparison of clinical efficacy. This guide will objectively present the available data for each, focusing on their mechanism of action, established efficacy, and the experimental protocols that underpin our current understanding.
At a Glance: Key Characteristics of this compound and Natalizumab
The following table summarizes the fundamental differences between this compound and natalizumab, highlighting their distinct molecular nature, developmental stage, and available efficacy data.
| Feature | This compound | Natalizumab (Tysabri®) |
| Molecule Type | Small molecule antagonist | Humanized IgG4κ monoclonal antibody |
| Target | Very Late Antigen-4 (VLA-4; α4β1 integrin) | α4-subunit of α4β1 and α4β7 integrins |
| Potency (IC50) | 4.4 nM (in vitro)[1][2][3] | Not applicable (biologic) |
| Development Stage | Preclinical (primarily for in vitro research) | Clinically approved and marketed[4][5][6] |
| Known Efficacy | In vitro inhibition of inflammatory cell activation[1][2][3] | Clinically proven to reduce relapse rates and disability progression in Multiple Sclerosis and induce and maintain remission in Crohn's Disease.[7][8][9] |
| Administration | N/A (research compound) | Intravenous infusion[4] |
Mechanism of Action: Targeting Leukocyte Trafficking
Both this compound and natalizumab exert their effects by antagonizing the Very Late Antigen-4 (VLA-4), a key integrin receptor expressed on the surface of leukocytes, including lymphocytes and monocytes.[1][2][10] VLA-4 plays a crucial role in the inflammatory cascade by mediating the adhesion of these immune cells to vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cells lining blood vessels. This interaction is a critical step for the extravasation of leukocytes from the bloodstream into tissues, particularly the central nervous system (CNS) and the gastrointestinal tract.[10][11]
By blocking the interaction between VLA-4 and VCAM-1, both this compound and natalizumab inhibit the migration of inflammatory cells into target organs. This shared mechanism of action underscores their potential therapeutic utility in inflammatory and autoimmune diseases.
Figure 1: Shared signaling pathway targeted by this compound and natalizumab.
Efficacy Data: A Preclinical Candidate vs. a Clinically Validated Therapeutic
A direct comparison of the efficacy of this compound and natalizumab is not feasible due to the disparity in their developmental stages. This compound remains a preclinical tool with no publicly available in vivo or clinical data. In contrast, natalizumab has undergone extensive clinical evaluation and is an established therapy for multiple sclerosis (MS) and Crohn's disease.
This compound: Preclinical In Vitro Efficacy
The available data for this compound is limited to in vitro studies. These studies have established its potency as a VLA-4 antagonist.
| Parameter | Result | Reference |
| IC50 for VLA-4 | 4.4 nM | [1][2][3] |
| Observed Effect | Blocks the activation of inflammatory cells in vitro. | [1][2][3] |
Experimental Protocol: In Vitro VLA-4 Antagonism Assay (General Methodology)
While specific protocols for this compound are not publicly detailed, a general approach to determine the IC50 of a VLA-4 antagonist involves a competitive binding assay. This typically includes:
-
Cell Line: Utilizing a cell line that expresses high levels of VLA-4, such as Jurkat cells (a human T lymphocyte cell line).
-
Ligand: A fluorescently or radioactively labeled ligand that specifically binds to VLA-4, such as a labeled monoclonal antibody against VLA-4 or a labeled fragment of VCAM-1.
-
Competition: Incubating the VLA-4-expressing cells with the labeled ligand in the presence of varying concentrations of the test compound (this compound).
-
Detection: Measuring the amount of labeled ligand bound to the cells using techniques like flow cytometry or scintillation counting.
-
Calculation: The IC50 value is then calculated as the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
Natalizumab: Clinical Efficacy in Multiple Sclerosis and Crohn's Disease
Natalizumab has demonstrated significant efficacy in large-scale, randomized, placebo-controlled clinical trials.
Efficacy in Relapsing-Remitting Multiple Sclerosis (AFFIRM Trial)
| Efficacy Endpoint (at 2 years) | Placebo | Natalizumab (300 mg every 4 weeks) | p-value | Reference |
| Annualized Relapse Rate | 0.82 | 0.26 | <0.001 | [7] |
| Disability Progression | 29% | 17% | <0.001 | [7] |
Efficacy in Moderately to Severely Active Crohn's Disease (ENACT-1 and ENACT-2 Trials)
| Efficacy Endpoint | Placebo | Natalizumab (300 mg every 4 weeks) | p-value | Reference |
| Clinical Response at Week 10 (ENACT-1) | 44% | 56% | 0.002 | [8] |
| Clinical Remission at Week 10 (ENACT-1) | 26% | 37% | 0.003 | [8] |
| Sustained Clinical Response at Week 36 (ENACT-2) | 26% | 61% | <0.001 | [9] |
| Sustained Clinical Remission at Week 36 (ENACT-2) | 16% | 44% | <0.001 | [9] |
Experimental Protocol: Pivotal Clinical Trial Design (General Methodology)
The efficacy of natalizumab was established in Phase 3, multicenter, randomized, double-blind, placebo-controlled trials. Key aspects of these trial designs include:
-
Patient Population: Clearly defined patient populations with active relapsing-remitting MS or moderate to severe Crohn's disease who had an inadequate response to conventional therapies.
-
Randomization: Patients were randomly assigned to receive either natalizumab or a placebo.
-
Blinding: Both patients and investigators were unaware of the treatment assignment to prevent bias.
-
Treatment Regimen: Natalizumab was administered at a dose of 300 mg by intravenous infusion every 4 weeks.
-
Primary Endpoints: Pre-specified primary efficacy endpoints were used to measure the treatment effect, such as the annualized relapse rate in MS and the rates of clinical response and remission in Crohn's disease.
-
Statistical Analysis: Rigorous statistical methods were employed to analyze the data and determine the significance of the observed treatment effects.
Comparative Development and Evidence Workflow
The following diagram illustrates the stark contrast in the developmental stages and the body of evidence available for this compound and natalizumab.
Figure 2: Comparative development and evidence workflow.
Conclusion
This compound and natalizumab, while sharing a common molecular target in VLA-4, occupy opposite ends of the drug development spectrum. This compound is a potent small molecule antagonist that serves as a valuable tool for in vitro investigations into the role of VLA-4 in inflammatory processes. However, the absence of publicly available in vivo efficacy and safety data for this compound makes any direct performance comparison with natalizumab impossible.
Natalizumab, on the other hand, is a well-established monoclonal antibody therapeutic with a robust body of clinical evidence supporting its efficacy and safety in the treatment of multiple sclerosis and Crohn's disease. For researchers in the field, this compound can be instrumental in preclinical studies to further elucidate the intricacies of VLA-4 signaling, while natalizumab stands as a benchmark for the clinical application of VLA-4 antagonism. Future research may bridge the gap between such small molecule antagonists and clinical utility, but for now, this comparison underscores the long and rigorous journey from a promising molecular entity to a proven therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Antigen-driven Colitis Model to Study Presentation of Antigens by Antigen Presenting Cells to T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VLA-4 Binding Affinity: CWHM-824 versus Firategrast
A Head-to-Head Examination of Two Potent VLA-4 Antagonists for Researchers and Drug Development Professionals
Initial Note: This guide provides a comparative analysis of the Very Late Antigen-4 (VLA-4) binding affinity of the high-affinity antagonist CWHM-824 and the well-characterized antagonist firategrast. The initially requested compound, TCS-2314, could not be included due to the absence of publicly available VLA-4 binding affinity data. CWHM-824 has been selected as a representative high-potency VLA-4 inhibitor based on available research.
Introduction to VLA-4 and its Antagonists
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes and hematopoietic stem cells. It plays a critical role in cell adhesion, migration, and signaling by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix.[1][2] The interaction between VLA-4 and VCAM-1 is a crucial step in the trafficking of immune cells to sites of inflammation, making VLA-4 a significant therapeutic target for autoimmune diseases and certain cancers.
VLA-4 antagonists are compounds that block this interaction, thereby inhibiting the migration of inflammatory cells. Firategrast is a known small-molecule antagonist of VLA-4. The CWHM series of compounds, including CWHM-824, have been identified as potent VLA-4 inhibitors with superior binding affinity compared to firategrast.[3]
Quantitative Comparison of VLA-4 Binding Affinity
The binding affinity of VLA-4 antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the VLA-4-ligand interaction in vitro. A lower IC50 value indicates a higher binding affinity and greater potency.
| Compound | VLA-4 IC50 (nM) | Reference |
| CWHM-824 | 3.56 | [4] |
| Firategrast | 198 | [3] |
Table 1: Comparison of the in vitro VLA-4 binding affinities of CWHM-824 and firategrast. The IC50 values were determined by measuring the inhibition of soluble VCAM-1 binding to VLA-4.
VLA-4 Signaling Pathways
VLA-4 participates in bidirectional signaling, known as "inside-out" and "outside-in" signaling, which regulates its activity and mediates cellular responses upon ligand binding.
Inside-Out Signaling
Inside-out signaling refers to intracellular signals that modulate the affinity of VLA-4 for its ligands. This process is initiated by the activation of other cell surface receptors, such as chemokine receptors or the B-cell receptor (BCR).[5] This activation triggers a downstream cascade involving key signaling molecules like PI3K and PLCγ, which ultimately leads to the recruitment of adaptor proteins talin and kindlin to the cytoplasmic tail of the VLA-4 β-subunit.[6] This interaction induces a conformational change in the extracellular domain of VLA-4 from a low-affinity bent state to a high-affinity extended state, enhancing its binding to VCAM-1 and fibronectin.[7]
Outside-In Signaling
Upon binding of VLA-4 to its ligands, "outside-in" signaling is initiated. This process involves the clustering of VLA-4 molecules on the cell surface and the recruitment of intracellular signaling proteins to the cytoplasmic tails of the integrin. This leads to the activation of various downstream pathways, including the MAPK pathway, which can influence cell behavior such as proliferation, survival, and gene expression.[5][8]
Experimental Protocols
The determination of VLA-4 binding affinity is crucial for the evaluation of potential antagonists. A common method is a competitive binding assay using flow cytometry.
Experimental Workflow: Competitive VLA-4 Binding Assay
References
- 1. VCAM-1 on activated endothelium interacts with the leukocyte integrin VLA-4 at a site distinct from the VLA-4/fibronectin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting VLA4 integrin and CXCR2 mobilizes serially repopulating hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. SERCA-mediated endoplasmic reticulum stress facilitates hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule VLA-4 Antagonists as Alternatives to TCS 2314
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative small molecule Very Late Antigen-4 (VLA-4) antagonists to TCS 2314. VLA-4, also known as integrin α4β1, is a key mediator in cell adhesion and leukocyte trafficking, making it a prime therapeutic target for inflammatory and autoimmune diseases. This document summarizes the performance of various antagonists, presents supporting experimental data, and details relevant experimental protocols to aid in the selection of appropriate research tools and potential therapeutic candidates.
Quantitative Comparison of VLA-4 Antagonists
The following table summarizes the reported inhibitory potencies (IC50 and Kd) of this compound and its alternatives against VLA-4. Lower values indicate higher potency.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Oral Bioavailability | Key Features |
| This compound | α4β1 (VLA-4) | 4.4[1][2][3] | - | Orally active[1] | Selective VLA-4 antagonist. |
| BIO5192 | α4β1 (VLA-4) | 1.8[3] | <0.01[3] | - | Highly potent and selective, with 250- to 1000-fold higher affinity for α4β1 over α4β7.[4][5] |
| HCA2969 (active metabolite of Carotegrast (B1668454) methyl/AJM300) | α4β1 / α4β7 | 5.8 (α4β1), 1.4 (α4β7)[6][7] | 0.32 (α4β1), 0.46 (α4β7)[6][7] | Carotegrast methyl is orally active.[8][9] | Dual α4β1/α4β7 antagonist. Approved in Japan for ulcerative colitis.[8] |
| TR-14035 | α4β1 / α4β7 | 87 (α4β1), 7 (α4β7)[10][11] | - | Low in rat (17%) and dog (13%).[10] | Dual α4β1/α4β7 antagonist. |
| Firategrast (B1672681) (SB-683699) | α4β1 / α4β7 | 198 (VLA-4)[12] | - | Orally active.[12][13] | Dual α4β1/α4β7 antagonist. |
| Valategrast (R-411) | α4β1 / α4β7 | Potent antagonist[14][15] | - | Orally active.[15] | Dual α4β1/α4β7 antagonist. Specific IC50 values are not readily available in the public domain. |
| AVA4746 | α4β1 (VLA-4) | 8.12 - 13.95 µM (in cell adhesion assays)[16] | - | Orally tolerated in human clinical trials.[16] | Small molecule mimetic of VCAM-1.[16] |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
VLA-4 Signaling Pathway and Antagonist Mechanism of Action
VLA-4 mediated cell adhesion is a critical step in leukocyte trafficking to sites of inflammation. The signaling process involves both "inside-out" and "outside-in" pathways. Small molecule antagonists, such as this compound and its alternatives, typically act by competitively binding to the ligand-binding site on VLA-4, thereby preventing its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.
Caption: VLA-4 signaling pathway and the mechanism of action of small molecule antagonists.
Experimental Protocols
The following are generalized protocols for key assays used to characterize VLA-4 antagonists. Specific parameters may need to be optimized for individual compounds and cell lines.
VLA-4/VCAM-1 Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to plates coated with VCAM-1.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat, Ramos)
-
Recombinant human VCAM-1
-
96-well tissue culture plates
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Calcein-AM (or other fluorescent cell stain)
-
Test compounds (e.g., this compound and alternatives)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat 96-well plates with VCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell Labeling: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compounds for 30-60 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Ligand Binding Assay
This assay determines the affinity of a compound for VLA-4 by measuring its ability to displace a labeled ligand.
Materials:
-
VLA-4 expressing cells or purified VLA-4 protein
-
Labeled VLA-4 ligand (e.g., fluorescently tagged VCAM-1 or a small molecule ligand)
-
Test compounds
-
Assay buffer
-
Detection instrument (e.g., flow cytometer, fluorescence plate reader)
Procedure:
-
Incubation: Incubate VLA-4 expressing cells or purified VLA-4 with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the cells or protein.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel VLA-4 antagonists.
Caption: Preclinical evaluation workflow for VLA-4 antagonists.
Conclusion
This guide provides a comparative overview of several small molecule VLA-4 antagonists as alternatives to this compound. While this compound remains a potent and selective tool, compounds like BIO5192 offer even higher potency. Dual inhibitors such as carotegrast methyl and TR-14035 provide the advantage of targeting both α4β1 and α4β7 integrins, which may be beneficial in certain inflammatory conditions like inflammatory bowel disease. The choice of an appropriate antagonist will depend on the specific research question, including the desired potency, selectivity profile, and the need for oral bioavailability in in vivo studies. The provided experimental protocols offer a starting point for the characterization and comparison of these and other novel VLA-4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and SAR of N-benzoyl-L-biphenylalanine derivatives: discovery of TR-14035, a dual alpha(4)beta(7)/alpha(4)beta(1) integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. firategrast | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA-4, in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of TCS 2314, a Potent VLA-4 Antagonist
For researchers and professionals in drug development, understanding the dose-response relationship of a compound is fundamental to assessing its therapeutic potential. This guide provides a detailed comparison of TCS 2314, a potent antagonist of the integrin very late antigen-4 (VLA-4), with other alternative VLA-4 inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist in the design and interpretation of related studies.
Quantitative Comparison of VLA-4 Antagonists
This compound demonstrates high potency in the inhibition of VLA-4, a key mediator in inflammatory cell adhesion and migration.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative VLA-4 antagonists, providing a clear comparison of their in vitro efficacy.
| Compound Name | Target | IC50 Value (nM) | Notes |
| This compound | VLA-4 (α4β1) | 4.4 | Potent and selective antagonist. [1] |
| Cilengitide | αvβ3 and αvβ5 | 1 (for αvβ3), 140 (for αvβ5) | Selective inhibitor of different integrin subtypes.[1] |
| ATN-161 | α5β1 | Not specified in provided results | A small peptide inhibitor of a different integrin.[1] |
| A-205804 | E-selectin and ICAM-1 | 20 (E-selectin), 25 (ICAM-1) | Inhibitor of cell adhesion molecules, not an integrin antagonist.[1] |
| Tirofiban | Gp IIb/IIIa | Not specified in provided results | A platelet integrin receptor antagonist.[1] |
Visualizing the VLA-4 Signaling Pathway
The very late antigen-4 (VLA-4) integrin plays a crucial role in cell adhesion by binding to its ligands, vascular cell adhesion molecule-1 (VCAM-1) and fibronectin. This interaction triggers intracellular signaling cascades that are critical for cell migration, particularly of leukocytes to sites of inflammation. This compound acts by blocking this initial binding step.
Experimental Protocols
To determine the dose-response curve and IC50 value of VLA-4 antagonists like this compound, cell-based adhesion assays are commonly employed. Below are detailed protocols for two such assays.
Static Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1.
Materials:
-
96-well microplate
-
VLA-4-expressing cells (e.g., Jurkat cells)
-
Recombinant VCAM-1
-
Fluorescent cell label (e.g., Calcein-AM)
-
This compound and other test compounds
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 solution (e.g., 10 µg/mL in PBS) overnight at 4°C. On the day of the assay, wash the wells with PBS to remove unbound VCAM-1 and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label the VLA-4-expressing cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Compound Incubation: Prepare serial dilutions of this compound and other antagonists. Pre-incubate the labeled cells with the different concentrations of the compounds for 30 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Data Analysis: Plot the percentage of cell adhesion against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Flow Cytometry-Based Ligand Binding Assay
This method measures the direct inhibition of a fluorescently labeled ligand binding to VLA-4 on the cell surface.
Materials:
-
VLA-4-expressing cells
-
Fluorescently labeled VCAM-1 or a VLA-4 specific antibody
-
This compound and other test compounds
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend VLA-4-expressing cells in cold FACS buffer.
-
Compound Incubation: Incubate the cells with serial dilutions of this compound or other antagonists for 30 minutes on ice.
-
Ligand Binding: Add a constant, saturating concentration of the fluorescently labeled VCAM-1 or antibody to the cell-compound mixture and incubate for another 30-60 minutes on ice in the dark.
-
Washing: Wash the cells with cold FACS buffer to remove unbound ligand.
-
Flow Cytometry: Acquire the fluorescence data for the cell population using a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the logarithm of the antagonist concentration and fit the data to a dose-response curve to calculate the IC50.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell-based dose-response analysis of a VLA-4 antagonist.
This guide provides a foundational understanding of the dose-response analysis of this compound in comparison to other compounds. The provided protocols and visualizations are intended to aid researchers in their experimental design and data interpretation in the promising field of VLA-4 antagonism.
References
Determining the Potency of TCS 2314: A Comparative Guide to IC50 in Different Cell Types
For researchers and professionals in drug development, understanding the potency of a compound across various cell types is a critical step in preclinical evaluation. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of TCS 2314, a known antagonist of the integrin Very Late Antigen-4 (VLA-4), in different cellular contexts. This document outlines the experimental data, detailed protocols for IC50 determination, and visual representations of the associated signaling pathways and experimental workflows.
Comparative IC50 Data of this compound
This compound is a potent antagonist of VLA-4 (α4β1 integrin) with a reported IC50 of 4.4 nM.[1][2][3] While the specific cell line for this reported value is not consistently cited across public sources, VLA-4 is highly expressed on various hematopoietic cells. Myeloma-derived cell lines such as NCI-H929, IM-9, and RPMI 8226 are known to express VLA-4 and are utilized in adhesion studies involving its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1).[4]
For the purpose of this comparative guide, we will consider a hypothetical scenario comparing the IC50 of this compound in two different VLA-4 expressing cell lines, Jurkat (a T-lymphocyte cell line) and U937 (a monocyte-like cell line), against a VLA-4 negative cell line, such as HEK293 (Human Embryonic Kidney cells).
| Cell Line | Cell Type | VLA-4 Expression | This compound IC50 (nM) | Reference |
| Jurkat | T-lymphocyte | High | ~ 5 | Hypothetical |
| U937 | Monocyte | High | ~ 10 | Hypothetical |
| HEK293 | Embryonic Kidney | None | > 10,000 | Hypothetical |
Note: The IC50 values for Jurkat and U937 are presented as hypothetical examples for comparative purposes. The lack of effect in HEK293 cells would confirm the specificity of this compound for its target, VLA-4.
Experimental Protocols
The determination of the IC50 value for this compound, a cell adhesion inhibitor, requires a specific assay that measures the disruption of the interaction between VLA-4 on the cell surface and its ligand, VCAM-1. A common and effective method is a cell adhesion assay.
Protocol: VLA-4/VCAM-1 Mediated Cell Adhesion Assay
This protocol outlines the steps to determine the IC50 of this compound by measuring its ability to inhibit the adhesion of VLA-4 expressing cells to a VCAM-1 coated surface.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat, U937)
-
Recombinant human VCAM-1/Fc Chimera
-
96-well black, clear-bottom microplates
-
Assay Buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
This compound
-
Calcein-AM (fluorescent dye for cell labeling)
-
Bovine Serum Albumin (BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of VCAM-1/Fc at a concentration of 2 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells twice with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture VLA-4 expressing cells to a density of approximately 1 x 10^6 cells/mL.
-
Label the cells by incubating them with 5 µM Calcein-AM in serum-free media for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well of the VCAM-1 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 1 hour at 37°C in a humidified incubator.
-
-
Quantification of Adhesion:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
-
Mandatory Visualizations
Signaling Pathway of VLA-4 Inhibition by this compound
The following diagram illustrates the signaling pathway associated with VLA-4 and the point of inhibition by this compound. VLA-4 activation is a complex process involving both "inside-out" and "outside-in" signaling. Inside-out signaling, often initiated by chemokine receptors like CXCR4, leads to a conformational change in VLA-4, increasing its affinity for ligands like VCAM-1.[3][5] This process involves key intracellular molecules such as PI3K, PLCγ, talin, and kindlin-3.[3] this compound acts as an antagonist, blocking the binding of VLA-4 to VCAM-1, thereby inhibiting downstream signaling and cell adhesion.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound using a cell adhesion assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of VLA-4-dependent myeloma cell adhesion to fibronectin and VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of VLA-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of various inhibitors targeting the Very Late Antigen-4 (VLA-4), a critical integrin involved in cell adhesion and migration. The following sections detail the quantitative potency of these inhibitors, the experimental protocols used to assess their function, and a visualization of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of VLA-4 Inhibitors
The inhibitory potency of several VLA-4 antagonists has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these molecules. The data presented below has been compiled from multiple sources and should be interpreted with the consideration that experimental conditions may vary between studies.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 (nM) | Reference |
| BIO5192 | Selective α4β1 (VLA-4) | sVCAM-1 Binding | G2 ALL cells | 0.7 | [1] |
| sVCAM-1 Binding | 5TGM1 myeloma cells | < 1 | [1] | ||
| CWHM-823 | α4β1 (VLA-4) | sVCAM-1 Binding | G2 ALL cells | 4 | [1] |
| Zaurategrast | α4β1 (VLA-4) | sVCAM-1 Binding | G2 ALL cells | 30.7 | [1] |
| Firategrast | Dual α4β1/α4β7 | sVCAM-1 Binding | G2 ALL cells | 198 | [1] |
| AVA4746 | α4 (VLA-4) | Cell Adhesion to VCAM-1 | B-ALL cells | Not explicitly stated in nM, but effective at 25 µM | [2] |
| S-7085 | α4β1 (VLA-4) | Eosinophil Adhesion to VCAM-1 | Human peripheral blood eosinophils | 1-10 | |
| S-7693 | α4β1 (VLA-4) | Eosinophil Adhesion to VCAM-1 | Human peripheral blood eosinophils | 1-10 | |
| S-8031 | α4β1 (VLA-4) | Eosinophil Adhesion to VCAM-1 | Human peripheral blood eosinophils | 1-10 | |
| S-5195 | α4β1 (VLA-4) | Eosinophil Adhesion to VCAM-1 | Human peripheral blood eosinophils | 10-100 | |
| S-6162 | α4β1 (VLA-4) | Eosinophil Adhesion to VCAM-1 | Human peripheral blood eosinophils | 10-100 | |
| Natalizumab | α4-integrin subunit | Cell Adhesion to VCAM-1 | Human T cells | Not typically measured by IC50; effective at 0.01 µg/mL |
Note: The monoclonal antibody Natalizumab's potency is often reported as the minimal concentration required to achieve a significant reduction in cell adhesion rather than a traditional IC50 value.
VLA-4 Signaling Pathway and Inhibition
VLA-4, a heterodimer of α4 and β1 integrin subunits, plays a crucial role in leukocyte trafficking and inflammatory responses. Its activation and signaling cascade are key targets for therapeutic intervention.
Caption: VLA-4 signaling is initiated by inside-out activation, leading to a conformational change that increases its affinity for ligands like VCAM-1 and fibronectin. Ligand binding triggers outside-in signaling, resulting in cytoskeletal rearrangement, cell adhesion, migration, and other cellular responses. VLA-4 inhibitors block the interaction between active VLA-4 and its ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro comparison of VLA-4 inhibitors. Below are representative protocols for key assays.
Cell Adhesion Assay
This assay quantifies the ability of a VLA-4 inhibitor to block the adhesion of VLA-4-expressing cells to an immobilized ligand, such as VCAM-1 or fibronectin.
a. Plate Preparation:
-
Wash the wells with phosphate-buffered saline (PBS).
-
Wash the wells with PBS prior to adding cells.
b. Cell Preparation and Treatment:
-
Use a cell line that expresses VLA-4, such as Jurkat T-cells or primary leukocytes.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Resuspend the labeled cells in an appropriate assay medium.
-
Incubate the cells with various concentrations of the VLA-4 inhibitor or a vehicle control for a specified period (e.g., 30 minutes at 37°C).
c. Adhesion and Quantification:
-
Add the pre-treated cell suspension to the coated wells.
-
Centrifuge the plate at a low speed to ensure cells contact the bottom of the wells.
-
Incubate the plate for a defined time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the vehicle control.
Soluble VCAM-1 (sVCAM-1) Binding Assay
This flow cytometry-based assay measures the ability of an inhibitor to compete with the binding of a soluble, labeled VCAM-1 to VLA-4 on the cell surface.
a. Cell Preparation:
-
Use a VLA-4-expressing cell line (e.g., G2 acute lymphoblastic leukemia cells or 5TGM1 multiple myeloma cells).[1]
-
Wash and resuspend the cells in a suitable buffer (e.g., FACS buffer containing BSA and sodium azide).
b. Inhibition and Staining:
-
Aliquot the cell suspension into tubes.
-
Add varying concentrations of the VLA-4 inhibitor or a vehicle control to the respective tubes and incubate for a defined period on ice.
-
Add a fluorescently-labeled soluble VCAM-1/Fc chimera protein (sVCAM-1) to all tubes and incubate on ice, protected from light.
-
Wash the cells with cold FACS buffer to remove unbound sVCAM-1.
c. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The reduction in mean fluorescence intensity (MFI) in the presence of the inhibitor corresponds to the degree of binding inhibition.
-
Calculate the IC50 value from the dose-response curve.
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of a VLA-4 inhibitor on the migration of cells through a porous membrane towards a chemoattractant or in response to a VLA-4 ligand.
a. Chamber Preparation:
-
Use a Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 8.0 µm pores).
-
Coat the upper side of the membrane with a VLA-4 ligand such as fibronectin.
-
Place the inserts into the wells of a 24-well plate containing culture medium, which may include a chemoattractant in the lower chamber.
b. Cell Preparation and Treatment:
-
Starve the VLA-4-expressing cells in a serum-free medium for several hours.
-
Resuspend the cells in the serum-free medium and pre-treat with different concentrations of the VLA-4 inhibitor or a vehicle control.
c. Migration and Quantification:
-
Add the treated cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the migrated cells under a microscope.
-
Quantify the inhibition of migration relative to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of VLA-4 inhibitors.
Caption: A generalized workflow for comparing VLA-4 inhibitors in vitro, from initial preparation of reagents and cells, through conducting various functional assays, to the final data analysis and comparison of inhibitory potency.
References
Comparative Analysis of TCS 2314 Specificity for α4β1 Integrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule antagonist TCS 2314, focusing on its specificity for the α4β1 integrin over other integrins. The information is compiled from publicly available data and is intended to support research and drug development efforts targeting integrin-mediated pathways.
Introduction to this compound
This compound is a potent and selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] The α4β1 integrin is a heterodimeric cell surface receptor that plays a crucial role in cell adhesion, particularly in the trafficking and recruitment of leukocytes to sites of inflammation. It mediates cell-cell interactions by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and cell-extracellular matrix interactions through binding to fibronectin. Due to its central role in inflammatory processes, α4β1 is a key target for the development of therapeutics for autoimmune diseases and other inflammatory conditions.
Potency of this compound for α4β1 Integrin
This compound demonstrates high potency in inhibiting the function of α4β1 integrin. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range.
| Compound | Target | IC50 (nM) |
| This compound | α4β1 (VLA-4) | 4.4[1] |
Specificity of this compound
α4β1 Integrin Signaling Pathway
The binding of ligands, such as VCAM-1, to α4β1 integrin initiates a cascade of intracellular signaling events that are critical for cell migration. Notably, this signaling can proceed through a Focal Adhesion Kinase (FAK)-independent mechanism. A key event is the activation of the proto-oncogene tyrosine-protein kinase Src (c-Src). Activated c-Src then phosphorylates downstream targets, including the docking protein p130Cas. This phosphorylation creates binding sites for other signaling molecules, ultimately leading to the activation of the small GTPase Rac, a master regulator of the actin cytoskeleton and cell motility.
References
Comparative Guide to the Cross-Reactivity of TCS 2314 with Other Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the VLA-4 antagonist, TCS 2314, with other relevant cell surface receptor inhibitors. The information presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in their studies.
Introduction to this compound
This compound is a potent and selective antagonist of the integrin very late antigen-4 (VLA-4), also known as α4β1 integrin. It exhibits a high affinity for VLA-4 with an IC50 value of 4.4 nM and is known to block the activation of inflammatory cells. VLA-4 plays a crucial role in cell adhesion and migration, making it a key target in inflammatory diseases. Understanding the cross-reactivity of this compound with other cell surface receptors is critical for assessing its specificity and potential for off-target effects.
Comparative Analysis of VLA-4 Antagonists
To provide a comprehensive overview, this guide compares this compound with other notable VLA-4 antagonists: BIO-1211, Firategrast, and the monoclonal antibody Natalizumab.
| Compound | Target(s) | IC50/Affinity for VLA-4 | Selectivity Profile |
| This compound | α4β1 (VLA-4) | IC50 = 4.4 nM | High selectivity for VLA-4. Specific cross-reactivity data against a broad panel of other receptors is not readily available in the public domain. |
| BIO-1211 | α4β1 (VLA-4) | IC50 > 100 µM for α1β1, α5β1, and α6β1 integrins.[1] | Reported to have over 200-fold selectivity for the activated form of α4β1.[1] |
| Firategrast | α4β1 (VLA-4) and α4β7 | IC50 = 198 nM for VLA-4. | Dual antagonist of α4β1 and α4β7 integrins. |
| Natalizumab | α4 subunit of integrins | - | A monoclonal antibody that targets the α4 subunit, thereby blocking both α4β1 (VLA-4) and α4β7 integrins. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity and cross-reactivity of VLA-4 antagonists.
Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to its ligand, such as Vascular Cell Adhesion Molecule-1 (VCAM-1).
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
96-well microplates
-
Recombinant human VCAM-1
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Test compounds (this compound and alternatives)
Procedure:
-
Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C.
-
Wash the wells with PBS and block with BSA to prevent non-specific binding.
-
Label the VLA-4 expressing cells with Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC50 value.
Competitive Binding Assay
This assay determines the affinity of a compound for VLA-4 by measuring its ability to compete with a labeled ligand.
Materials:
-
VLA-4 expressing cells or purified VLA-4 protein
-
Labeled ligand (e.g., fluorescently tagged VCAM-1 or a small molecule VLA-4 ligand)
-
Test compounds
-
Assay buffer
Procedure:
-
Incubate a fixed concentration of the labeled ligand with VLA-4 expressing cells or purified VLA-4 in the presence of increasing concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free labeled ligand (e.g., by filtration or centrifugation).
-
Quantify the amount of bound labeled ligand.
-
The displacement of the labeled ligand by the test compound is used to calculate the inhibitory constant (Ki) or IC50 value.
Signaling Pathways and Experimental Workflows
VLA-4 Signaling Pathway
VLA-4-mediated cell adhesion triggers intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. The diagram below illustrates a simplified VLA-4 signaling pathway.
Caption: Simplified VLA-4 signaling pathway upon ligand binding.
Experimental Workflow for Cross-Reactivity Screening
To assess the cross-reactivity of a VLA-4 antagonist like this compound, a systematic screening against a panel of other cell surface receptors is performed. The following diagram outlines a typical workflow for such a study.
Caption: Workflow for assessing the cross-reactivity of a VLA-4 antagonist.
Conclusion
This compound is a highly potent VLA-4 antagonist. While its selectivity for VLA-4 is well-established, a comprehensive public dataset on its cross-reactivity with a wide range of other cell surface receptors is not currently available. Researchers should consider performing in-house selectivity profiling, following the experimental workflows outlined in this guide, to fully characterize its off-target interaction profile for their specific applications. This will ensure the accurate interpretation of experimental results and a better understanding of the compound's biological effects.
References
Validating the Anti-inflammatory Effect of Therapeutic Compounds in vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust in vivo validation of a compound's anti-inflammatory properties is a critical step in the preclinical pipeline. This guide provides a comparative overview of common animal models used to assess anti-inflammatory efficacy, featuring benchmark data for established drugs to aid in the evaluation of novel therapeutic candidates like "TCS 2314".
Comparative Analysis of Anti-inflammatory Compounds
The following tables summarize the efficacy of three standard anti-inflammatory drugs—Dexamethasone, Ibuprofen (B1674241), and Celecoxib—across three widely-used in vivo inflammation models. This data serves as a reference for contextualizing the performance of new chemical entities.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Key Findings |
| Dexamethasone | 0.3 - 1 mg/kg | Oral / Intraperitoneal | 50 - 75% | Potent, dose-dependent reduction in edema.[1] |
| Ibuprofen | 10 - 100 mg/kg | Oral | Significant, dose-dependent decrease | Effective in reducing paw volume.[2] |
| Celecoxib | 3 - 30 mg/kg | Intraperitoneal | Dose-dependent reduction | Demonstrates significant anti-inflammatory effects.[3][4][5] |
Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
| Compound | Dose | Route of Administration | Effect on TNF-α | Effect on IL-6 | Key Findings |
| Dexamethasone | 5 mg/kg | Intraperitoneal / Oral | ↓ (Significant reduction) | ↓ (Significant reduction) | Markedly suppresses pro-inflammatory cytokine storm.[6][7][8] |
| Ibuprofen | 1 mg/kg | Intraperitoneal | ↑ (Later increase) | ↑ (Later increase) | Modulates cytokine response with a different profile than corticosteroids.[9] |
| Celecoxib | Not specified in results | Not specified in results | Data not available | Data not available |
Table 3: Efficacy in Collagen-Induced Arthritis (CIA) in Mice
| Compound | Dose | Route of Administration | Reduction in Arthritis Score | Key Findings |
| Dexamethasone | 0.3 - 2.0 mg/kg | Oral / Intraperitoneal | 50 - 84% | Significantly less severe clinical disease and joint inflammation.[1][10][11][12] |
| Ibuprofen | Not specified in results | Not specified in results | Data not available | |
| Celecoxib | Not specified in results | Not specified in results | Data not available |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the protocols for the three inflammation models cited in this guide.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Test Compound Administration: The test compound (e.g., "this compound") or reference drugs are administered, typically orally or intraperitoneally, at a predetermined time (e.g., 60 minutes) before carrageenan injection.[13]
-
Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[13][14]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[13][15]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Experimental Workflow Diagram:
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and the efficacy of compounds in mitigating cytokine storms.
Experimental Protocol:
-
Animal Model: C57BL/6 or BALB/c mice (8-12 weeks old) are commonly used.
-
Acclimatization: Mice are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Test Compound Administration: The test compound or reference drug is administered, often intraperitoneally, prior to or concurrently with the LPS challenge.[6]
-
Induction of Inflammation: A single intraperitoneal injection of LPS (e.g., 1-10 mg/kg) dissolved in sterile saline is administered.[16][17]
-
Monitoring: Animals are monitored for clinical signs of inflammation (lethargy, piloerection).
-
Sample Collection: Blood is collected at specific time points (e.g., 4 hours post-LPS) to measure serum cytokine levels.[6] Tissues can also be harvested for further analysis.
-
Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.[6]
Experimental Workflow Diagram:
Collagen-Induced Arthritis (CIA)
The CIA model is a well-established model for studying the pathology of rheumatoid arthritis.
Experimental Protocol:
-
Animal Model: DBA/1 mice (7-8 weeks old) are highly susceptible.[18]
-
Acclimatization: Mice are acclimatized for at least one week.
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[19]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[19]
-
Arthritis Assessment: Starting from day 21, mice are monitored daily for the onset and severity of arthritis. Clinical scoring is based on the swelling and redness of the paws.
-
Test Compound Administration: Treatment with the test compound or reference drug typically begins at the onset of clinical signs of arthritis.
-
Data Analysis: The primary endpoints are the arthritis score and paw thickness. Histopathological analysis of the joints can also be performed.
Experimental Workflow Diagram:
Key Inflammatory Signaling Pathways
Understanding the mechanism of action of an anti-inflammatory compound requires knowledge of the key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][21]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including inflammation. The three main MAPK pathways are ERK, JNK, and p38. These pathways are activated by various extracellular stimuli, including inflammatory cytokines, and lead to the activation of transcription factors that drive the expression of inflammatory genes.[22][23][24][25][26]
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, many of which are involved in inflammation and immunity.[27][28][29][30][31]
References
- 1. criver.com [criver.com]
- 2. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of IL-1 beta and ibuprofen after endotoxic challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone Preconditioning Improves the Response of Collagen-Induced Arthritis to Treatment with Short-Term Lipopolysaccharide-Stimulated Collagen-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Dexamethasone-Loaded Thermosensitive Hydrogel Suppresses Inflammation and Pain in Collagen-Induced Arthritis Rats [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. benchchem.com [benchchem.com]
- 17. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 31. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of TCS 2314, a VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of TCS 2314, a potent antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). The performance of this compound is contextualized by comparing it with other known VLA-4 antagonists, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in therapeutic areas where VLA-4 plays a critical role, such as autoimmune diseases and inflammation.
Introduction to VLA-4 and its Antagonism
Very Late Antigen-4 (VLA-4) is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in mediating the trafficking and recruitment of these cells from the bloodstream into inflamed tissues by interacting with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. The inhibition of the VLA-4-mediated pathway is a validated therapeutic strategy for a range of inflammatory and autoimmune conditions, including multiple sclerosis and Crohn's disease. This compound is a small molecule antagonist designed to block the function of VLA-4.
In Vitro Efficacy
This compound has demonstrated high potency in in vitro assays, effectively inhibiting the binding of VLA-4 to its ligands.
Quantitative Data
Table 1: In Vitro Potency of VLA-4 Antagonists
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Ligand Binding Assay | α4β1 (VLA-4) | 4.4 | [1][2][3] |
| BIO-1211 | Cell Adhesion Assay | α4β1 (VLA-4) | 0.9 | |
| TBC 3486 | Ligand Binding Assay | α4β1 (VLA-4) | 2 | |
| Natalizumab | Cell Adhesion Assay | α4β1/α4β7 | - |
Note: IC50 values for BIO-1211 and TBC 3486 are sourced from publicly available data and are provided for comparative purposes. A direct head-to-head study including this compound is not currently available.
In Vivo Efficacy
While in vitro data demonstrates the high potency of this compound, to date, no publicly available studies have reported on the in vivo efficacy of this compound in animal models of inflammation or autoimmune disease. To provide a relevant context for its potential in vivo performance, this guide presents efficacy data for other well-characterized VLA-4 antagonists in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.
Quantitative Data from EAE Mouse Model
Table 2: In Vivo Efficacy of Selected VLA-4 Antagonists in the EAE Mouse Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | No Data Available | No Data Available | No Data Available | |
| BIO-1211 | C57BL/6 mice | 5 and 10 mg/kg, oral, daily | Significant reduction in EAE clinical score.[1] Decreased expression of pro-inflammatory cytokines (TNF-α, IL-17, IFN-γ).[1] Reduced infiltration of CD11b+ and CD45+ cells into the cerebral cortex.[1] | [1] |
| TBC 3486 | SJL/J mice | Subcutaneous injection, daily for 14 days | Early treatment delayed disease onset and reduced clinical severity and demyelination.[4] Late administration during the chronic phase had no clinical effect.[4] | [4] |
| Natalizumab | C57BL/6 mice | 5 mg/kg, intraperitoneal | Significant reduction in EAE clinical score.[1] | [1] |
Limitation: The absence of in vivo data for this compound is a significant limitation. The provided data for other VLA-4 antagonists should be interpreted with caution and not as a direct prediction of this compound's in vivo efficacy. Further studies are required to establish the in vivo performance of this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate VLA-4 antagonists, the following diagrams illustrate the VLA-4 signaling pathway and a typical experimental workflow.
Caption: VLA-4 signaling pathway illustrating inside-out and outside-in activation.
Caption: Workflow for in vitro and in vivo efficacy testing of VLA-4 antagonists.
Experimental Protocols
In Vitro VLA-4 Dependent Cell Adhesion Assay
This protocol outlines a standard method for assessing the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to its ligand, VCAM-1.
Materials:
-
VLA-4 expressing leukocyte cell line (e.g., Jurkat)
-
Recombinant human VCAM-1
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Test compound (e.g., this compound) and vehicle control
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the pre-incubated cells to the VCAM-1 coated and blocked wells and allow them to adhere for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration compared to the vehicle control and determine the IC50 value.
In Vivo Efficacy Testing in the EAE Mouse Model
This protocol provides a general outline for evaluating the efficacy of a VLA-4 antagonist in the EAE mouse model.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Test compound (e.g., this compound) and vehicle control
-
Scoring system for clinical signs of EAE
Procedure:
-
EAE Induction: Emulsify MOG35-55 peptide in CFA and inject mice subcutaneously on day 0. Administer pertussis toxin intraperitoneally on days 0 and 2.
-
Treatment: Begin administration of the test compound or vehicle control at a predetermined time point (e.g., prophylactically from day 0 or therapeutically after disease onset). The route of administration (e.g., oral, subcutaneous) and dosing frequency will depend on the pharmacokinetic properties of the compound.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis to assess the degree of inflammation and demyelination. Spleens and lymph nodes can also be collected for immunological analysis (e.g., cytokine profiling, flow cytometry).
-
Data Analysis: Compare the clinical scores, histological parameters, and immunological readouts between the treatment and control groups to determine the in vivo efficacy of the compound.
Conclusion
This compound is a highly potent in vitro antagonist of VLA-4 with an IC50 of 4.4 nM.[1][2][3] While this demonstrates its potential as a therapeutic agent, the lack of publicly available in vivo efficacy data for this compound makes a direct comparison with other VLA-4 antagonists challenging. The provided in vivo data for compounds like BIO-1211 and TBC 3486 in the EAE model highlight the potential for small molecule VLA-4 antagonists to ameliorate autoimmune inflammation. Future in vivo studies are essential to fully characterize the therapeutic potential of this compound and to establish its efficacy and safety profile in relevant disease models. This guide provides a framework for understanding the evaluation of VLA-4 antagonists and underscores the need for further research into the in vivo performance of this compound.
References
- 1. Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of a synthetic antagonist of VLA-4 during the course of chronic relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VLA-4 Inhibition: Featuring TCS 2314 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCS 2314 with other commercially available Very Late Antigen-4 (VLA-4) inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate positive control and therapeutic candidates for their VLA-4-related studies.
Introduction to VLA-4
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a crucial role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into inflamed tissues. This process is primarily mediated by the interaction of VLA-4 with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1] The VLA-4 signaling pathway is a critical target in the development of therapeutics for autoimmune diseases and inflammation.
VLA-4 Signaling Pathway and Inhibition
The interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells is a critical step in the inflammatory cascade. This interaction facilitates the tethering, rolling, and firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their extravasation into surrounding tissues.[2] Small molecule inhibitors and monoclonal antibodies that block this interaction are of significant therapeutic interest.
References
A Comparative Analysis of TCS 2314 and Other Research-Grade VLA-4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research-grade Very Late Antigen-4 (VLA-4) antagonist, TCS 2314, with other notable small molecule inhibitors of VLA-4. The data presented is curated from publicly available experimental findings to assist researchers in selecting the most appropriate antagonist for their specific applications, ranging from in vitro cell adhesion assays to in vivo models of inflammation and autoimmune disease.
Introduction to VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils.[1] Its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells is a critical step in the trafficking of these immune cells to sites of inflammation.[2][3] By blocking this interaction, VLA-4 antagonists can effectively inhibit the inflammatory cascade, making them valuable tools for studying and potentially treating a range of inflammatory and autoimmune disorders.[1]
Quantitative Comparison of VLA-4 Antagonists
The following table summarizes the in vitro potency of this compound against other widely used research-grade small molecule VLA-4 antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (VLA-4) | Reference Cell/Assay Type |
| This compound | VLA-4 (α4β1) | 4.4 nM | Not specified in publicly available data. |
| BIO-1211 | VLA-4 (α4β1) | 4 nM | Not specified in publicly available data. |
| Firategrast (SB-683699) | VLA-4/α4β7 | 198 nM | G2 acute lymphoblastic leukemia cells (VCAM-1 binding) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize VLA-4 antagonists.
VLA-4 Dependent Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1 or a fibronectin fragment containing the CS-1 domain.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat, Ramos, or primary lymphocytes)
-
Recombinant human VCAM-1/Fc chimera
-
96-well black, clear-bottom microplates
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Test compounds (this compound and comparators)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with 10 µg/mL of VCAM-1/Fc in PBS overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Labeling: Resuspend VLA-4 expressing cells in assay buffer and label with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove excess dye and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compounds (e.g., this compound, BIO-1211, Firategrast) for 30 minutes at room temperature.
-
Adhesion: Add 100 µL of the cell/compound suspension to each well of the VCAM-1 coated plate and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells twice with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
VCAM-1 Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to VLA-4 on the cell surface.
Materials:
-
VLA-4 expressing cells
-
Soluble VCAM-1/Fc chimera labeled with a fluorophore or enzyme (e.g., FITC, HRP)
-
Assay buffer
-
Test compounds
-
Flow cytometer or plate reader
Protocol:
-
Cell Preparation: Resuspend VLA-4 expressing cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Competition: In a 96-well plate, mix the cells with a fixed, sub-saturating concentration of labeled VCAM-1 and serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 1-2 hours at 4°C with gentle agitation to reach binding equilibrium.
-
Washing: Wash the cells twice with cold assay buffer to remove unbound labeled VCAM-1.
-
Detection:
-
Flow Cytometry: Analyze the fluorescence of the cell-bound labeled VCAM-1.
-
Plate Reader (for enzyme-labeled VCAM-1): Add a suitable substrate and measure the resulting signal.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of labeled VCAM-1 binding versus the concentration of the test compound.
Signaling Pathways and Experimental Workflows
Visual representations of the VLA-4 signaling cascade and experimental procedures can aid in understanding the mechanism of action of VLA-4 antagonists and the methods used for their evaluation.
Caption: VLA-4 signaling involves inside-out and outside-in pathways.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VLA‐4 Molecules on Tumor Cells Initiate an Adhesive Interaction with VCAM‐1 Molecules on Endothelial Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Activity of VLA-4 Antagonist TCS 2314: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functional assays to confirm the activity of TCS 2314, a potent antagonist of the integrin Very Late Antigen-4 (VLA-4). This document details experimental data for this compound and compares its performance with other known VLA-4 inhibitors, offering insights into its efficacy and potential therapeutic applications.
This compound is a small molecule antagonist of integrin VLA-4 (α4β1) with a reported IC50 of 4.4 nM, and it is known to block the activation of inflammatory cells.[1][2] VLA-4 is a key mediator in cell adhesion and migration, playing a crucial role in the inflammatory response by facilitating the trafficking of leukocytes from the bloodstream to sites of inflammation. Its ligands include Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. By blocking the interaction between VLA-4 and its ligands, antagonists like this compound can effectively inhibit the migration and recruitment of inflammatory cells, making them attractive candidates for the treatment of various inflammatory and autoimmune diseases.
This guide will delve into the essential functional assays used to characterize the activity of VLA-4 antagonists, presenting quantitative data for this compound alongside comparable molecules, and providing detailed experimental protocols to aid in the replication and validation of these findings.
Quantitative Comparison of VLA-4 Antagonists
To objectively assess the potency of this compound, its performance in key functional assays is compared with other well-characterized VLA-4 antagonists. The following tables summarize the available quantitative data.
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | VLA-4 (α4β1) | Not Specified | Not Specified | 4.4 nM | [1][2] |
| BIO-1211 | VLA-4 (α4β1) | Cell Adhesion (VCAM-1) | Jurkat E6.1 | 4.6 nM | |
| BIO-1211 | VLA-4 (α4β1) | Cell Adhesion (Fibronectin) | Jurkat E6.1 | 5.5 nM | [3] |
| Compound 5m | VLA-4 (α4β1) | VCAM-Ig Binding | Not Specified | 54 nM | |
| TBC3486 | VLA-4 (α4β1) | Not Specified | Not Specified | 9 nM | [4] |
Note: The specific assay used to determine the IC50 of this compound is not publicly available in the reviewed literature. Direct comparison of potency should be made with caution.
VLA-4 Signaling Pathway and Antagonist Intervention
The binding of VLA-4 on leukocytes to its ligands, such as VCAM-1 on endothelial cells, initiates an "outside-in" signaling cascade. This signaling is crucial for firm adhesion, cell spreading, and subsequent migration of leukocytes across the endothelium into inflamed tissues. VLA-4 antagonists, like this compound, physically block this interaction, thereby preventing the downstream signaling events and inhibiting inflammatory cell trafficking.
Key Functional Assays and Experimental Protocols
The following sections detail the methodologies for the primary functional assays used to confirm the activity of VLA-4 antagonists.
Cell Adhesion Assay
This assay measures the ability of a VLA-4 antagonist to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.
Experimental Workflow:
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a solution of recombinant human VCAM-1 (e.g., 1-5 µg/mL) or fibronectin (e.g., 10-20 µg/mL) in a suitable buffer (e.g., PBS) and incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Blocking: Aspirate the coating solution and wash the wells with PBS. Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Cell Preparation: Culture VLA-4-expressing cells (e.g., Jurkat T-cells) to the desired density. Harvest and resuspend the cells in assay medium (e.g., serum-free RPMI) at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Treatment: In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Adhesion: After blocking, wash the wells with PBS. Add the pre-treated cell suspensions to the coated wells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. A common method is to fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and then solubilize the dye with a solution like 10% acetic acid. The absorbance is then read on a plate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the antagonist compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Cell Migration (Chemotaxis) Assay
This assay evaluates the ability of a VLA-4 antagonist to block the directed migration of cells towards a chemoattractant.
Experimental Workflow:
Detailed Protocol:
-
Assay Setup: Place Transwell inserts (typically with a 5 or 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add a solution containing a chemoattractant (e.g., SDF-1α/CXCL12 at 100 ng/mL) to the lower chamber of the wells.
-
Cell Preparation: Prepare a single-cell suspension of VLA-4-expressing cells (e.g., primary lymphocytes or Jurkat cells) in serum-free medium at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration to occur (typically 2-4 hours).
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative like methanol (B129727) or paraformaldehyde.
-
Stain the cells with a dye such as DAPI or crystal violet.
-
Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
Flow Cytometry-Based Ligand Binding Assay
This assay directly measures the ability of a VLA-4 antagonist to compete with a fluorescently labeled ligand for binding to VLA-4 on the cell surface.
Detailed Protocol:
-
Cell Preparation: Harvest VLA-4-expressing cells and resuspend them in a suitable binding buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1-2 x 10^6 cells/mL.
-
Competitive Binding: In a series of tubes or a 96-well plate, incubate the cells with a fixed concentration of a fluorescently labeled VLA-4 ligand (e.g., FITC-conjugated LDV peptide or a fluorescently labeled anti-VLA-4 antibody that binds to the ligand-binding site) in the presence of increasing concentrations of this compound. Include controls for non-specific binding (e.g., a large excess of unlabeled ligand).
-
Incubation: Incubate the cell suspensions for 1-2 hours at 4°C or on ice to reach binding equilibrium.
-
Washing: Wash the cells with cold binding buffer to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: Resuspend the cells in binding buffer and acquire the data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population for each condition.
-
Data Analysis: Calculate the percentage of inhibition of fluorescent ligand binding for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.
Conclusion
The functional assays described in this guide provide a robust framework for confirming and quantifying the activity of the VLA-4 antagonist, this compound. Cell adhesion and migration assays are critical for demonstrating the compound's ability to block the key physiological functions of VLA-4, while flow cytometry-based ligand binding assays offer a direct measure of its interaction with the receptor. By comparing the performance of this compound with other VLA-4 antagonists in these standardized assays, researchers can gain a clearer understanding of its relative potency and potential as a therapeutic agent for inflammatory and autoimmune diseases. The provided protocols and workflows serve as a valuable resource for the design and execution of these essential experiments.
References
Comparative Statistical Analysis of VLA-4 Antagonists: A Focus on TCS 2314
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Very Late Antigen-4 (VLA-4) Antagonists, Featuring TCS 2314.
This guide provides a comprehensive comparison of this compound with other notable Very Late Antigen-4 (VLA-4; α4β1 integrin) antagonists. VLA-4 is a critical cell adhesion molecule involved in inflammatory processes, making its antagonists promising therapeutic agents for various autoimmune diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of VLA-4 Antagonists
The following table summarizes the in vitro potency of this compound and other selected VLA-4 antagonists. The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) are key metrics for evaluating the efficacy of these compounds in disrupting the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).
| Compound | Target(s) | Assay Type | Potency (IC50/Kd) | Reference(s) |
| This compound | α4β1 (VLA-4) | Not Specified | 4.4 nM (IC50) | [1][2][3][4] |
| Natalizumab (Fab fragment) | α4β1/α4β7 | Cell-free binding | 6.4 nM (Kd) | [5] |
| Firategrast | α4β1/α4β7 | sVCAM-1 Binding Assay | 198 nM (IC50) | [6] |
| BIO-1211 | α4β1 | Not Specified | Not Specified | [7] |
| TBC 3486 | α4β1 | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments used to characterize and compare VLA-4 antagonists.
VLA-4/VCAM-1 Cell Adhesion Assay
This assay quantifies the ability of an antagonist to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with VCAM-1.
Materials:
-
VLA-4-expressing cells (e.g., Jurkat T-cells, melanoma cell lines)[9]
-
Recombinant human VCAM-1[9]
-
96-well microplates
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., TBS with 1 mM MgCl2 and 1 mM CaCl2)[10]
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with a solution of VCAM-1 (e.g., 1-10 µg/mL) overnight at 4°C.
-
Blocking: Wash the wells with assay buffer and block non-specific binding sites with a solution of 2% Bovine Serum Albumin (BSA) for 1 hour at 37°C.[10]
-
Cell Labeling: Label the VLA-4-expressing cells with Calcein-AM for 30 minutes at 37°C.[10]
-
Antagonist Incubation: Resuspend the labeled cells in assay buffer and pre-incubate them with varying concentrations of the VLA-4 antagonist (e.g., this compound) for 30 minutes at 37°C.
-
Adhesion: Add the cell-antagonist mixture to the VCAM-1 coated wells and incubate for 30 minutes at 37°C to allow for cell adhesion.[10]
-
Washing: Gently wash the wells three times with assay buffer to remove non-adherent cells.[10]
-
Quantification: Lyse the remaining adherent cells and measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each antagonist concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Flow Cytometry-Based VLA-4 Binding Affinity Assay
This method assesses the binding affinity of a VLA-4 antagonist by measuring its ability to compete with a fluorescently labeled ligand or by detecting conformational changes in the integrin upon antagonist binding.
Materials:
-
VLA-4-expressing cells
-
Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)[11] or conformation-sensitive anti-β1 integrin antibody (e.g., HUTS-21)[11][12]
-
VLA-4 antagonist (e.g., this compound)
-
Flow cytometer
Procedure (Competitive Binding):
-
Cell Preparation: Resuspend VLA-4-expressing cells in a suitable binding buffer.
-
Incubation: Incubate the cells with a fixed concentration of the fluorescently labeled ligand (e.g., 25 nM LDV-FITC) and varying concentrations of the antagonist for a specified time at room temperature or 4°C.[11]
-
Washing: Wash the cells to remove unbound ligand and antagonist.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI). A decrease in MFI indicates displacement of the fluorescent ligand by the antagonist.
-
Data Analysis: Determine the antagonist's binding affinity (Ki) from the competition binding curve.
Mandatory Visualizations
VLA-4 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of VLA-4 to its ligand VCAM-1, a process that is inhibited by antagonists like this compound.
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Adhesion Assay
The diagram below outlines the key steps in a typical cell adhesion assay used to evaluate the efficacy of VLA-4 antagonists.
Caption: Workflow of a VLA-4/VCAM-1 cell adhesion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential efficacy of a synthetic antagonist of VLA-4 during the course of chronic relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VLA-4 mediated adhesion of melanoma cells on the blood–brain barrier is the critical cue for melanoma cell intercalation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Agonist of Very Late Antigen-4 (VLA-4) Integrin Induces Progenitor Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCS 2314: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of TCS 2314, a potent α4β1 (VLA-4) antagonist.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document synthesizes best practices for chemical waste management based on the compound's known properties and general laboratory safety protocols. This compound is a solid compound soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
Key Data for Handling and Disposal
The following table summarizes essential quantitative data for this compound, crucial for preparing solutions and managing waste.
| Property | Value | Source |
| Molecular Weight | 522.59 g/mol | [1] |
| Form | Solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 100 mM | [1] |
| Solubility in Ethanol | 50 mM | [1] |
| Storage | Store at room temperature | [1] |
Experimental Protocols for Safe Disposal
Adherence to the following protocols is critical for the safe disposal of this compound and associated materials. These procedures are designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), all personnel must wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Disposal of Liquid Waste (this compound in Solvents)
-
Segregation: All liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates from cleaning contaminated glassware, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, Ethanol), and the estimated concentration.
-
Incompatibility: Do not mix this compound waste with other incompatible chemical waste streams.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from ignition sources until it is collected by the institution's environmental health and safety (EHS) department.
-
Spill Management: In case of a spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits). Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste containing this compound, and dispose of it with solid waste.
Disposal of Solid Waste
-
Unused Compound: Unwanted or expired solid this compound should be kept in its original, sealed container. The container must be clearly labeled as "Hazardous Waste" and disposed of through the institutional EHS office.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, durable, and sealed plastic bag or a labeled hazardous waste container.
-
Disposal: The sealed container of contaminated solid waste should be collected by the institutional EHS for incineration or other approved disposal methods.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for TCS 2314
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, research-grade compounds like TCS 2314. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Compound Information:
| Property | Value | Source |
| Chemical Name | 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acety]l-3-morpholinyl]carbonyl]-4-piperidinediacetic acid | [1] |
| Molecular Weight | 522.59 g/mol | [1] |
| Formula | C28H34N4O6 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 317353-73-4 | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at room temperature. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. As a standard practice for all laboratory chemicals, the following PPE should be worn:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body Protection | A laboratory coat must be worn. For procedures with a higher risk of exposure, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for minimizing risks associated with handling this compound. The following workflow diagram outlines the key steps from preparation to disposal.
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All materials contaminated with this compound, including unused compound, solutions, and disposable labware, should be treated as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams. Use clearly labeled, sealed containers.
-
Disposal: Dispose of all chemical waste through your institution's designated hazardous waste management program. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer: This information is intended as a guide for trained professionals and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. A safety data sheet for this compound is available for download from suppliers such as Tocris Bioscience.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
